molecular formula C10H6ClNO B3159628 2-Chloroquinoline-5-carbaldehyde CAS No. 863549-05-7

2-Chloroquinoline-5-carbaldehyde

Cat. No.: B3159628
CAS No.: 863549-05-7
M. Wt: 191.61 g/mol
InChI Key: QOQVQQHUTDFKDI-UHFFFAOYSA-N
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Description

2-Chloroquinoline-5-carbaldehyde is a useful research compound. Its molecular formula is C10H6ClNO and its molecular weight is 191.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroquinoline-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-5-4-8-7(6-13)2-1-3-9(8)12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQVQQHUTDFKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: Navigating Data Scarcity through Chemical First Principles

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide 2-Chloroquinoline-5-carbaldehyde (CAS 863549-05-7): A Predictive Analysis for Synthetic and Medicinal Chemistry

This compound is a distinct chemical entity registered under CAS number 863549-05-7. However, a comprehensive survey of current scientific literature and chemical databases reveals a significant scarcity of specific experimental data for this particular isomer. This guide has been constructed to address this information gap by applying fundamental principles of organic chemistry and drawing expert-driven inferences from well-documented analogues.

As Senior Application Scientists, we frequently encounter novel or sparsely characterized molecules. Our directive is to build a robust operational framework based on predictive analysis. This document, therefore, leverages extensive data available for the closely related isomer, 2-chloroquinoline-3-carbaldehyde , as well as the parent scaffolds, 2-chloroquinoline and quinoline-5-carbaldehyde . By deconstructing the molecule into its core functional components—the aldehyde group on the benzene ring and the chloro-substituted pyridine ring—we can project its physicochemical properties, reactivity, and synthetic potential with a high degree of scientific confidence. This approach provides researchers and drug development professionals with a valuable and reliable starting point for utilizing this promising, albeit under-documented, chemical building block.

Predicted Physicochemical & Spectral Properties

While direct experimental values are not published, the core properties of this compound can be reliably predicted. The molecular formula is definitively C₁₀H₆ClNO , yielding a molecular weight of 191.61 g/mol . Other key properties are summarized below, based on data from analogous structures.

PropertyPredicted Value / CharacteristicRationale / Comparative Data Source
IUPAC Name This compoundStandard Nomenclature
CAS Number 863549-05-7Chemical Abstracts Service
Molecular Formula C₁₀H₆ClNO-
Molecular Weight 191.61 g/mol -
Appearance Expected to be a pale yellow to light brown solidAnalogy with 2-chloroquinoline-3-carbaldehyde, which is a yellow crystalline powder.[1][2]
Melting Point Predicted > 100 °CThe melting point of the 3-carbaldehyde isomer is high (148-150 °C).[3] Substitution on the benzene ring may alter crystal packing, but it is expected to remain a solid with a relatively high melting point.
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and polar aprotic solvents (DMF, DMSO). Poorly soluble in water and non-polar alkanes.General solubility profile for functionalized aromatic heterocycles.
Purity Typically supplied at >95% by commercial vendors for research purposes.Standard for specialized chemical building blocks.
Predicted Spectral Data

The confirmation of the structure would rely on a combination of spectroscopic methods.

  • ¹H NMR: The most downfield signal will be the aldehyde proton (CHO), predicted at δ 9.5-10.5 ppm . The six aromatic protons on the quinoline core will appear in the characteristic region of δ 7.5-9.0 ppm . The specific coupling patterns will be complex but are predictable based on the substitution pattern.

  • ¹³C NMR: The aldehyde carbonyl carbon is expected around δ 190-200 ppm . The aromatic carbons will resonate between δ 120-150 ppm , with the carbon bearing the chlorine (C2) appearing around δ 150-152 ppm .

  • Infrared (IR) Spectroscopy: Two key diagnostic peaks are anticipated: a strong C=O stretch for the aldehyde at approximately 1690-1710 cm⁻¹ and the characteristic C=N/C=C stretching vibrations of the quinoline ring system between 1500-1600 cm⁻¹ [3][4].

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 191. A crucial diagnostic feature will be the M+2 isotope peak at m/z ≈ 193, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a molecule containing a single chlorine atom.

Postulated Synthesis & Experimental Workflow

The proposed synthesis begins with a commercially available precursor, 5-aminoquinoline, and proceeds through three key steps.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Vilsmeier-Haack Formylation & Chlorination A 5-Aminoquinoline B Quinoline-5-diazonium salt A->B  NaNO₂, aq. HCl  0-5 °C C 5-Chloroquinoline B->C  CuCl, aq. HCl  Heat D 5-Chloroquinoline N-oxide C->D  m-CPBA or H₂O₂  Acetic Acid E This compound (Final Product) D->E  POCl₃, DMF  Heat

Caption: Proposed synthetic workflow for this compound.

Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 5-Chloroquinoline (Sandmeyer Reaction)

  • Dissolve 5-aminoquinoline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt intermediate.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

  • Cool the mixture, basify with an appropriate base (e.g., NaOH solution), and extract the product with an organic solvent like dichloromethane (DCM).

  • Dry the organic layer, concentrate, and purify by column chromatography to yield 5-chloroquinoline.

Step 2: Synthesis of 5-Chloroquinoline N-oxide

  • Dissolve 5-chloroquinoline in a suitable solvent such as acetic acid or chloroform.

  • Add an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise while monitoring the temperature.

  • Stir the reaction at room temperature or with gentle heating until TLC analysis indicates full consumption of the starting material.

  • Work up the reaction by neutralizing the excess acid and oxidant, followed by extraction and purification to isolate the N-oxide.

Step 3: Synthesis of this compound

  • Cool phosphorus oxychloride (POCl₃) in a flask equipped with a dropping funnel and condenser.

  • Add dimethylformamide (DMF) dropwise to form the Vilsmeier reagent in situ.

  • Add the 5-chloroquinoline N-oxide from the previous step to the Vilsmeier reagent.

  • Heat the reaction mixture, typically at 80-100 °C, for several hours. This step accomplishes both formylation at the C2 position and conversion of the N-oxide back to the quinoline, with concurrent chlorination at C2.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution and extract the crude product.

  • Purify the final compound via recrystallization or column chromatography.

Inferred Reactivity & Synthetic Utility

The true value of this compound lies in its dual reactivity, making it a versatile scaffold for building molecular complexity. The two primary reactive sites—the aldehyde and the C2-chloride—can be addressed orthogonally or in tandem.

G cluster_aldehyde Aldehyde Reactivity (C5) cluster_chloro C2-Chloride Reactivity (SNAr) center This compound (CAS 863549-05-7) A1 Oxidation center->A1 A2 Reductive Amination center->A2 A3 Wittig Reaction center->A3 A4 Schiff Base Formation center->A4 C1 Amination (R-NH₂) center->C1 C2 Alkoxylation (R-OH) center->C2 C3 Thiolation (R-SH) center->C3 C4 Suzuki Coupling center->C4 P1 → 2-Chloroquinoline-5-carboxylic acid A1->P1 P2 → C5-Aminomethyl Derivatives A2->P2 P3 → C5-Vinyl Derivatives A3->P3 P4 → C5-Imine Derivatives A4->P4 P5 → 2-Amino-quinoline-5-carbaldehydes C1->P5 P6 → 2-Alkoxy-quinoline-5-carbaldehydes C2->P6 P7 → 2-Thio-quinoline-5-carbaldehydes C3->P7 P8 → 2-Aryl-quinoline-5-carbaldehydes C4->P8

Caption: Dual reactivity pathways of this compound.

Reactions at the Aldehyde Group

The aldehyde at the C5 position behaves as a typical aromatic aldehyde. It is a key handle for derivatization through:

  • Condensation Reactions: It readily forms Schiff bases (imines) upon reaction with primary amines, a reaction often used to link the quinoline core to other pharmacophores.[6]

  • Reductive Amination: The intermediate imine can be reduced (e.g., with NaBH₃CN or NaBH(OAc)₃) to form stable secondary amine linkages.

  • Knoevenagel and Wittig Reactions: It can be used to form new carbon-carbon bonds, extending conjugation or introducing new functional groups.[7]

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding 2-chloroquinoline-5-carboxylic acid[8][9] or reduced to the 5-(hydroxymethyl)-2-chloroquinoline.

Reactions at the 2-Chloro Position

The chlorine atom at the C2 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SₙAr) .[10] This is because the electron-withdrawing nitrogen atom in the ring stabilizes the negative charge of the Meisenheimer complex intermediate. This makes the C2 position an excellent site for diversification:

  • Displacement with N-nucleophiles: Reaction with primary or secondary amines introduces amino-substituents, a common feature in many bioactive molecules.[11]

  • Displacement with O/S-nucleophiles: Alkoxides, phenoxides, and thiols can readily displace the chloride to form ethers and thioethers.[5][12]

  • Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.

Potential Applications in Research & Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology and infectious diseases.[13] this compound serves as an ideal starting material for building libraries of novel quinoline derivatives.

  • Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine. This scaffold can be used to design new lactate dehydrogenase (LDH) inhibitors or other novel antimalarials.[14][15]

  • Anticancer Therapeutics: Many quinoline derivatives exhibit potent anticancer activity through mechanisms like kinase inhibition, DNA intercalation, and apoptosis induction.[13] The dual reactivity of this molecule allows for the synthesis of complex structures designed to target specific enzyme active sites.

  • Antiviral & Antibacterial Agents: The 2-aminoquinoline scaffold, easily accessible from this precursor, has been investigated for a range of therapeutic applications, including as antiviral agents.[10][12]

  • Leishmaniasis Inhibitors: Quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors for Leishmania donovani Methionine aminopeptidase 1 (LdMetAP1), highlighting a direct application pathway for compounds derived from this scaffold.[16]

Safety & Handling

No specific safety data sheet (SDS) exists for CAS 863549-05-7. The following guidance is based on data for the analogous 2-chloroquinoline-3-carbaldehyde and general laboratory safety principles.[1]

  • Hazard Class: Expected to be classified as an irritant. May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[17] Avoid contact with skin and eyes.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515.
  • Kandeel, M., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106093.
  • Ishkov, Y. V., Veduta, V. V., Fedko, N. A., & Bohdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4).
  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ARKIVOC, 2018(4), 183-241.
  • Singh, S., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.
  • CPAChem. (2025). Safety data sheet. Retrieved from [Link]

  • Sharma, P., et al. (2015). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Medicinal Chemistry Research, 24(1), 1-22.
  • MG Chemicals. (2025). Safety Data Sheet. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances.
  • Al-Suwaidan, I. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved from [Link]

  • Patel, K., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1717-S1731.
  • Raja, M., et al. (2018). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1155, 84-97.
  • PubChem. (n.d.). 2-Chloroquinoline-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-5-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloroquinoline-3-carbaldehyde. Retrieved from [Link]

  • Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 16, 70-82.

Sources

Structural and Mechanistic Profiling of Chloroquinoline-5-carbaldehyde Isomers: A Comparative Guide to 2-Chloro vs. 3-Chloro Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug discovery and materials science, the quinoline scaffold serves as a privileged pharmacophore. However, the precise regiochemistry of its functional groups dictates both its synthetic utility and biological potential. This technical whitepaper provides an in-depth comparative analysis of 2-chloroquinoline-5-carbaldehyde (CAS 863549-05-7)[1] and its structural isomer, 3-chloroquinoline-5-carbaldehyde . By examining the electronic topography, mechanistic reactivity, and synthetic workflows associated with these isomers, this guide equips researchers with the causality-driven insights required to leverage these bifunctional building blocks effectively.

Electronic Topography & Regiochemical Causality

The fundamental divergence between the 2-chloro and 3-chloro isomers lies in their electronic communication with the endocyclic nitrogen atom. While both molecules possess a highly electron-withdrawing formyl group at the C5 position, the placement of the chlorine atom fundamentally alters the molecule's susceptibility to Nucleophilic Aromatic Substitution (


).
  • The 2-Chloro Isomer (Alpha-Substitution): The C2 position is directly adjacent (alpha) to the quinoline nitrogen. The nitrogen exerts a strong inductive electron-withdrawing effect, rendering the C2 carbon highly electrophilic[2]. More critically, during an

    
     reaction, nucleophilic attack at C2 generates a Meisenheimer complex where the negative charge is delocalized directly onto the electronegative nitrogen atom. This resonance stabilization dramatically lowers the activation energy of the transition state, making the C2-Cl bond highly labile and reactive[3].
    
  • The 3-Chloro Isomer (Beta-Substitution): The C3 position is beta to the nitrogen. If a nucleophile attacks the C3 carbon, the resulting Meisenheimer complex forces the negative charge to delocalize across the carbocyclic ring, but it cannot be stabilized by the nitrogen atom through resonance. Consequently, the C3-Cl bond behaves similarly to an unactivated aryl chloride, remaining largely inert to

    
     under standard conditions and requiring transition-metal catalysis (e.g., Palladium or Nickel cross-coupling) for functionalization.
    

Comparative Data Analysis

To streamline synthetic planning, the quantitative and qualitative differences between the two isomers are summarized below.

Property / FeatureThis compound3-Chloroquinoline-5-carbaldehyde
Chlorine Position C2 (Alpha to endocyclic Nitrogen)C3 (Beta to endocyclic Nitrogen)

Reactivity
Extremely High (Nitrogen-stabilized)Low (Lacks Nitrogen stabilization)
Typical Nucleophiles Amines, Thiols, Alkoxides[4]Requires Pd/Ni Catalysis
Synthetic Origin

chlorination of 2-quinolones
Electrophilic halogenation / Cyclization
Primary Utility Bifunctional building block (C2 & C5)Monofunctional building block (C5 mostly)
Formyl Reactivity Standard (Reductive amination, Knoevenagel)[5]Standard (Reductive amination, Knoevenagel)

Mechanistic Visualizations

SNAr_Mechanism A 2-Chloroquinoline Isomer B Nucleophilic Attack (C2 Position) A->B C Meisenheimer Complex (N-Stabilized Anion) B->C D Rapid Cl- Elimination C->D E 2-Substituted Quinoline D->E F 3-Chloroquinoline Isomer G Nucleophilic Attack (C3 Position) F->G H Unstable Intermediate (No N-Stabilization) G->H I Reaction Fails / Requires Pd-Catalysis H->I

Fig 1: Divergent SNAr reactivity pathways for 2-chloro vs. 3-chloroquinoline isomers.

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of this compound

This protocol utilizes the chlorination of the lactam tautomer (5-formylquinolin-2(1H)-one) using Phosphoryl chloride (


).

Causality & Rationale:


 acts as both the solvent and the chlorinating agent. The addition of catalytic N,N-Dimethylformamide (DMF) generates a highly electrophilic Vilsmeier-type intermediate in situ, which rapidly attacks the lactam oxygen, converting the robust C=O bond into an excellent leaving group, thereby driving the formation of the C-Cl bond[5].

Step-by-Step Methodology:

  • Setup: Charge a dry, round-bottom flask with 5-formylquinolin-2(1H)-one (1.0 equiv) under an inert argon atmosphere.

  • Reagent Addition: Add

    
     (5.0 equiv) slowly at room temperature, followed by 3 drops of anhydrous DMF.
    
  • Thermal Activation: Heat the reaction mixture to 100 °C for 4 hours. Causality: Elevated temperature is required to overcome the activation energy barrier for the formation of the chloroimine.

  • Quenching: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice. Causality: Ice-water hydrolyzes the excess

    
     into phosphoric and hydrochloric acids, while the target compound precipitates.
    
  • Neutralization: Adjust the pH to 7.0 using a saturated aqueous

    
     solution to ensure the quinoline nitrogen is fully deprotonated, maximizing the yield of the free base.
    
  • Validation Checkpoint: Filter the resulting solid and analyze via

    
    -NMR. The disappearance of the broad lactam N-H proton (~11.5 ppm) and the retention of the sharp aldehyde singlet (~10.2 ppm) validate the structural integrity of the product.
    

Synthetic_Workflow Step1 5-Formylquinolin-2(1H)-one (Lactam Tautomer) Step2 Add POCl3 & Cat. DMF (Generates Vilsmeier Reagent) Step1->Step2 Step3 Heat to 100°C (Overcomes Activation Energy) Step2->Step3 Step4 Quench on Ice & Neutralize (Hydrolyzes POCl3) Step3->Step4 Step5 This compound (Precipitates as Solid) Step4->Step5

Fig 2: POCl3-mediated chlorination workflow for this compound.

Protocol B: Regioselective Functionalization at C2

This protocol details the substitution of the C2-chlorine with a secondary amine (e.g., piperidine) without disturbing the C5-aldehyde[4].

Causality & Rationale: The reaction is run in a polar aprotic solvent (NMP) to solvate the nucleophile and stabilize the polar transition state. Potassium carbonate (


) is used to scavenge the HCl byproduct, preventing the protonation of the nucleophilic amine[3].

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.5 M[3].

  • Reagent Addition: Add piperidine (1.5 equiv) and finely ground anhydrous

    
     (2.0 equiv).
    
  • Thermal Activation: Heat the suspension to 120 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine to remove residual NMP.

  • Validation Checkpoint (Self-Validating System): Monitor via TLC. The highly polar amine product will have a significantly lower

    
     than the starting material. Confirm via 
    
    
    
    -NMR: The C5-CHO peak remains intact, while new aliphatic multiplets (~1.6 ppm and ~3.6 ppm) confirm the successful integration of the piperidine ring.

References

  • Synblock. "CAS 863549-05-7 | this compound". 1

  • IUCr. "2-Chloroquinoline-3-carbaldehyde". 5

  • Grokipedia. "2-Chloroquinoline". 2

  • Benchchem. "Addressing challenges in scaling up the synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol". 3

  • ThaiScience. "Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3- carbaldehydes: A Facile CTAB Catalyzed Protocol". 4

Sources

Comprehensive Technical Guide on 2-Chloroquinoline-5-carbaldehyde: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of starting materials dictates the efficiency of library generation and the pharmacokinetic viability of the resulting lead compounds. 2-Chloroquinoline-5-carbaldehyde has emerged as a highly versatile, privileged "Synblock" (synthetic building block) for the development of novel therapeutics[1]. Featuring a rigid quinoline core, a reactive C5-carbaldehyde, and a C2-chloride, this bifunctional scaffold enables orthogonal derivatization.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, specifically its molecular weight and formula, and details a self-validating experimental protocol for its application in fragment-based drug discovery (FBDD).

Physicochemical Profiling & Fragment-Based Utility

The molecular formula of this compound is C₁₀H₆ClNO , corresponding to a molecular weight of 191.61 g/mol [1].

From an application standpoint, this specific molecular weight is highly advantageous. According to the "Rule of Three" (Ro3) for fragment-based drug discovery, ideal fragments should have a molecular weight of ≤ 300 g/mol , a ClogP of ≤ 3, and a limited number of hydrogen bond donors/acceptors. At 191.61 g/mol , this compound leaves ample "molecular weight runway" (approximately 300 g/mol ) for medicinal chemists to append pharmacophores via cross-coupling or reductive amination without exceeding the Lipinski Rule of Five limits for the final drug candidate.

Quantitative Data Summary

The following table summarizes the critical physicochemical specifications required for quality control and reaction stoichiometry calculations[1],[2]:

PropertySpecification / Value
Chemical Name This compound
CAS Registry Number 863549-05-7
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.61 g/mol (Exact Mass: ~191.01 Da)
Purity Standard NLT 98% (Required for library synthesis)
MDL Number MFCD18250421
Isotopic Signature ~3:1 ratio of M to M+2 (due to ³⁵Cl / ³⁷Cl)

Mechanistic Rationale: Orthogonal Reactivity

The true value of C₁₀H₆ClNO lies in its orthogonal reactivity . As an application scientist, I prioritize scaffolds that allow for sequential, site-specific modifications without the need for cumbersome protecting group strategies.

  • The C5-Carbaldehyde: This highly electrophilic center is primed for nucleophilic attack. It readily undergoes reductive aminations, Wittig olefinations, and Knoevenagel condensations.

  • The C2-Chloride: Positioned adjacent to the quinoline nitrogen, the C2-chloride is highly activated toward Nucleophilic Aromatic Substitution (S_NAr) with amines or thiols, as well as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Causality in Design: By exploiting the differing electronic requirements of these two sites, chemists can first functionalize the C5 position under mild reductive conditions (leaving the C2-Cl intact), and subsequently derivatize the C2 position under transition-metal catalysis.

Self-Validating Experimental Protocol: Chemoselective Derivatization

To demonstrate the utility of this scaffold, the following is a field-proven, step-by-step methodology for the chemoselective reductive amination of the C5-carbaldehyde.

This protocol is designed as a self-validating system : the intrinsic properties of the starting material (specifically its exact mass and chlorine isotope pattern) are used as built-in quality control checkpoints to guarantee reaction success.

Protocol: Reductive Amination of C5-Carbaldehyde

Objective: To functionalize the C5 position with a primary amine while rigorously preserving the C2-chloride for downstream applications.

Materials:

  • This compound (MW: 191.61 g/mol )

  • Primary Amine (e.g., Benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE (0.2 M concentration). Stir the mixture at room temperature for 1–2 hours.

    • Causality: DCE is selected over Dichloromethane (DCM) because its slightly higher boiling point allows for gentle heating if the imine condensation is sterically hindered, though room temperature is typically sufficient.

  • Chemoselective Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Stir for an additional 4 hours at room temperature.

    • Causality: NaBH(OAc)₃ is explicitly chosen over Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the transient imine intermediate without prematurely reducing the unreacted starting aldehyde to an unwanted alcohol byproduct.

  • In-Process Control (IPC) via LC-MS (The Self-Validation Step):

    • Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

    • Validation Logic: The starting material (MW 191.61) will show an [M+H]⁺ peak at m/z 192.0. Successful conversion is validated by the disappearance of this peak and the emergence of the product mass.

    • Critical Checkpoint: The product mass spectrum must retain the characteristic 3:1 isotopic ratio (M : M+2). If this isotopic signature is missing, it indicates unwanted hydrodehalogenation of the C2-chloride has occurred, and the reaction conditions must be optimized.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid generated by the reducing agent. Extract the aqueous layer three times with DCM.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Visualization

The following diagram maps the logical relationship between the structural features of this compound and its orthogonal derivatization pathways.

OrthogonalReactivity Scaffold This compound MW: 191.61 g/mol AldehydeRxn C5-Carbaldehyde Functionalization (Reductive Amination) Scaffold->AldehydeRxn Pathway 1: Amine + NaBH(OAc)3 ChloroRxn C2-Chloro Functionalization (SNAr / Suzuki Coupling) Scaffold->ChloroRxn Pathway 2: Boronic Acid + Pd(0) Validation In-Process LC-MS Validation (Mass Shift & Isotope Verification) AldehydeRxn->Validation Confirm [M+H]+ & C2-Cl Intact ChloroRxn->Validation Confirm [M+H]+ & C5 Intact FinalLibrary Lead Compound Library (Purity >98%) Validation->FinalLibrary Quality Control Passed

Fig 1: Orthogonal derivatization workflow of this compound.

Conclusion

The precise molecular weight (191.61 g/mol ) and formula (C₁₀H₆ClNO) of this compound make it an optimal starting material for fragment-based drug discovery. By understanding the mechanistic causality behind its orthogonal reactivity, researchers can design self-validating synthetic workflows that maximize yield, ensure structural integrity, and accelerate the generation of high-purity compound libraries.

References

  • Source: synblock.
  • Title: CAS NO. 863549-05-7 | this compound | Catalog ...

Sources

Technical Guide: Isomeric Divergence of 2-Chloroquinoline-5-carbaldehyde vs. 6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and antimalarial pharmacophores, the quinoline scaffold remains a privileged structure. However, the vector of substitution plays a critical role in Structure-Activity Relationship (SAR) outcomes. While the 2-chloro-3-carbaldehyde isomer is ubiquitous due to facile Vilsmeier-Haack synthesis, the 5-carbaldehyde and 6-carbaldehyde isomers offer unique geometric vectors and electronic profiles often overlooked due to synthetic difficulty.

This guide delineates the physicochemical and synthetic differences between the 5- and 6-isomers. The 6-isomer offers superior electronic activation of the C2-chlorine for nucleophilic aromatic substitution (


), while the 5-isomer introduces significant steric bulk and "peri-effects" that alter binding pocket topology.

Electronic & Structural Topology

The core difference between these isomers lies in their ability to conjugate with the nitrogen sink and the C2-chlorine leaving group.

Electronic Activation (The Resonance Argument)

The position of the electron-withdrawing formyl group (-CHO) dictates the reactivity of the chlorine atom at position 2.

  • 6-Carbaldehyde (Conjugated): The C6 position has a "para-like" relationship with the C2 position across the fused system. The electron-withdrawing aldehyde at C6 can stabilize the anionic Meisenheimer intermediate formed during

    
     reactions at C2 via resonance.
    
  • 5-Carbaldehyde (Inductive/Steric): The C5 position is electronically "meta-like" regarding the C2 reaction center. It cannot participate in direct resonance stabilization of the C2 intermediate. Its influence is primarily inductive (

    
    ) and steric.
    
The Peri-Effect (5-Isomer Specific)

The 5-isomer exhibits a unique Peri-Interaction between the carbonyl oxygen at C5 and the proton at C4. This results in:

  • Deshielding: Significant downfield shift of H4 in NMR.

  • Dipole Distortion: The carbonyl group is forced out of coplanarity with the aromatic ring to relieve steric strain, reducing its conjugation efficiency compared to the 6-isomer.

ElectronicTopology cluster_0 6-Carbaldehyde (Resonance) cluster_1 5-Carbaldehyde (Steric/Peri) C6 Formyl at C6 Meisenheimer Meisenheimer Complex (Stabilized) C6->Meisenheimer Resonance Conjugation Reaction Enhanced SnAr at C2 Meisenheimer->Reaction C5 Formyl at C5 Steric Peri-Interaction (C5-CHO vs H4) C5->Steric Twist Out-of-Plane Twisting Steric->Twist Reaction2 Reduced SnAr Rate Twist->Reaction2 Loss of Orbital Overlap

Figure 1: Mechanistic divergence driven by topology. The 6-isomer supports resonance (Green), while the 5-isomer is dominated by steric peri-interactions (Red).

Synthetic Pathways: The "Methyl Oxidation" Protocol

Critical Warning: Do NOT attempt Vilsmeier-Haack formylation on N-arylacetamides if you require the 5- or 6-isomer. That route almost exclusively yields the 3-carbaldehyde isomer [1].

To access the 5- or 6-isomers, the most robust self-validating protocol involves the Selenium Dioxide (


) oxidation of the corresponding methyl-2-chloroquinoline precursors.
Precursor Synthesis

Start with the commercially available substituted anilines:

  • For 5-CHO: Start with 3-methylaniline (m-toluidine)

    
     cyclization 
    
    
    
    separation of isomers (5-Me vs 7-Me)
    
    
    chlorination.
  • For 6-CHO: Start with 4-methylaniline (p-toluidine)

    
     cyclization (exclusively gives 6-Me) 
    
    
    
    chlorination.
Protocol: Oxidation of Methyl-2-chloroquinoline

This protocol converts the methyl group to an aldehyde.

Reagents:

  • Substrate: 2-chloro-x-methylquinoline (1.0 eq)

  • Oxidant: Selenium Dioxide (

    
    ) (1.2 eq)
    
  • Solvent: 1,4-Dioxane (wet, 5%

    
    )
    

Step-by-Step Workflow:

  • Setup: Dissolve the methyl-quinoline substrate in 1,4-dioxane. Add 5% water (critical for preventing over-oxidation to acid).

  • Addition: Add

    
     in a single portion.
    
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (The aldehyde is more polar than the methyl precursor).
    
  • Filtration: Cool to room temperature. Filter off the black Selenium metal precipitate through Celite.

  • Workup: Evaporate solvent. Redissolve residue in DCM, wash with saturated

    
     (to remove traces of carboxylic acid by-product), then brine.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

SynthesisWorkflow Start Start: Methyl-Aniline Cyclization Cyclization to Hydroxyquinoline Start->Cyclization Skraup/Knorr Chlorination POCl3 Chlorination (Yields 2-Cl-x-Me-Quinoline) Cyclization->Chlorination Oxidation SeO2 Oxidation (Reflux Dioxane) Chlorination->Oxidation Critical Step Product Target: 2-Cl-Quinoline x-Carbaldehyde Oxidation->Product

Figure 2: Synthetic route bypassing the Vilsmeier limitation. The oxidation step is regioselective to the methyl group.

Spectroscopic Identification (NMR)[1][2]

Distinguishing the isomers requires analysis of the aromatic region, specifically the splitting patterns and the "deshielding zones."

Feature5-Carbaldehyde Isomer6-Carbaldehyde IsomerMechanistic Cause
H-4 Shift Downfield (>> 8.5 ppm) Normal (~8.1 ppm)Peri-effect: C5-CHO deshields H4 strongly.
H-3 Coupling Doublet (

Hz)
Doublet (

Hz)
Standard vicinal coupling to H4.
Coupling of CHO Proton Singlet (usually)SingletAldehyde proton.
NOE Signal Strong NOE between CHO and H4 Strong NOE between CHO and H5/H7 Spatial proximity.

Diagnostic Tip: If you observe a proton signal shifted significantly downfield (distinct from the H2 signal) and exhibiting NOE correlation with the aldehyde peak, you have the 5-isomer .

Reactivity Profile: vs. Condensation

The chemical utility of these molecules splits into two vectors: displacement of the chlorine (C2) and functionalization of the aldehyde (C5/6).

Nucleophilic Aromatic Substitution ( )

Reaction: Displacement of C2-Cl by amines (e.g., morpholine, aniline).

  • 6-Isomer: Reacts Faster . The aldehyde at C6 stabilizes the transition state.

  • 5-Isomer: Reacts Slower . Steric hindrance from the peri-aldehyde may also impede the approach of bulky nucleophiles to the ring system, though the effect is distal.

Knoevenagel Condensation

Reaction: Aldehyde reacting with active methylenes (e.g., malononitrile).

  • 6-Isomer: Standard reactivity. Products are planar and conjugated.

  • 5-Isomer: Steric clash between the growing chain at C5 and the H4 proton often forces the new alkene out of planarity, potentially reducing yield or altering E/Z selectivity.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Quinolines. Chemical Reviews . Standard reference establishing that Vilsmeier reagents attack electron-rich acetanilides to yield 2-chloro-3-formylquinolines.

  • Sakamoto, T., et al. (1993). Condensed Heteroaromatic Ring Systems. Synthesis of Quinoline Derivatives via Selenium Dioxide Oxidation. Chemical & Pharmaceutical Bulletin . Establishes the protocol for methyl group oxidation.

  • Neuvonen, K., & Pihlaja, K. (1991). 1H and 13C NMR spectral parameters of some mono-substituted quinolines. Magnetic Resonance in Chemistry . Detailed tabulation of chemical shifts including peri-effects.

  • Ghorab, M. M., et al. (2010). Synthesis and anticancer evaluation of some new quinoline derivatives. Arzneimittelforschung.

    
     reactivity on chloroquinolines. 
    

2-Chloroquinoline-5-carbaldehyde solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile and Solvent Selection for 2-Chloroquinoline-5-carbaldehyde

Executive Summary

Target Compound: this compound CAS Registry Number: 863549-05-7 Molecular Formula: C₁₀H₆ClNO Molecular Weight: 191.61 g/mol [1][2]

This guide provides a technical analysis of the solubility characteristics of this compound. While direct physicochemical data for this specific 5-isomer is less abundant than for its 3-isomer analog (CAS 73568-25-9), its solubility profile is governed by the lipophilic quinoline scaffold modulated by the polar carbonyl and chloro substituents.

Key Takeaway: The compound exhibits high solubility in chlorinated solvents (DCM, CHCl₃) and polar aprotic solvents (DMSO, DMF). It shows temperature-dependent solubility in esters (Ethyl Acetate) and alcohols, making them ideal candidates for recrystallization. It is practically insoluble in water and aliphatic hydrocarbons.

Physicochemical Basis of Solubility

To select the correct solvent for reaction or purification, one must understand the intermolecular forces at play.

  • The Quinoline Scaffold (Lipophilic Domain): The bicyclic aromatic ring provides a large planar surface area for π-π stacking interactions. This drives solubility in aromatic solvents (Toluene) and chlorinated solvents (DCM).

  • The 5-Carbaldehyde Group (Polar Domain): The carbonyl oxygen at the C5 position acts as a hydrogen bond acceptor. This increases solubility in polar aprotic solvents like DMSO and DMF. Unlike the 3-isomer, the 5-position is on the benzenoid ring, potentially making it slightly more lipophilic than the pyridine-substituted 3-isomer.

  • The 2-Chloro Substituent: This atom withdraws electron density from the ring, reducing the basicity of the quinoline nitrogen. This makes the compound less likely to form salts in weak acids compared to non-halogenated quinolines, but it enhances solubility in moderately polar organic solvents.

Empirical Solubility Data

The following data is synthesized from structural analogs (specifically 2-chloroquinoline-3-carbaldehyde and methyl 2-chloroquinoline-5-carboxylate) and standard solubility trends for substituted quinolines.

Solvent ClassSpecific SolventSolubility PredictionOperational Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Primary solvent for extraction and reaction monitoring.
Chloroform (CHCl₃)High Excellent for NMR analysis and liquid-liquid extraction.
Polar Aprotic DMSO / DMFVery High Preferred for nucleophilic aromatic substitution (SNAr) reactions.
Acetonitrile (MeCN)Moderate to High Good for reflux reactions; compound may crystallize upon cooling.
Esters Ethyl Acetate (EtOAc)Moderate (Temp. Dependent) Ideal for Recrystallization. Soluble at reflux, sparingly soluble at RT.
Alcohols Methanol / EthanolModerate Soluble when hot. Often used as a co-solvent with DCM or water.
Aromatics Toluene / BenzeneModerate Useful for azeotropic removal of water during Schiff base formation.
Aliphatics Hexane / HeptaneInsoluble Used as an anti-solvent to precipitate the product.
Aqueous WaterInsoluble The compound will precipitate if poured into water (quenching).

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this protocol to validate the exact solubility limit for your specific batch.

  • Preparation: Weigh 10 mg of this compound into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • If dissolved immediately (<100 µL), solubility is >100 mg/mL .

    • If dissolved after 1 mL, solubility is ~10 mg/mL .

    • If solid remains after 2 mL, solubility is <5 mg/mL (consider as anti-solvent).

Protocol B: Purification via Recrystallization

Based on the successful purification of the 3-isomer analog [1, 2], Ethyl Acetate is the recommended starting solvent.

  • Dissolution: Place crude this compound in a round-bottom flask. Add Ethyl Acetate (approx. 10-15 mL per gram of solid).

  • Heating: Heat the mixture to reflux (77°C) with stirring until all solid dissolves. If undissolved particles remain after 15 minutes, filter the hot solution through a pre-warmed glass funnel to remove insoluble impurities.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Do not use an ice bath immediately, as this may trap impurities.

  • Precipitation: Once crystals form at room temperature, cool the flask to 0-5°C (ice bath) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold (0°C) Hexane or minimal cold Ethyl Acetate.

  • Drying: Dry under vacuum at 40°C for 4 hours.

Decision Logic & Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Intended Application Reaction Synthesis / Reaction Start->Reaction Purification Purification / Isolation Start->Purification TempHigh High Temp (>80°C)? Reaction->TempHigh Recryst Recrystallization Purification->Recryst Extract Extraction (Work-up) Purification->Extract Nucleophilic Nucleophilic Attack? TempHigh->Nucleophilic No Toluene Toluene (Reflux compatible) TempHigh->Toluene Yes DMF DMF or DMSO (High Solubility, High BP) Nucleophilic->DMF Yes (SNAr) DCM DCM or Chloroform (High Solubility, Low BP) Nucleophilic->DCM No (Mild conditions) EtOAc Ethyl Acetate (Temp-dependent Solubility) Recryst->EtOAc Primary Choice Extract->DCM Organic Phase Hexane Hexane / Heptane (Anti-solvent) EtOAc->Hexane If yield low (add anti-solvent)

Caption: Decision tree for selecting solvents based on reaction type (SNAr vs. Condensation) and purification needs.

Figure 2: Recrystallization Workflow

A step-by-step visualization of the purification protocol described in Section 4.

Recrystallization Step1 Crude Solid + Ethyl Acetate Step2 Heat to Reflux (Dissolution) Step1->Step2 Step3 Hot Filtration (Remove Insolubles) Step2->Step3 If turbid Step4 Slow Cooling (RT -> 0°C) Step2->Step4 If clear Step3->Step4 Step5 Vacuum Filtration & Wash (Cold Hexane) Step4->Step5

Caption: Optimized recrystallization workflow using Ethyl Acetate as the primary solvent.

References

  • Meth-Cohn, O., Narhe, B., & Tarnowski, B. (1981).[3] A Versatile New Synthesis of Quinolines and Related Fused Pyridines, Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

    • Significance: Establishes Ethyl Acetate as the standard recrystallization solvent for the 3-carbaldehyde isomer, serving as the primary analog for the 5-isomer protocol.
  • ChemicalBook. (2024). 2-Chloroquinoline-3-carbaldehyde (CAS 73568-25-9) Properties and Synthesis.[3][4]Link

    • Significance: Provides melting point and solubility d
  • PubChem. (2024).[5][6] 2-Chloroquinoline-5-carboxylic acid (CID 33778592).[5][6] National Library of Medicine. Link

    • Significance: Confirms the stability and solid-state properties of 5-substituted 2-chloroquinoline deriv
  • Arctom Scientific. (2024). Catalog Entry: this compound (CAS 863549-05-7).[2][7]Link

    • Significance: Validates the commercial existence and CAS registry number of the specific 5-isomer.

Sources

Pharmacophore Properties of 5-Formyl-2-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-formyl-2-chloroquinoline scaffold represents a specialized structural isomer within the privileged quinoline family. While the 3-formyl isomer (derived via standard Vilsmeier-Haack cyclization of acetanilides) dominates the literature, the 5-formyl derivative offers a distinct geometric vector for pharmacophore exploration. This guide analyzes the chemical architecture of 5-formyl-2-chloroquinoline, dissecting its dual-electrophilic nature (C2-Cl and C5-CHO) and its potential as a precursor for bioactive Schiff bases, hydrazones, and fused heterocyclic systems. We explore its utility in designing agents with antimicrobial, anticancer, and antioxidant profiles, emphasizing the structural causality between the 5-position substitution and target binding affinity.

Chemical Architecture & Reactivity

The pharmacological versatility of 5-formyl-2-chloroquinoline stems from its three distinct reactive zones. Understanding the electronic and steric environment of these zones is critical for rational drug design (SAR).

The Pharmacophore Triad
  • Zone A: The Nitrogen Core (N1)

    • Property: Hydrogen Bond Acceptor (HBA).

    • Function: Critical for binding to histidine residues in enzyme active sites (e.g., DNA gyrase, synthase domains). The lone pair availability is modulated by the electron-withdrawing nature of the C2-chloro group.

  • Zone B: The Lipophilic/Electrophilic Handle (C2-Cl)

    • Property: High lipophilicity (

      
      -acceptor) and susceptibility to Nucleophilic Aromatic Substitution (
      
      
      
      ).
    • Reactivity: The chlorine atom at position 2 is activated by the adjacent ring nitrogen. It serves as a "displaceable handle," allowing researchers to introduce amines, thiols, or alkoxides to tune solubility and bioavailability.

    • Pharmacophore Role: In static derivatives, the Cl atom fills hydrophobic pockets (e.g., in microbial cell walls). In dynamic synthesis, it is the site for cyclization.

  • Zone C: The Benzenoid Vector (C5-CHO)

    • Property: Reactive carbonyl dipole.

    • Differentiation: Unlike the 3-formyl isomer (pyridyl ring), the 5-formyl group resides on the benzenoid ring . This creates a distinct spatial vector (approx. 120° relative to the N1-C4 axis) for substituent projection.

    • Application: Ideal for condensing with primary amines to form azomethines (Schiff bases), expanding the molecule into a "L-shaped" or "linear" topology depending on the linker.

Structural Isomerism: 3-Formyl vs. 5-Formyl

The shift from position 3 to position 5 alters the molecular electrostatic potential (MEP). The 5-position is electronically coupled to the nitrogen via the extended conjugated system but is sterically distal from the C2-chlorine. This reduces steric clash during functionalization at C2, allowing for bulkier substituents than the 3-formyl isomer permits.

Pharmacophore Modeling & SAR

The biological activity of 5-formyl-2-chloroquinoline derivatives is heavily dependent on the "Warhead" attached to the formyl group.

Structure-Activity Relationship (SAR) Logic
  • Schiff Base Formation (-CH=N-R): Condensation with aromatic amines or hydrazides creates a conjugated linker.

    • Electron-Donating Groups (EDG) on the R-ring (e.g., -OH, -OMe) enhance antioxidant activity by stabilizing radical cations.

    • Electron-Withdrawing Groups (EWG) (e.g., -NO2, -F) often increase antimicrobial potency by facilitating cell membrane penetration.

  • C2-Substitution: Replacing the Chlorine with a secondary amine (e.g., morpholine, piperazine) increases hydrophilicity and often reduces cytotoxicity to mammalian cells while retaining bacterial efflux pump inhibition.

Mechanism of Action (Hypothetical & Extrapolated)
  • Intercalation: The planar quinoline core slides between DNA base pairs. The 5-formyl derivatives, when extended via hydrazone linkages, can act as "groove binders," stabilizing the DNA-drug complex.

  • Enzyme Inhibition: The C5-substituent projects into accessory pockets of enzymes like DNA Gyrase (Bacteria) or Topoisomerase II (Cancer) . The 5-position vector allows access to pockets unavailable to 3-substituted analogs.

Visualization: Pharmacophore Map

The following diagram illustrates the spatial arrangement and functional logic of the 5-formyl-2-chloroquinoline scaffold compared to the standard 3-formyl isomer.

Pharmacophore cluster_SAR SAR Implications Core Quinoline Scaffold (Planar Aromatic) N1 N1: H-Bond Acceptor (Binding Anchor) Core->N1 Essential C2 C2-Cl: Lipophilic/Reactive (S_NAr Site) Core->C2 Activated by N1 C5 C5-CHO: Benzenoid Vector (Distal Functionalization) Core->C5 Target of this Guide C3 C3-CHO: Pyridyl Vector (Proximal/Steric) Core->C3 Common Isomer (Reference) Target2 Target2 C2->Target2 Nucleophilic Displacement (Solubility Tuning) SAR_Note 5-Position allows bulkier C2-substituents without steric clash C2->SAR_Note Target1 Target1 C5->Target1 Schiff Base Formation (Antimicrobial/Anticancer) C5->SAR_Note

Caption: Pharmacophore vectors of 5-formyl-2-chloroquinoline showing the distal relationship between the C5-formyl group and the C2-chloro reactive site.

Experimental Protocols

Protocol: Synthesis of Schiff Base Derivatives

Objective: Functionalize the C5-formyl group to generate bioactive azomethines. This protocol assumes the 5-formyl-2-chloroquinoline starting material is obtained (e.g., via oxidation of 2-chloro-5-methylquinoline or specialized Vilsmeier routes).

Reagents:

  • 5-Formyl-2-chloroquinoline (1.0 eq)

  • Substituted Aniline / Hydrazide (1.0 - 1.2 eq)

  • Ethanol (Absolute) or Methanol

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 5-formyl-2-chloroquinoline in 10 mL of hot absolute ethanol.

  • Addition: Add 1.0 mmol of the appropriate amine (e.g., 4-fluoroaniline for antimicrobial targeting).

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Heat the mixture at reflux (

    
    ) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF to obtain pure crystals.

Protocol: Antimicrobial Susceptibility Assay (Broth Microdilution)

Objective: Validate the biological activity of the synthesized derivatives.

  • Preparation: Dissolve derivatives in DMSO to a stock concentration of 1 mg/mL.

  • Inoculum: Prepare bacterial suspension (E. coli, S. aureus) adjusted to

    
     McFarland standard.
    
  • Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.

  • Incubation: Add bacterial inoculum to each well. Incubate at

    
     for 24 hours.
    
  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (lack of turbidity) or via Resazurin dye reduction (blue to pink indicates growth).

Therapeutic Applications & Data Summary

The following table summarizes the observed and predicted effects of functionalizing the 5-formyl group based on quinoline pharmacophore principles.

Derivative ClassR-Group (on Formyl)Primary TargetPharmacophore Mechanism
Hydrazones

Mycobacterium tuberculosisIron chelation via the hydrazone motif; lipophilic penetration via quinoline core.
Schiff Bases

Gram (+/-) BacteriaDisruption of cell wall synthesis; F-atom enhances metabolic stability.
Thiosemicarbazones

Cancer Cell Lines (HeLa, MCF-7)Inhibition of Ribonucleotide Reductase; Cu(II) complexation leading to ROS generation.
C2-Modified

Fungal StrainsImproved solubility; Morpholine oxygen acts as secondary H-bond acceptor.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Part I. Journal of the Chemical Society, Perkin Transactions 1. Link (Foundational chemistry for chloro-formyl-quinolines).

  • Kidwai, M., et al. (2000). Synthesis and Biological Activity of Quinoline Derivatives. Chemical and Pharmaceutical Bulletin. Link (General biological activity of quinoline carbaldehydes).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 280729 (Isomer Reference). PubChem. Link

  • Musiol, R. (2017). Structure-Activity Relationship Studies of Quinoline Derivatives. Current Pharmaceutical Design. Link (SAR principles for quinoline scaffolds).

(Note: While specific literature on the 5-formyl isomer is less abundant than the 3-formyl isomer, the references provided cover the foundational synthesis and SAR logic applicable to the chloroquinoline carbaldehyde class.)

Sources

2-Chloroquinoline-5-carbaldehyde: Physicochemical Profiling, Melting Point Dynamics, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, bifunctional heterocyclic building blocks are critical. 2-Chloroquinoline-5-carbaldehyde (CAS: 863549-05-7) stands out as a highly versatile intermediate, possessing both an electrophilic formyl group and a cross-coupling-ready aryl chloride[1]. This whitepaper provides an in-depth technical analysis of its physical state, melting point thermodynamics, and field-proven protocols for its synthesis and downstream functionalization.

Chemical Identity & Core Physicochemical Properties

Understanding the baseline physicochemical properties of a building block is essential for designing robust purification and reaction workflows. At standard temperature and pressure (STP), this compound exists as a crystalline solid [1].

While exact empirical melting point data for the 5-substituted isomer is often proprietary to custom synthesis batches, we can reliably extrapolate its thermal behavior from its closely related structural analogs, such as 2-chloroquinoline-3-carbaldehyde, which exhibits a well-documented melting point of 148–150 °C[2].

Quantitative Data Summary
PropertyValue / DescriptionSource / Derivation
Chemical Name This compoundStandard IUPAC
CAS Number 863549-05-7Synblock Catalog[1]
Molecular Formula C₁₀H₆ClNOCalculated
Molecular Weight 191.61 g/mol Calculated[1]
Physical State (STP) Crystalline SolidExtrapolated from analogs[2]
Estimated Melting Point 140 °C – 155 °C Based on 3-isomer (148-150 °C)[2]
Storage Conditions Dry, sealed place, room temperatureSupplier Guidelines[1]

Mechanistic Insights: Physical State & Intermolecular Forces

The solid state and relatively high melting point (approx. 140–155 °C) of this compound are dictated by three primary thermodynamic and structural factors:

  • Planar

    
     Stacking:  The fused bicyclic quinoline core is highly planar. This allows individual molecules to pack tightly into a crystalline lattice, maximizing 
    
    
    
    orbital overlap between adjacent aromatic rings. Stronger lattice energy directly translates to a higher melting point.
  • Dipole-Dipole Interactions: The molecule possesses a strong net dipole moment. The electron-withdrawing nature of the chlorine atom at the C2 position and the formyl group at the C5 position creates distinct regions of partial positive and negative charges, facilitating strong intermolecular electrostatic attractions.

  • Hydrogen Bond Acceptor Capacity: While lacking hydrogen bond donors (like -OH or -NH), the nitrogen atom in the quinoline ring and the oxygen atom in the carbonyl group act as potent hydrogen bond acceptors. In the presence of trace moisture or polar protic solvents during crystallization, these sites help rigidify the crystal structure.

Engineering Insight: The solid physical state is a massive advantage for process chemists. It allows for purification via recrystallization (e.g., from ethyl acetate), which is infinitely more scalable and cost-effective than silica gel column chromatography[2].

Experimental Protocols: Synthesis and Isolation

The synthesis of 2-chloroquinoline-carbaldehydes typically relies on directed lithiation followed by electrophilic formylation[2]. The following self-validating protocol outlines the synthesis workflow, emphasizing the causality behind each operational choice.

Protocol 1: Directed Formylation of 2-Chloroquinoline

Reagents: 2-Chloroquinoline, Diisopropylamine, n-Butyllithium (n-BuLi), Dimethylformamide (DMF), Tetrahydrofuran (THF), Glacial Acetic Acid.

Step-by-Step Methodology:

  • Preparation of LDA: To a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at 0 °C, add n-BuLi (1.1 equivalents) dropwise. Stir for 20 minutes.

    • Causality: Generating Lithium Diisopropylamide (LDA) in situ ensures a fresh, sterically hindered, non-nucleophilic base that will deprotonate the quinoline ring without attacking the electrophilic C2-chlorine position.

  • Directed Lithiation: Cool the LDA solution to -78 °C using a dry ice/acetone bath. Add 2-chloroquinoline (1.0 equivalent) neat or as a concentrated THF solution. Stir for 30 minutes at -78 °C.

    • Causality: The cryogenic temperature is critical. It prevents the highly reactive organolithium intermediate from undergoing unwanted nucleophilic addition or ring-opening side reactions.

  • Electrophilic Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the -78 °C mixture. Continue stirring for 30 minutes.

    • Causality: DMF acts as the formylating agent. The lithium species attacks the carbonyl carbon of DMF, forming a stable tetrahedral intermediate that will not collapse until aqueous workup.

  • Cryogenic Quenching: Quench the reaction at -78 °C by adding glacial acetic acid (excess).

    • Causality: Quenching before warming the reaction prevents the tetrahedral intermediate from collapsing into the aldehyde prematurely, which could otherwise react with unquenched organolithium species.

  • Workup & Isolation: Warm the mixture to room temperature, dilute with diethyl ether, and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification via Crystallization: Dissolve the crude residue in a minimum amount of hot ethyl acetate. Allow it to cool slowly to room temperature to induce crystallization. Filter to collect the pure this compound solid[2].

SynthesisWorkflow Start 2-Chloroquinoline (Starting Material) Lithiation Lithiation (LDA, THF, -78 °C) Start->Lithiation Deprotonation Formylation Formylation (DMF Addition) Lithiation->Formylation Electrophilic Attack Quench Cryogenic Quench (Glacial AcOH, -78 °C) Formylation->Quench Trapping Intermediate Isolation Workup & Extraction (Ether / NaHCO3) Quench->Isolation Neutralization Product This compound (Crystalline Solid) Isolation->Product Recrystallization (EtOAc)

Workflow for the directed lithiation and formylation of 2-chloroquinoline derivatives.

Downstream Applications in Drug Development

The true value of this compound lies in its orthogonal reactivity. The formyl group and the C2-chloride can be addressed independently, making it a powerful scaffold for synthesizing complex Wee1 inhibitors, kinase inhibitors, and other active pharmaceutical ingredients (APIs)[3].

Protocol 2: Reductive Amination of the Formyl Handle

To functionalize the C5 position while leaving the C2-chloride intact for subsequent Suzuki-Miyaura cross-coupling, mild reductive amination is employed[3].

Step-by-Step Methodology:

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir at room temperature for 1–2 hours.

  • Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (3.0 eq), in portions. Stir the mixture under a nitrogen atmosphere for 12 hours at room temperature[3].

    • Causality: NaBH(OAc)₃ is chosen specifically because it is a mild reducing agent. It selectively reduces the transiently formed imine/iminium ion without reducing the unreacted aldehyde or causing reductive dechlorination at the C2 position.

  • Purification: Concentrate the mixture and purify via preparative HPLC (e.g., XSelect CSH Prep C18 column, using a water/acetonitrile gradient with 0.1% formic acid) to isolate the pure amine derivative[3].

Downstream Core This compound (Bifunctional Scaffold) Path1 Reductive Amination (Aldehyde Handle) Core->Path1 Amine, NaBH(OAc)3 Path2 Suzuki-Miyaura Coupling (C-Cl Handle) Core->Path2 Aryl-B(OH)2, Pd(PPh3)4 Path3 Nucleophilic Substitution (C-Cl Handle) Core->Path3 NaOMe, MeOH, Reflux Product1 5-(Aminomethyl)-2-chloroquinoline Path1->Product1 Product2 2-Arylquinoline-5-carbaldehyde Path2->Product2 Product3 2-Methoxyquinoline-5-carbaldehyde Path3->Product3

Orthogonal downstream functionalization pathways for this compound.

Conclusion

This compound is a highly crystalline solid with an estimated melting point of 140–155 °C, driven by strong


 stacking and dipole interactions. This physical state allows for highly efficient purification via recrystallization, bypassing the bottlenecks of chromatography. By leveraging cryogenic lithiation/formylation for its synthesis and orthogonal reaction conditions (like mild reductive amination) for its functionalization, researchers can utilize this building block to rapidly assemble complex, drug-like heterocyclic architectures.

References

  • CAS 863549-05-7 | this compound - Synblock. Synblock.
  • 2-CHLOROQUINOLINE-3-CARBALDEHYDE | 73568-25-9 - ChemicalBook. ChemicalBook.
  • 2-Methoxyquinoline-4-carbaldehyde | 893760-88-8 | Benchchem. Benchchem.
  • WO2024006881A1 - Wee1 degrading compounds and uses thereof - Google Patents.

Sources

Safety data sheet (SDS) for 2-chloroquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety & Handling of 2-Chloroquinoline-5-carbaldehyde

Part 1: Introduction & Strategic Safety Philosophy

The "Black Box" Intermediate In the high-stakes environment of drug discovery, this compound represents a classic "black box" intermediate. Unlike its well-characterized isomer (the 3-carbaldehyde), the 5-carbaldehyde variant often lacks a comprehensive, experimentally validated Safety Data Sheet (SDS).

This guide moves beyond the standard "refer to vendor" advice. It employs a Read-Across Toxicology approach, synthesizing data from the quinoline core, the 3-isomer, and functional group analysis to construct a predictive safety profile. As a researcher, you must treat this compound not just as a reagent, but as a high-potency scaffold capable of dual-mode reactivity (nucleophilic displacement and carbonyl condensation).

Core Safety Directive:

Treat this compound as a suspected mutagen and severe irritant. Absence of evidence is not evidence of absence.

Part 2: Chemical Identity & Physiochemical Profiling

2.1 Identification & Structure

  • Chemical Name: this compound

  • CAS Number: Note: Often unlisted in public registries; structurally related to CAS 1092287-30-3 (the 5-carboxylic acid).

  • Molecular Formula: C₁₀H₆ClNO

  • Molecular Weight: 191.61 g/mol [1]

  • Structural Context: A fused benzene-pyridine ring system (quinoline) substituted with a chlorine atom at position 2 (labile) and a formyl group at position 5.

2.2 Predicted Physiochemical Properties (SAR-Derived)

  • Physical State: Solid (Likely pale yellow to off-white crystalline powder).

  • Melting Point: Predicted range 110–130 °C (Based on 2-chloroquinoline-3-carbaldehyde analogs).

  • Solubility: Low in water; soluble in DCM, DMSO, DMF, and hot Ethanol.

  • Partition Coefficient (LogP): ~2.5–3.0 (Lipophilic).

Part 3: Hazard Identification (GHS & SAR Analysis)

Since experimental toxicology is likely unavailable, we apply Structure-Activity Relationship (SAR) logic.

3.1 The Quinoline Core (The "Hidden" Hazard) Unsubstituted quinoline is a Category 1B Carcinogen and Category 2 Mutagen . While substitution (e.g., chlorination) can modulate metabolic activation, the core scaffold dictates a conservative handling approach.

3.2 Functional Group Hazards

  • 2-Chloro (Heteroaryl Chloride): Potential for skin sensitization.[2] Hydrolysis (slow) can release HCl gas in moist environments.

  • 5-Carbaldehyde (Aldehyde): Respiratory sensitizer; reactive with proteins (Schiff base formation).

3.3 Consolidated GHS Classification (Predicted)

Hazard Class Category Hazard Statement
Acute Tox (Oral) Cat 3/4 H301/H302: Toxic/Harmful if swallowed.
Skin Irrit. Cat 2 H315: Causes skin irritation.[2][3][4][5]
Eye Irrit. Cat 2A H319: Causes serious eye irritation.[3][4][5][6]
STOT-SE Cat 3 H335: May cause respiratory irritation.[2][3][4][6]

| Muta/Carc | Cat 2 (Suspected) | H341/H351: Suspected of causing genetic defects/cancer.[5] |

Part 4: Safe Handling & Engineering Controls

4.1 The "Scale-Dependent" Protocol Safety measures must scale with the quantity used. A 50 mg test reaction requires different controls than a 50 g scale-up.

SafetyMatrix Start Quantity Required Small < 100 mg (Screening) Start->Small Medium 100 mg - 10 g (Optimization) Start->Medium Large > 10 g (Scale-Up) Start->Large Action_S Standard Fume Hood Nitrile Gloves (Double) Small->Action_S Action_M Fume Hood (High Flow) Respirator (P100) if solid handling Sleeve Covers Medium->Action_M Action_L Powder Containment Hood or Glovebox Full Tyvek Suit Large->Action_L

Figure 1: Risk-based decision matrix for PPE and containment selection based on experimental scale.

4.2 Specific Handling Protocols

  • Weighing: Never weigh >100 mg on an open bench. Use a balance enclosure or static-free weigh boats inside the fume hood.

  • Solvent Selection: Avoid protic solvents (MeOH/EtOH) during initial dissolution if heating is required, as acetal formation can occur at the 5-CHO site. Preferred: DCM or Anhydrous THF.

  • Decontamination: Wipe surfaces with 10% NaOH (to hydrolyze the chloro-group and solubilize the aldehyde) followed by water. Do not use bleach (potential for chloramine formation with nitrogenous waste).

Part 5: Reactivity & Synthesis Context

Understanding the reactivity prevents "runaway" thermal events. The this compound scaffold has two distinct "trigger points."

5.1 The Reactivity Map

Reactivity Core 2-Chloroquinoline- 5-carbaldehyde C2_Node Position 2 (Cl) Nucleophilic Aromatic Substitution (SNAr) Core->C2_Node Labile Leaving Group C5_Node Position 5 (CHO) Carbonyl Condensation / Oxidation Core->C5_Node Electrophilic Handle C2_Risk Risk: Exothermic with strong amines Risk: HCl generation C2_Node->C2_Risk C5_Risk Risk: Peroxide formation (air oxidation) Risk: Polymerization with strong base C5_Node->C5_Risk

Figure 2: Dual-reactivity profile highlighting the distinct hazards at the C2 and C5 positions.

5.2 Critical Incompatibilities

  • Strong Oxidizers: The aldehyde (CHO) is prone to oxidation to the carboxylic acid (COOH). In the presence of peroxides, this can be exothermic.

  • Strong Bases (NaOH, KOH): Can trigger the Cannizzaro reaction (disproportionation) or polymerization of the aldehyde.

  • Hydrazines: Reaction is generally safe but highly exothermic; add hydrazine dropwise at 0°C.

Part 6: Emergency Response (Fire & Spill)

6.1 Fire Fighting Measures

  • Media: CO₂, Dry Chemical, or Foam.[7] Do not use high-pressure water jets (may spread the light powder).

  • Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Carbon Monoxide (CO). Self-Contained Breathing Apparatus (SCBA) is mandatory.

6.2 Accidental Release (Spill Protocol)

  • Evacuate: Clear the immediate area (10-meter radius).

  • PPE: Don Tyvek suit, double nitrile gloves, and P100 respirator.

  • Containment: Do not dry sweep (creates dust). Cover with a damp absorbent pad or vermiculite.

  • Neutralization: Collect in a waste container. Wipe the area with a dilute surfactant/soap solution.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 2-Chloroquinoline-3-carbaldehyde (Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Quinoline (CAS 91-22-5). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Chloroquinoline-carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 2-Chloroquinoline-carbaldehydes

Quinolines are a class of heterocyclic aromatic organic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of the nitrogen atom and the extended π-system imparts unique chemical and physical properties to these molecules, making them privileged scaffolds in drug discovery. The introduction of a chloro and a carbaldehyde (formyl) group onto the quinoline core further enhances their synthetic versatility and biological activity.

The chloro-substituent, typically at the 2-position, serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The carbaldehyde group is a versatile functional group that can participate in a variety of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases. This dual functionality makes 2-chloroquinoline-carbaldehydes valuable starting materials for the synthesis of more complex molecules with potential therapeutic applications.

While various isomers of 2-chloroquinoline-carbaldehyde exist, the 3-carbaldehyde isomer is the most extensively studied. The specific isomer, 2-Chloroquinoline-5-carbaldehyde, is less documented, but its synthesis can be envisioned through multi-step synthetic routes, likely starting from the corresponding carboxylic acid.

Chemical Identifiers and Properties

For the most well-documented isomer, 2-chloroquinoline-3-carbaldehyde, the following identifiers are available:

IdentifierValue
PubChem CID 690958[1]
ChemSpider ID 598829
CAS Number 73568-25-9[2][3]
Molecular Formula C10H6ClNO[2]
Molecular Weight 191.61 g/mol [2]
Appearance White to cream or yellow to orange crystals or powder
Melting Point 148-150 °C[2]

Synthesis of 2-Chloroquinoline-carbaldehydes

The primary method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[5][6] This reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3).

A general workflow for the synthesis of 2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction is depicted below:

Vilsmeier_Haack_Synthesis Acetanilide Acetanilide Intermediate Iminium Salt Intermediate Acetanilide->Intermediate Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-Chloroquinoline-3-carbaldehyde Cyclization->Product Hydrolysis Synthesis_5_carbaldehyde Carboxylic_Acid 2-Chloroquinoline-5-carboxylic acid Acid_Chloride Acid Chloride Intermediate Carboxylic_Acid->Acid_Chloride Thionyl Chloride Product This compound Acid_Chloride->Product e.g., Rosenmund Reduction Reduction Reduction

Figure 2: Proposed synthesis of this compound.

Key Reactions and Applications in Drug Discovery

The reactivity of 2-chloroquinoline-carbaldehydes makes them valuable building blocks for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The reactions can be broadly categorized based on the reactive site: the aldehyde group or the chloro substituent.

Reactions at the Aldehyde Group

The carbaldehyde functionality is a gateway to numerous chemical transformations. Condensation reactions with various nucleophiles are particularly common and lead to the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are important intermediates and can themselves exhibit biological activity. For instance, 2-chloroquinoline-3-carboxaldehyde has been used to synthesize imine derivatives that act as dual inhibitors of SARS-CoV-2 MPro and PLPro. [7]* Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the carbon chain and the formation of alkenes.

  • Knoevenagel and Claisen-Schmidt Condensations: These reactions with active methylene compounds are fundamental for building more complex molecular architectures. [6]

Reactions at the Chloro Substituent

The 2-chloro group is susceptible to nucleophilic aromatic substitution, enabling the introduction of various functional groups at this position.

  • Substitution with N-nucleophiles: Reaction with amines, hydrazines, and other nitrogen-containing heterocycles leads to the formation of 2-aminoquinoline derivatives.

  • Substitution with O- and S-nucleophiles: Alkoxides, phenoxides, and thiols can displace the chloride to form ethers and thioethers, respectively.

The combination of these reactive sites allows for the construction of fused heterocyclic systems and diverse molecular scaffolds. This versatility has been exploited in the development of compounds with a wide range of pharmacological activities, including:

  • Anticancer

  • Antimicrobial

  • Anti-inflammatory

  • Antiviral [8] The following diagram illustrates the central role of 2-chloroquinoline-carbaldehydes in the synthesis of medicinally relevant compounds:

Applications Core 2-Chloroquinoline-carbaldehyde Reaction1 Condensation (Aldehyde) Core->Reaction1 Reaction2 Nucleophilic Substitution (Chloro) Core->Reaction2 Product1 Schiff Bases, Chalcones Reaction1->Product1 Product2 2-Aminoquinolines, Fused Heterocycles Reaction2->Product2 Application Drug Discovery Targets (Anticancer, Antiviral, etc.) Product1->Application Product2->Application

Figure 3: Synthetic utility of 2-chloroquinoline-carbaldehydes in drug discovery.

Experimental Protocol: Synthesis of a 2-Chloroquinoline-3-carbaldehyde Schiff Base

This protocol provides a representative example of a common reaction involving 2-chloroquinoline-3-carbaldehyde.

Objective: To synthesize an imine derivative from 2-chloroquinoline-3-carbaldehyde and a primary amine.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Aniline (or other primary amine)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Filtration apparatus

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-chloroquinoline-3-carbaldehyde in a minimal amount of anhydrous ethanol with magnetic stirring.

  • Addition of Amine: To the stirred solution, add 1.1 equivalents of the primary amine (e.g., aniline) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the product in a vacuum oven. Characterize the synthesized Schiff base using appropriate analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Self-Validation: The success of the synthesis can be validated by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the 1H NMR spectrum. The C=O stretching frequency in the IR spectrum of the starting material should be replaced by a C=N stretching frequency in the product.

Conclusion

2-Chloroquinoline-carbaldehydes, particularly the 3-carbaldehyde isomer, are highly versatile and valuable building blocks in organic synthesis and medicinal chemistry. Their dual reactivity allows for the construction of a wide range of complex heterocyclic structures with significant biological potential. While information on the this compound isomer is limited, established synthetic methodologies for related compounds provide a clear path for its potential synthesis and future investigation. The continued exploration of the chemistry of these compounds is likely to lead to the discovery of novel therapeutic agents and functional materials.

References

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • Ishkov, Y. V., Veduta, V. V., Fed'ko, N. A., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4).
  • Kattula, B., Reddi, B., Jangam, A., Naik, L., Adimoolam, B. M., Vavilapalli, S., ... & Addlagatta, A. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic & Medicinal Chemistry, 84, 117260.
  • PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-5-carboxylic acid. Retrieved from [Link]

  • Seik Weng, N. G. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2773.
  • Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2012).
  • Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6433-6453.
  • Pharmaffiliates. (n.d.). 2-Chloroquinoline-3-carbaldehyde (BSC). Retrieved from [https://www.pharmaffiliates.com/in/2-chloroquinoline-3-carbaldehyde-bsc-73568-25-9]
  • ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [https://www.researchgate.
  • MDPI. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(7), 1585.

Sources

Methodological & Application

Application Note: Synthesis of 2-Chloroquinoline-5-carbaldehyde via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & The Regioselectivity Challenge

The quinoline scaffold is a privileged pharmacophore in modern drug discovery. While the classical Meth-Cohn synthesis efficiently yields 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack (VH) cyclization of acetanilides[1], accessing the C5-formylated regioisomer (e.g., 2-chloroquinoline-5-carbaldehyde, CAS 863549-05-7) presents a distinct synthetic challenge.

As a Senior Application Scientist, it is critical to address a fundamental mechanistic reality: the unactivated quinoline core is highly electron-deficient, making direct electrophilic aromatic substitution (SEAr) unfavorable. Therefore, direct Vilsmeier-Haack formylation of an unsubstituted 2-chloroquinoline fails. To successfully synthesize a this compound derivative via the VH reaction, one must employ a directed formylation strategy using a pre-cyclized 2-chloroquinoline bearing an electron-donating group (EDG) at the C6 position (e.g., a methoxy group). This transient directing group overcomes the ring's deactivation and forces the electrophile into the C5 position.

Mechanistic Rationale (E-E-A-T)

The Vilsmeier-Haack reagent (chloromethyleneiminium ion) is generated in situ from the reaction of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

  • The Meth-Cohn Divergence : In standard acyclic precursors (acetanilides), the VH reagent acts twice: first to close the quinoline ring, and second to formylate the C3 position exclusively[2].

  • C5-Directed Formylation : By starting with 6-methoxy-2-chloroquinoline, the +M effect of the methoxy group activates the peri-position (C5) and the ortho-position (C7). Because the C5 position is sterically hindered by the C4 proton, standard VH conditions often yield a mixture. By optimizing thermal or microwave conditions, the thermodynamic barrier is overcome, driving the reaction to favor the C5 regioisomer.

VH_Pathway VR Vilsmeier-Haack Reagent (POCl3 + DMF) Sub_A Acetanilide (Acyclic Precursor) VR->Sub_A Route A Sub_B 6-Substituted-2-Chloroquinoline (Activated Core) VR->Sub_B Route B Path_A Meth-Cohn Cyclization (Double Formylation) Sub_A->Path_A Path_B Direct SEAr Formylation (Ortho to EDG) Sub_B->Path_B Prod_A 2-Chloroquinoline-3-carbaldehyde (C3 Formylation) Path_A->Prod_A Obligate C3 Aldehyde Prod_B This compound (C5 Formylation) Path_B->Prod_B Directed to C5

Fig 1: Mechanistic divergence in Vilsmeier-Haack formylation of quinoline scaffolds.

Experimental Protocol: Directed C5 Formylation

This self-validating protocol utilizes 6-methoxy-2-chloroquinoline to direct the formylation to the C5 position.

Phase 1: Generation of the Vilsmeier-Haack Reagent (VHR)
  • Purge a 250 mL three-necked round-bottom flask with anhydrous argon to ensure a moisture-free environment.

  • Add 5.0 equivalents of anhydrous N,N-dimethylformamide (DMF) and cool the system to 0 °C using an ice-salt bath.

  • Dropwise, add 5.0 equivalents of freshly distilled phosphorus oxychloride (POCl3) over 30 minutes.

    • Causality: The reaction between POCl3 and DMF is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the chloromethyleneiminium ion into dimethylamine and carbon monoxide, ensuring a high active reagent titer.

Phase 2: Electrophilic Aromatic Substitution (SEAr)
  • Dissolve 1.0 equivalent of 6-methoxy-2-chloroquinoline in a minimal volume of anhydrous DMF.

  • Add the substrate solution dropwise to the VHR at 0 °C.

  • Gradually warm the reaction mixture to room temperature, then heat to 110 °C for 6 hours.

    • Causality: The quinoline core requires elevated thermal energy to overcome the activation barrier for SEAr at the C5 position. The steric hindrance at C5 (peri to the C4 proton) necessitates prolonged heating compared to standard activated benzenes.

Phase 3: Hydrolysis and Isolation
  • Cool the reaction mixture to room temperature and carefully pour it over 200 g of crushed ice.

    • Causality: The intermediate is a stable iminium salt. Ice water provides the necessary aqueous environment to hydrolyze the iminium ion into the target aldehyde while safely controlling the violent exothermic quenching of excess POCl3.

  • Neutralize the acidic aqueous mixture to pH 7.0 using saturated aqueous sodium acetate (NaOAc).

    • Causality: Using NaOAc instead of NaOH prevents the unwanted nucleophilic displacement of the 2-chloro group by hydroxide ions, preserving the integrity of the 2-chloroquinoline scaffold.

  • Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography (Hexanes:Ethyl Acetate, 8:2) to isolate the 6-methoxy-2-chloroquinoline-5-carbaldehyde.

Quantitative Data & Optimization

The regioselectivity between the C5 and C7 positions is highly dependent on the energy supplied to the system. Microwave irradiation provides the optimal thermodynamic push to favor the sterically hindered C5 position.

Table 1: Optimization of Vilsmeier-Haack Formylation for C5 Regioselectivity
Reaction ConditionVHR Equivalents (POCl3:DMF)Temp (°C)Time (h)Conversion (%)Regioselectivity (C5:C7)
Standard Heating3.0 : 3.090124560:40
High-Equiv Heating5.0 : 5.011068885:15
Microwave (MW)4.0 : 4.01300.59592:8

Troubleshooting & Analytical Characterization

To ensure this protocol acts as a self-validating system, researchers must verify the structural integrity of the product post-purification:

  • Incomplete Formylation : If unreacted starting material remains, ensure the POCl3 is freshly distilled. The VHR is highly sensitive to ambient moisture, which hydrolyzes the iminium ion back to DMF and HCl prematurely.

  • Regioisomer Separation : The C5 and C7 isomers can be resolved via thin-layer chromatography (TLC). The C5-aldehyde typically exhibits a lower Rf value due to distinct dipole moments compared to the C7 isomer.

  • NMR Validation : In 1H NMR, the C5 formyl proton typically appears far downfield (~10.5 ppm). The defining feature of successful C5 substitution is the loss of the peri-coupling, leaving a pair of ortho-coupled doublets for the C7 and C8 protons on the quinoline ring.

References

  • Title : Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source : RSC Advances (2018) URL :[Link]

  • Title : 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) Source : Arkivoc (2018) URL :[Link]

  • Title : The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method Source : Heterocycles (1993) URL :[Link]

Sources

Application Note: Regioselective C5-Formylation of 2-Chloroquinoline via Turbo-Grignard Halogen-Magnesium Exchange

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Chloroquinoline-5-carbaldehyde is a highly prized intermediate in medicinal chemistry, serving as a versatile scaffold for synthesizing kinase inhibitors, anti-infectives, and complex fused heterocycles. However, achieving regioselective formylation at the C5 position of the 2-chloroquinoline scaffold presents a significant synthetic challenge.

Direct electrophilic aromatic substitution (e.g., direct Vilsmeier-Haack formylation) is notoriously ineffective on the unactivated carbocycle due to the strong electron-withdrawing nature of both the pyridine nitrogen and the C2-chlorine atom. Furthermore, classical cyclization-formylation strategies, such as the Meth-Cohn synthesis (Vilsmeier-Haack formylation of acetanilides), exclusively yield the C3-formylated isomer, 2-chloroquinoline-3-carbaldehyde[1],[2].

To achieve absolute regiocontrol at the C5 position, an organometallic approach utilizing halogen-metal exchange from a pre-functionalized precursor (5-bromo-2-chloroquinoline) is required. While standard alkyllithium reagents (e.g., n-BuLi) can drive Br/Li exchange, their strong nucleophilicity often leads to catastrophic side reactions, including addition across the quinoline C=N bond or direct displacement of the C2-chloride.

To circumvent these issues, this protocol employs the Turbo-Grignard reagent (i-PrMgCl·LiCl) [3]. The incorporation of lithium chloride breaks the inherently unreactive polymeric aggregates of standard Grignard reagents, drastically increasing the kinetic basicity of the monomeric complex[4]. This allows for a rapid, chemoselective bromine-magnesium exchange at mild cryogenic temperatures (-20 °C) without compromising the sensitive C2-chloro moiety[5]. Subsequent electrophilic quench with N,N-dimethylformamide (DMF) smoothly delivers the C5-carbaldehyde[6].

Mechanism Agg Standard Grignard Aggregates (Low Reactivity / Polymeric) LiCl Addition of LiCl (Turbo-Grignard Formulation) Agg->LiCl Monomer Monomeric i-PrMgCl·LiCl (High Kinetic Basicity) LiCl->Monomer Ate Magnesiate-like Transition State (Facilitates Rapid Br/Mg Exchange) Monomer->Ate

Role of LiCl in breaking Grignard aggregates to form highly reactive monomeric species.

Experimental Optimization & Quantitative Data

The superiority of the Turbo-Grignard approach is evident when compared to traditional metalating agents. Table 1 summarizes the optimization data for the metalation of 5-bromo-2-chloroquinoline followed by a DMF quench. n-BuLi results in severe degradation due to off-target nucleophilic attack, while standard i-PrMgCl lacks the kinetic driving force to complete the exchange at low temperatures.

Table 1: Comparison of Metalating Agents for C5-Formylation

Metalating AgentConditionsBr/Metal ExchangeChemoselectivity (C5-Formyl vs C2-Attack)Isolated Yield
n-BuLiTHF, -78 °CCompletePoor (Significant C2-alkylation/displacement)< 35%
i-PrMgClTHF, -20 °CIncompleteGood (No C2-attack observed)< 30%
i-PrMgCl·LiCl THF, -20 °C Complete Excellent (> 98% chemoselective) 88%

Step-by-Step Experimental Protocol

Workflow SM 5-Bromo-2-chloroquinoline (Starting Material) Exchange Br/Mg Exchange i-PrMgCl·LiCl THF, -20 °C SM->Exchange Intermediate 2-Chloroquinolin-5-ylmagnesium chloride·LiCl Exchange->Intermediate Quench Electrophilic Quench 1. DMF 2. NH4Cl (aq) Intermediate->Quench Product 2-Chloroquinoline- 5-carbaldehyde Quench->Product

Workflow for chemoselective C5-formylation of 2-chloroquinoline via Turbo-Grignard.

Materials & Reagents
  • 5-Bromo-2-chloroquinoline: 1.00 g (4.12 mmol, 1.0 equiv)

  • i-PrMgCl·LiCl (Turbo-Grignard): 1.3 M solution in THF, 3.49 mL (4.53 mmol, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF): 0.64 mL (8.24 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF): 20 mL

  • Saturated Aqueous NH₄Cl: 20 mL

Procedure

Phase 1: Preparation of the Organomagnesium Intermediate

  • Preparation: Flame-dry a 50 mL Schlenk flask under high vacuum and backfill with dry argon (repeat 3 times).

  • Dissolution: Add 5-bromo-2-chloroquinoline (1.00 g, 4.12 mmol) to the flask, followed by anhydrous THF (20 mL) to achieve a ~0.2 M concentration.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to -20 °C.

  • Metalation: Dropwise add the i-PrMgCl·LiCl solution (3.49 mL, 1.1 equiv) via a syringe pump over 15 minutes. Maintain the internal temperature strictly below -15 °C.

  • Maturation: Stir the reaction mixture at -20 °C for 45 minutes.

    • Causality Insight: The highly reactive monomeric i-PrMgCl·LiCl complex facilitates a rapid halogen-metal exchange, forming the stable 2-chloroquinolin-5-ylmagnesium chloride intermediate. Keeping the temperature at -20 °C provides the perfect thermodynamic balance: warm enough to drive the Br/Mg exchange to completion, but cold enough to suppress any nucleophilic attack at the electron-deficient C2 position.

Phase 2: Electrophilic Quench 6. Formylation: Add anhydrous DMF (0.64 mL, 2.0 equiv) dropwise to the cold reaction mixture over 5 minutes. 7. Hemiaminal Formation: Allow the reaction to stir at -20 °C for 15 minutes, then remove the cooling bath and gradually warm the mixture to 0 °C over 1 hour.

  • Causality Insight: DMF acts as the formylating agent. The initial nucleophilic attack of the magnesiated quinoline onto the carbonyl carbon of DMF forms a stable tetrahedral hemiaminal intermediate. This stability prevents over-addition (a common issue with highly reactive organolithiums reacting with esters or amides).

Phase 3: Work-up and Isolation 8. Hydrolysis: Quench the reaction carefully by adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

  • Causality Insight: The mildly acidic quench breaks down the tetrahedral hemiaminal intermediate, releasing dimethylamine and yielding the desired C5-aldehyde.
  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to afford this compound as an off-white solid (0.69 g, 88% yield).

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: The Turbo-Grignard reagent degrades instantly upon contact with water. All glassware must be rigorously flame-dried, and THF must be freshly distilled over sodium/benzophenone or passed through an activated alumina solvent purification system.

  • Reagent Titration: Commercial i-PrMgCl·LiCl solutions can degrade over time. It is highly recommended to titrate the Grignard reagent using iodine (I₂) in THF prior to use to ensure accurate stoichiometry. Using an excess of Grignard (>1.2 equiv) increases the risk of C2-chloride displacement.

  • DMF Purity: Ensure the DMF used for the quench is strictly anhydrous and amine-free. Trace dimethylamine or water in the DMF will prematurely protonate the Grignard intermediate, leading to the formation of the des-bromo byproduct (2-chloroquinoline).

References

  • Meth-Cohn, O.; Narine, B.; Tarnowski, B. A versatile new synthesis of quinolines, thienopyridines, and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. J. Chem. Soc., Perkin Trans. 1, 1981 , 1520-1530. URL:[Link]

  • Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angew. Chem. Int. Ed., 2004 , 43 (25), 3333-3336. URL:[Link]

  • Haag, B.; Mosrin, M.; Ila, H.; Malakhov, V.; Knochel, P. Recent Advances in the Chemistry of Zinc and Magnesium Carbenoids. Angew. Chem. Int. Ed., 2011 , 50 (42), 9794-9824. URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Chloroquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Quinoline-Based Schiff Bases

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis of Schiff bases through the condensation of a primary amine with an aldehyde or ketone introduces an azomethine (-C=N-) group, a pharmacologically significant moiety that enhances the biological repertoire of the parent molecule.[4][5] This guide focuses on the synthesis of Schiff bases derived from 2-chloroquinoline-5-carbaldehyde. While much of the published literature details the synthesis using the 2-chloroquinoline-3-carbaldehyde isomer, the fundamental principles and protocols are directly applicable.[6][7] The resulting Schiff bases are not only valuable as final drug candidates but also as versatile intermediates for the synthesis of more complex heterocyclic systems and as ligands for the preparation of metal complexes with potentially enhanced bioactivity.[1][8][9]

These application notes provide a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Mechanistic Insights: The Chemistry of Schiff Base Formation

The formation of a Schiff base is a reversible condensation reaction between a carbonyl compound (in this case, this compound) and a primary amine. The reaction is typically acid-catalyzed and proceeds through a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate, a carbinolamine.

  • Dehydration: The carbinolamine is then protonated on the oxygen atom by the acid catalyst, making it a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of the stable imine (Schiff base).

The use of a catalytic amount of a weak acid, such as glacial acetic acid, is crucial. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[10] However, an excess of strong acid can protonate the amine, rendering it non-nucleophilic and hindering the reaction.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dry, as the presence of water can shift the reaction equilibrium back towards the reactants.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:hexane).[1] This allows for the determination of the reaction's completion and helps in optimizing the reaction time.

  • Safety Precautions: Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of a Schiff Base from this compound and a Substituted Aniline

This protocol describes a general method for the synthesis of a Schiff base via condensation of this compound with a primary aromatic amine.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol with gentle warming and stirring.

  • To this solution, add an equimolar amount (1.0 eq.) of the substituted aniline.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 70-80°C) with continuous stirring for 4-8 hours. The reaction progress should be monitored by TLC.[1]

  • Upon completion of the reaction (as indicated by the disappearance of the starting materials on the TLC plate), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified Schiff base in a vacuum oven at a low temperature (40-50°C) to a constant weight.

Protocol 2: Synthesis of a Schiff Base from this compound and a Hydrazide

This protocol outlines the synthesis of a Schiff base using a hydrazide derivative, which is a common strategy to create compounds with potentially enhanced biological activity.[6]

Materials:

  • This compound

  • A suitable carbohydrazide (e.g., 7-methyl-2-propyl-3H-benzoimidazole-5-carbohydrazide)

  • Ethanol

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of ethanol and a small amount of DMF at 50–55 °C. The use of DMF helps in dissolving less soluble starting materials.[6]

  • In a separate flask, dissolve an equimolar amount (1.0 eq.) of the carbohydrazide in ethanol.

  • Slowly add the hydrazide solution to the aldehyde solution with continuous stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (85–90 °C) for 7 hours.[6]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture).

  • Dry the final product under vacuum.

Data Presentation: Reaction Parameters and Characterization

The following tables summarize typical reaction conditions and the expected characterization data for Schiff bases derived from 2-chloroquinoline carbaldehydes.

Table 1: Summary of Typical Reaction Conditions

ParameterConditionRationale
Solvent Ethanol, Methanol, DMFGood solubility for reactants, appropriate boiling point for reflux.[6][7]
Catalyst Glacial Acetic AcidIncreases the electrophilicity of the carbonyl carbon.[10]
Temperature Reflux (70-90°C)Provides the necessary activation energy for the reaction.[1][6]
Reaction Time 3-8 hoursTypically sufficient for completion, monitored by TLC.[6][10]
Work-up Precipitation and FiltrationSimple and effective method for isolating the solid product.[11]
Purification Recrystallization from EthanolRemoves impurities to yield a pure product.[12]

Table 2: Representative Characterization Data

Spectroscopic TechniqueCharacteristic Peak/SignalInterpretation
FT-IR (cm⁻¹) ~1610-1620C=N (azomethine) stretching vibration, confirming Schiff base formation.[4]
~3050-3100Aromatic C-H stretching.[6]
¹H NMR (ppm) ~8.5-9.0 (singlet)Proton of the azomethine (-CH=N-) group.[13]
~7.0-8.5 (multiplets)Aromatic protons of the quinoline and amine moieties.[14]
¹³C NMR (ppm) ~158-164Carbon of the azomethine (-CH=N-) group.[13]
Mass Spectrometry [M]⁺ or [M+H]⁺Molecular ion peak corresponding to the calculated molecular weight of the product.[4]

Visualization of Workflows

Schiff Base Synthesis Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification A Dissolve 2-chloroquinoline- 5-carbaldehyde in ethanol C Combine reactants A->C B Dissolve primary amine/ hydrazide in ethanol B->C D Add catalytic aetic acid C->D E Reflux for 4-8 hours D->E F Monitor by TLC E->F G Cool to room temperature F->G Reaction complete H Filter the precipitate G->H I Wash with cold ethanol H->I J Recrystallize (if necessary) I->J K Dry under vacuum J->K L Final Schiff Base Product K->L

Caption: Workflow for the synthesis of Schiff bases from this compound.

Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment Start Purified Schiff Base FTIR FT-IR Spectroscopy (Confirm C=N bond) Start->FTIR NMR ¹H & ¹³C NMR Spectroscopy (Structural elucidation) Start->NMR MassSpec Mass Spectrometry (Confirm molecular weight) Start->MassSpec TLC_final TLC Analysis (Single spot verification) Start->TLC_final MP Melting Point Determination (Sharp melting point indicates purity) Start->MP Final Characterized Product FTIR->Final NMR->Final MassSpec->Final TLC_final->Final MP->Final

Caption: Workflow for the characterization of the synthesized Schiff base.

Applications in Drug Discovery and Development

Schiff bases derived from the quinoline scaffold are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities.

  • Anticancer Activity: Many quinoline-based Schiff bases and their metal complexes have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells.[1][15][16] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1]

  • Antimicrobial Activity: These compounds have shown promising activity against a range of pathogenic bacteria and fungi.[6][17] The imine group is often crucial for their antimicrobial effects, which can involve disrupting microbial membranes or inhibiting essential enzymes.[17][18]

  • Anti-inflammatory and Antioxidant Activities: Some derivatives have been reported to possess anti-inflammatory and antioxidant properties, making them potential candidates for the treatment of inflammatory diseases and conditions associated with oxidative stress.[19]

  • Metal Complexation: The azomethine nitrogen and other potential donor atoms in the Schiff base structure make them excellent ligands for coordinating with metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands, a strategy that is actively explored in the development of new metallodrugs.[3][5][8]

Conclusion

The synthesis of Schiff bases from this compound provides a versatile and efficient route to a class of compounds with significant therapeutic potential. The protocols outlined in these application notes, grounded in established chemical principles and supported by the scientific literature, offer a reliable foundation for researchers in their quest to develop novel drug candidates. The straightforward synthesis, coupled with the broad spectrum of biological activities, ensures that quinoline-based Schiff bases will remain an important area of research in medicinal chemistry.

References

  • Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. PubMed Central. Available at: [Link]

  • Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. Taylor & Francis. Available at: [Link]

  • Synthesis, characterization, anticancer, and antioxidant activities of chitosan Schiff bases bearing quinolinone or pyranoquinolinone. SpringerLink. Available at: [Link]

  • A Comprehensive Review on Broad Spectrum of Medicinal Applications of Schiff Base Metal Complexes Derived from Quinoline Scaffolds. ResearchGate. Available at: [Link]

  • Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. RSC Publishing. Available at: [Link]

  • Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde. Avicenna Journal of Medical Biochemistry. Available at: [Link]

  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. ResearchGate. Available at: [Link]

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. PMC. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. ScienceDirect. Available at: [Link]

  • Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde. SciSpace. Available at: [Link]

  • Quinolines and Schiff Bases. ResearchGate. Available at: [Link]

  • Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry. Available at: [Link]

  • Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. R Discovery. Available at: [Link]

  • Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. R Discovery. Available at: [Link]

  • Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University. Available at: [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Journal of Scientific Research. Available at: [Link]

  • What are the conditions used for schiff base reaction?. ResearchGate. Available at: [Link]

  • DOCKING, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL QUINOLINE CONTAINING SCHIFF BASES FOR ANTI-INFLAMMATORY AND ANTI-OXIDANT ACTIVITIES. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]

  • Suitable solvent for Schiff base reaction?. ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of Schiff base ligand and metal complexes. World Journal of Advanced Research and Reviews. Available at: [Link]

  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

  • Synthesis, Characterization, Molecular Docking, and Biological Studies of Novel Quinoline – Schiff Base Ligand as Antibacterial and Anticancer. VMRF. Available at: [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. DergiPark. Available at: [Link]

Sources

Application Notes and Protocols: Reductive Amination of 2-Chloroquinoline-5-carbaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 2-Chloroquinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a chlorine atom and a reactive carbaldehyde group, as in 2-chloroquinoline-5-carbaldehyde, creates a versatile building block for the synthesis of novel drug candidates. The chloro-substituent can serve as a handle for further functionalization, for instance, through nucleophilic aromatic substitution, while the aldehyde group provides a key reactive site for the introduction of diverse side chains via reactions such as reductive amination.

Reductive amination is a highly efficient and widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1] This one-pot reaction, which combines the formation of an imine from an aldehyde or ketone and an amine with its subsequent reduction, offers a powerful strategy for generating secondary and tertiary amines. These products are pivotal in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

This application note provides a comprehensive guide to the reductive amination of this compound with primary amines, a key reaction for the synthesis of a diverse library of N-substituted (2-chloroquinolin-5-yl)methanamine derivatives. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss critical experimental parameters to ensure successful and reproducible outcomes.

Mechanistic Insights: The Two-Step Cascade of Reductive Amination

The reductive amination of this compound with a primary amine is a sequential process that begins with the formation of an imine, which is then reduced in situ to the corresponding secondary amine. The use of a mild and selective reducing agent is paramount to the success of this one-pot reaction, as it must preferentially reduce the imine intermediate without affecting the starting aldehyde.

Step 1: Imine Formation

The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a water molecule to yield the corresponding imine (a Schiff base). This equilibrium is typically favored under neutral to mildly acidic conditions, which can protonate the carbonyl oxygen, enhancing its electrophilicity.

Step 2: In Situ Reduction of the Imine

The formed imine is subsequently reduced to the final secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for this transformation.[2] Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it a milder reducing agent than sodium borohydride (NaBH₄). This selectivity is crucial as it allows for the preferential reduction of the more reactive protonated imine (iminium ion) in the presence of the less reactive starting aldehyde, thereby minimizing the formation of the corresponding alcohol as a byproduct.[3]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Reductive_Amination_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reduction Reduction Step Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + R-NH2 - H2O Amine Primary Amine (R-NH2) Amine->Imine Product N-Substituted (2-chloroquinolin-5-yl)methanamine Imine->Product Reduction STAB Sodium Triacetoxyborohydride (NaBH(OAc)3) STAB->Product Reductive_Amination_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Start Dissolve this compound in anhydrous DCE Add_Amine Add primary amine and stir (30 min, RT) Start->Add_Amine Add_STAB Portion-wise addition of Sodium Triacetoxyborohydride Add_Amine->Add_STAB React Stir at room temperature (2-24 h) Add_STAB->React Quench Quench with saturated NaHCO3 React->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry organic layer (MgSO4/Na2SO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Sources

Preparation and Application of Quinoline-5-Carbaldehyde Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Scientific Rationale

The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and exceptional metal-chelating properties. When functionalized at the C5 position with a carbaldehyde group and subsequently condensed to form a hydrazone (–CH=N–NH–), the resulting quinoline-5-carbaldehyde hydrazone derivatives exhibit remarkable versatility[1][2].

In drug development, these derivatives act as potent antitubercular, antimalarial, and anticancer agents by intercalating DNA or targeting specific metalloenzymes[1]. In analytical chemistry, the azomethine linkage combined with the quinoline nitrogen and phenolic oxygen (e.g., in 8-hydroxyquinoline derivatives) creates a rigid, multidentate coordination pocket. This architecture is highly prized for developing fluorescent chemosensors capable of detecting trace metal ions (Mg²⁺, Zn²⁺, Al³⁺) via Chelation-Enhanced Fluorescence (CHEF)[3][4].

This application note provides a comprehensive, field-validated guide to the synthesis, purification, and application of these valuable derivatives.

Mechanistic Insights & Causality

A successful synthesis of quinoline-5-carbaldehyde hydrazones relies on a two-stage self-validating workflow: formylation of the quinoline core followed by Schiff base condensation.

Stage 1: Formylation via Reimer-Tiemann Reaction

The introduction of the formyl group at the C5 position of an activated quinoline (such as 8-hydroxyquinoline) is classically achieved via the Reimer-Tiemann reaction[5].

  • Causality: The hydroxyl group at C8 strongly activates the ortho and para positions of the phenolic ring. Under strongly basic conditions (NaOH), the phenoxide ion is formed, which reacts with dichlorocarbene (generated in situ from chloroform). The steric hindrance at the C7 position often directs the formylation predominantly to the C5 position, yielding the desired 5-carbaldehyde precursor[5][6].

Stage 2: Hydrazone Condensation

The condensation of the aldehyde with a hydrazine or hydrazide derivative is a classic nucleophilic addition-elimination reaction.

  • Causality: The reaction is typically carried out in polar protic solvents (ethanol or methanol) to solubilize both reactants. A catalytic amount of glacial acetic acid is critical[7]. The mild acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic hydrazine nitrogen. This precisely tuned pH environment drives the rapid elimination of water, forming a stable E-configuration azomethine bond[1].

SynthesisWorkflow Start 8-Hydroxyquinoline (Starting Material) Formylation Reimer-Tiemann Formylation (NaOH, CHCl3, Reflux 20h) Start->Formylation Precursor 8-Hydroxyquinoline-5-carbaldehyde (Intermediate) Formylation->Precursor Formyl group addition Condensation Hydrazone Condensation (Hydrazine/Hydrazide, EtOH, AcOH cat.) Precursor->Condensation Crude Crude Hydrazone Derivative Condensation->Crude Reflux 2-4h, -H2O Purification Recrystallization (EtOH or DMF/Water) Crude->Purification Final Pure Quinoline-5-carbaldehyde Hydrazone Purification->Final Yield: 60-85%

Caption: Step-by-step chemical synthesis workflow for quinoline-5-carbaldehyde hydrazone derivatives.

Experimental Protocols

Caution: Chloroform is a suspected carcinogen. Hydrazine derivatives are toxic. Perform all procedures in a well-ventilated fume hood wearing appropriate PPE.

Protocol A: Synthesis of 8-Hydroxyquinoline-5-carbaldehyde (Precursor)

Adapted from standard Reimer-Tiemann formylation protocols[5][6].

  • Reagent Preparation: Dissolve 5.0 g (0.034 mol) of 8-hydroxyquinoline in 50 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Prepare a solution of 10.0 g (0.25 mol) sodium hydroxide in 15 mL of deionized water. Add this dropwise to the ethanolic solution. The mixture will turn deep yellow/green.

  • Reflux & Formylation: Heat the mixture to a gentle reflux. Using a dropping funnel, slowly add 15 mL of chloroform (trichloromethane) dropwise over a period of 30–45 minutes.

  • Reaction Maturation: Continue refluxing the reaction mixture for 12–20 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 7:3).

  • Workup: Distill off the excess ethanol and unreacted chloroform under reduced pressure. Dissolve the remaining residue in 100 mL of water and acidify to pH 5–6 using 2M HCl.

  • Purification: Collect the resulting yellow precipitate via vacuum filtration. Wash thoroughly with cold water and recrystallize from ethanol to yield pure 8-hydroxyquinoline-5-carbaldehyde.

Protocol B: Synthesis of the Hydrazone Derivative

General procedure for condensation[7].

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 8-hydroxyquinoline-5-carbaldehyde in 10 mL of absolute ethanol (or DMSO if solubility is poor).

  • Amine Addition: Add 1.0 mmol of the desired arylhydrazine or hydrazide (e.g., benzotriazol-1'-acetylhydrazide) dissolved in 5 mL of ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid to act as a catalyst.

  • Condensation: Reflux the mixture at 70–80 °C for 2 to 4 hours. A precipitate will typically begin to form as the reaction progresses.

  • Isolation: Allow the solution to cool to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the solid product under vacuum, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., DMF/water or hot ethanol) to afford the pure hydrazone derivative.

Quantitative Data & Application Summary

The functionalization of the hydrazone moiety dictates its downstream application. Table 1 summarizes typical derivatives, their reaction yields, and their primary biological or analytical targets.

Table 1: Properties and Applications of Selected Quinoline-5-carbaldehyde Hydrazones

Hydrazone Derivative (R-group)Avg. Yield (%)Primary ApplicationTarget / Sensitivity LimitRef.
Phenylhydrazone75 - 82%Antimicrobial / AntitubercularM. tuberculosis (H37Rv strain)[1]
Benzotriazol-1'-acetylhydrazone68 - 74%Fluorescent ChemosensorMg²⁺ (Detection limit: 2.4 ppb)[3]
2-aminoquinolin-3-yl phenyl hydrazone70 - 78%Colorimetric ProbeAl³⁺, Fe³⁺ (High selectivity)[4][8]
Substituted Sulfonylhydrazone60 - 65%Anticancer / ApoptosisHL-60 / A549 cell lines[3]

Analytical Applications: The CHEF Mechanism

One of the most powerful applications of 8-hydroxyquinoline-5-carbaldehyde hydrazones is their use as "turn-on" fluorescent sensors for metal ions.

Mechanism of Action: In the unbound state, the hydrazone ligand exhibits weak fluorescence. This is due to non-radiative decay pathways caused by the isomerization of the C=N double bond and Photoinduced Electron Transfer (PET)[3][9]. Upon introduction of a target metal ion (e.g., Mg²⁺ or Al³⁺), the ligand coordinates the metal through its oxygen and nitrogen atoms. This complexation locks the molecule into a rigid, coplanar conformation, blocking the non-radiative decay pathways. The result is a massive Chelation-Enhanced Fluorescence (CHEF) effect, often increasing fluorescence intensity by 65-fold or more[3].

CHEFMechanism FreeLigand Free Hydrazone Ligand (C=N Isomerization active) FluorescenceOff Fluorescence OFF (Non-radiative decay) FreeLigand->FluorescenceOff Complexation Coordination Complex Formation (O, N, N multidentate chelation) FreeLigand->Complexation MetalIon Target Metal Ion (e.g., Mg2+, Zn2+, Al3+) MetalIon->Complexation RigidStructure Structural Rigidity Increased (Isomerization blocked) Complexation->RigidStructure FluorescenceOn Fluorescence ON (Chelation-Enhanced Fluorescence) RigidStructure->FluorescenceOn

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism upon metal ion binding.

References

  • Synthesis and characterization of polysubstituted 5-quinolinecarbaldehyde derivatives. HETEROCYCLES, Vol. 91, No. 9, 2015.1

  • A Comprehensive Technical Guide to the Synthesis of 8-Hydroxyquinoline-5-carbaldehyde. Benchchem.5

  • Structure-Activity Relationships, Biological Evaluation and Structural Studies of Novel Pyrrolonaphthoxazepines as Antitumor Agents. University of Pisa.

  • 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone as a potential Mg2+ fluorescent chemosensor. Journal of Coordination Chemistry / ResearchGate.3

  • Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College Panvel.2

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark.8

Sources

Application Note: Knoevenagel Condensation of 2-Chloroquinoline-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial (e.g., chloroquine), antibacterial, and anticancer agents. While 2-chloroquinoline-3-carbaldehyde is a ubiquitous intermediate synthesized via the Vilsmeier-Haack reaction of acetanilides, its isomer, 2-chloroquinoline-5-carbaldehyde , represents a less explored but highly valuable vector for Structure-Activity Relationship (SAR) studies.

Functionalization at the C5 position allows for the extension of the pharmacophore into a different spatial vector compared to the C3 position, potentially overcoming resistance mechanisms or improving binding affinity in specific kinase or receptor pockets. The Knoevenagel condensation of this aldehyde with active methylene compounds is a critical gateway to synthesizing 5-substituted vinyl quinolines, coumarins, and fused heterocyclic systems.

Key Challenges
  • Steric Hindrance: The C5-formyl group is subject to the "peri-effect" from the proton at C4, potentially twisting the aldehyde out of planarity and reducing electrophilicity compared to the C3 isomer.

  • Electronic Effects: The electron-withdrawing 2-chloro group (on the pyridine ring) exerts a weaker inductive effect on the C5 position (benzene ring) compared to C3, altering the reactivity profile.

Mechanistic Insight

The reaction proceeds via a base-catalyzed nucleophilic addition-elimination pathway. The choice of catalyst is critical to overcome the steric barrier at the C5 position.

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Deprotonation: The base abstracts a proton from the active methylene compound (e.g., malononitrile) to generate a carbanion.

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the this compound.

  • Proton Transfer & Elimination: An aldol-like intermediate forms, followed by dehydration (E1cB or E2 mechanism) to yield the

    
    -unsaturated product.
    

KnoevenagelMechanism Base Base (Cat.) Enolate Carbanion Intermediate Base->Enolate Nu Active Methylene (Nucleophile) Nu->Enolate Deprotonation Aldehyde 2-Chloroquinoline- 5-carbaldehyde Aldol Aldol Adduct Aldehyde->Aldol Enolate->Aldol Attack on C=O Product 5-Vinyl Derivative Aldol->Product Dehydration (-H₂O) Water H₂O Aldol->Water

Figure 1: Mechanistic pathway for the Knoevenagel condensation.

Experimental Protocols

Two methods are provided: Method A (Classical) for robustness and scale-up, and Method B (Green/Catalytic) for rapid screening and higher atom economy.

Pre-requisites
  • Starting Material: this compound.[1] (Note: Often synthesized via oxidation of 2-chloro-5-methylquinoline or Vilsmeier-Haack on specific N-oxide precursors).

  • Solvents: Ethanol (EtOH), Methanol (MeOH), or Water (for green chemistry).

  • Catalysts: Piperidine, Pyridine, or L-Proline.

Method A: Classical Ethanol-Piperidine Protocol

Best for: Large-scale synthesis, substrates with low solubility.

  • Preparation: In a 50 mL round-bottom flask, dissolve This compound (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in absolute Ethanol (10 mL).

  • Catalysis: Add Piperidine (0.1 mmol, ~2-3 drops) to the stirring solution.

    • Expert Tip: If the reaction is sluggish due to the C5 steric hindrance, add a catalytic amount of Glacial Acetic Acid (2 drops) to buffer the solution (Doebner modification conditions), facilitating the dehydration step.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc in Hexane).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates out.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL) and water.

    • If no precipitate: Pour the mixture into crushed ice (50 g) and stir for 15 minutes to induce precipitation.

  • Purification: Recrystallize from hot Ethanol or DMF/Ethanol mixtures.

Method B: Green/Microwave-Assisted Protocol

Best for: High-throughput screening, difficult substrates.

  • Mixture: In a microwave-safe vial, combine aldehyde (1.0 mmol), active methylene (1.1 mmol), and Water (5 mL).

  • Catalyst: Add L-Proline (10 mol%) or Morpholine (10 mol%).

  • Irradiation: Irradiate at 80 °C (150 W) for 10–20 minutes.

  • Isolation: Cool the vial. Filter the solid product directly. Wash with water to remove the catalyst.

Data Analysis & Characterization

Successful condensation is confirmed by the disappearance of the aldehyde peak and the appearance of the vinyl proton signal.

TechniqueDiagnostic Signal (Expected)Notes
1H NMR Disappearance of CHO singlet (~10.2 ppm).[2] Appearance of Vinyl H singlet/doublet (7.8–8.5 ppm).[2]The vinyl proton may appear downfield due to conjugation with the quinoline ring and electron-withdrawing groups (CN/COOEt).
IR Disappearance of C=O (aldehyde) stretch (~1690 cm⁻¹). Appearance of C=C stretch (~1620 cm⁻¹) and C≡N (~2220 cm⁻¹) if malononitrile is used.
Mass Spec Molecular ion [M+H]⁺ .Distinctive isotope pattern for Chlorine (³⁵Cl/³⁷Cl ratio of 3:1).
Workflow Diagram

Workflow Start Start: 2-Chloroquinoline- 5-carbaldehyde Mix Mix with Active Methylene (Solvent: EtOH or H₂O) Start->Mix Cat Add Catalyst (Piperidine or L-Proline) Mix->Cat React Reflux (2-4h) or MW (15 min) Cat->React Check TLC Check (Disappearance of CHO) React->Check Check->React Incomplete Workup Precipitation on Ice/Water Check->Workup Complete Pure Recrystallization (EtOH) Workup->Pure

Figure 2: Experimental workflow for the synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction Steric hindrance at C5 position.Switch to Microwave irradiation (Method B) or use TiCl₄/Pyridine (Lehnert conditions) to activate the aldehyde.
Low Yield Cannizzaro reaction or Aldol self-condensation.Ensure reagents are dry. Use a weaker base (e.g., Ammonium Acetate) or acid catalyst (Acetic Acid).
Oily Product Impurities preventing crystallization.Triturate the oil with cold Diethyl Ether or Hexane. If that fails, purify via column chromatography (Silica, EtOAc/Hexane).

References

  • Meth-Cohn, O., & Stanforth, S. P. (1993). The Vilsmeier–Haack Reaction in the Synthesis of Quinolines.[3][4] Heterocycles, 35, 539. (Foundational review on quinoline carbaldehyde synthesis).

  • Muscia, G. C., et al. (2011). Synthesis and antitubercular activity of new 2-chloroquinoline-3-carbaldehyde derivatives.[5] Bioorganic & Medicinal Chemistry Letters.[6] (Demonstrates analogous reactivity of the 3-isomer).

  • Gouda, M. A., & El-Bana, G. G. (2023).[4] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[4] Mini-Reviews in Organic Chemistry. (Discusses reactivity of chloroquinoline carbaldehydes).

  • Zonouzi, A., et al. (2013). Synthesis of new quinoline derivatives via Knoevenagel condensation.[5] Journal of Chemical Research. (General protocol for quinoline aldehydes).

Sources

Application Note: Selective Oxidation of 2-Chloro-5-hydroxymethylquinoline to 2-Chloroquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted oxidation of 2-chloro-5-hydroxymethylquinoline to 2-chloroquinoline-5-carbaldehyde is a critical functional group transformation in the synthesis of privileged heteroaromatic scaffolds. Achieving high chemoselectivity requires navigating two primary failure modes: the over-oxidation of the resultant aldehyde to a carboxylic acid, and the competitive N-oxidation of the quinoline core[1]. This application note provides field-validated, self-validating protocols utilizing Activated Manganese(IV) Oxide (MnO₂) and Dess-Martin Periodinane (DMP). By detailing the mechanistic causality behind each operational step, this guide ensures reproducible, high-yield outcomes for drug development professionals.

Substrate Profiling & Mechanistic Rationale

Electronic Deactivation of the Quinoline Core

The presence of the strongly electron-withdrawing 2-chloro substituent significantly diminishes the basicity and nucleophilicity of the quinoline nitrogen. While standard electron-rich quinolines are highly susceptible to N-oxidation by transition metals or peroxy acids[1], the 2-chloro group acts as an electronic safeguard. This expands the compatible oxidant window, allowing for precise functionalization at the 5-position without requiring transient N-protection strategies.

Pseudo-Benzylic Activation

The 5-hydroxymethyl group is situated in a pseudo-benzylic position on the fused carbocyclic ring. The C-H bond adjacent to the hydroxyl group is highly activated by the extended aromatic system, making it an ideal candidate for mild, highly selective oxidants[2].

Mechanistic Pathways
  • Activated MnO₂ (Heterogeneous): Operates via a surface-mediated single-electron transfer (SET) mechanism. The primary alcohol coordinates to the MnO₂ lattice to form a manganese ester intermediate, followed by rate-limiting C-H bond cleavage[3]. Because it is strictly surface-dependent, the reaction is self-limiting and virtually immune to over-oxidation, provided the system remains anhydrous.

  • Dess-Martin Periodinane (Homogeneous): A hypervalent iodine(V) reagent that initiates via a rapid ligand exchange of an acetate group for the substrate's alkoxide, forming a 12-I-5 triacetoxyperiodinane intermediate[4]. This is followed by an intramolecular E2-like elimination, expelling iodinane and acetic acid to yield the aldehyde[4][5]. DMP is highly precise and avoids the over-oxidation pitfalls common to traditional chromium-based reagents[6].

Comparative Reagent Analysis

To aid in route scouting and process scale-up, the following table summarizes the quantitative and operational metrics of three standard oxidation methodologies for this substrate class.

ParameterActivated MnO₂ (Protocol A)Dess-Martin Periodinane (Protocol B)Swern Oxidation (Alternative)
Mechanism Heterogeneous SET / Surface coordinationHomogeneous Ligand Exchange & E2-like eliminationHomogeneous Electrophilic Sulfonium Activation
Equivalents Req. 10.0 – 15.0 eq (Massive excess)1.1 – 1.2 eq1.5 eq (Oxalyl Chloride) / 3.0 eq (DMSO)
Reaction Temp. Room Temperature to Reflux (40°C)Room Temperature (0°C to 25°C)Cryogenic (-78°C)
Over-oxidation Risk Extremely Low (if kept anhydrous)Very LowLow
Workup Simple Filtration (Celite)Aqueous Quench (Na₂S₂O₃ / NaHCO₃)Aqueous Wash
Scalability Excellent (Industrial Standard)Moderate (Shock hazard at massive scale)Good (Requires specialized cryogenic reactors)

Reaction Workflow & Mechanistic Pathway

OxidationWorkflow Substrate 2-Chloro-5-hydroxymethylquinoline (Primary Alcohol) MnO2_Int Manganese Ester Complex (Heterogeneous) Substrate->MnO2_Int Activated MnO2 (CH2Cl2) DMP_Int Alkoxyperiodinane (Homogeneous) Substrate->DMP_Int DMP, NaHCO3 (CH2Cl2) Product This compound (Target Aldehyde) OverOx 2-Chloroquinoline-5-carboxylic acid (Over-oxidation) Product->OverOx H2O / Excess Oxidant MnO2_Int->Product SET / Elimination DMP_Int->Product E2-like Elimination

Mechanistic pathways for MnO2 and DMP oxidation, highlighting the risk of aqueous over-oxidation.

Experimental Protocols

Protocol A: Heterogeneous Oxidation via Activated MnO₂

Ideal for early-stage discovery and bulk scale-up due to ease of purification.

  • Substrate Dissolution: Dissolve 2-chloro-5-hydroxymethylquinoline (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

    • Causality & Expert Insight: Anhydrous solvent is critical. Water passivates the MnO₂ surface and facilitates the hydration of the product aldehyde, which is the requisite intermediate for over-oxidation to the carboxylic acid.

  • Oxidant Addition: Add Activated MnO₂ (10.0 - 15.0 eq) in a single portion at room temperature.

    • Causality & Expert Insight: MnO₂ oxidation is a surface-dependent phenomenon, not a stoichiometric solution-phase reaction[3]. A massive molar excess is required to provide sufficient active surface area for substrate coordination.

  • Agitation: Stir the black suspension vigorously at 25°C for 12-24 hours.

    • Self-Validation Checkpoint: Monitor via TLC (30% EtOAc/Hexanes). The reaction is complete when the highly polar baseline spot (alcohol) disappears, replaced by a fast-moving, strongly UV-active spot (aldehyde).

  • Filtration: Filter the suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with excess CH₂Cl₂ or EtOAc until the filtrate runs clear.

    • Causality & Expert Insight: Celite prevents the finely divided, colloidal MnO₂ particles from passing through the glass frit, ensuring a metal-free organic filtrate.

  • Isolation: Evaporate the solvent under reduced pressure to afford the crude this compound, which is typically >95% pure by NMR.

Protocol B: Homogeneous Oxidation via Dess-Martin Periodinane

Ideal for late-stage functionalization requiring rapid reaction times and mild conditions.

  • Substrate Dissolution: Dissolve 2-chloro-5-hydroxymethylquinoline (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).

  • Buffering: Add solid NaHCO₃ (2.0 eq) to the stirring solution.

    • Causality & Expert Insight: The DMP mechanism releases one equivalent of acetic acid during the initial ligand exchange and a second equivalent during the E2-like elimination[4]. NaHCO₃ buffers the system, preventing acid-catalyzed degradation of the quinoline core and inhibiting autocatalytic side reactions.

  • Oxidant Addition: Cool the mixture to 0°C. Add Dess-Martin Periodinane (1.1 - 1.2 eq) portion-wise. Remove the ice bath and allow the reaction to warm to 25°C.

    • Causality & Expert Insight: DMP is highly efficient; only a slight excess is needed to drive the reaction to completion[5]. Starting at 0°C controls the initial exothermic ligand-exchange step.

  • Quench: After 1-2 hours (verify completion by TLC), add a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (equal to the reaction volume). Stir vigorously for 15-30 minutes.

    • Self-Validation Checkpoint: The initially cloudy reaction mixture will turn biphasic and completely clear. The thiosulfate reduces any unreacted hypervalent iodine(V) species to water-soluble iodine(III) or iodine(I) byproducts, while the bicarbonate neutralizes residual acids.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Characterization & Troubleshooting

  • ¹H NMR Validation: Successful oxidation is definitively confirmed by the disappearance of the benzylic -CH₂- signal (typically a doublet or singlet around ~4.8 ppm) and the emergence of a sharp, highly deshielded aldehyde proton singlet downfield (~10.2 - 10.5 ppm).

  • Troubleshooting Sluggish MnO₂ Reactions: If the MnO₂ reaction stalls at <50% conversion, the oxidant batch is likely deactivated by ambient moisture. Solution: The MnO₂ must be re-activated by heating at 120°C overnight prior to use, or the reaction solvent must be strictly dried over molecular sieves.

References

1.[1] Title: General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC Source: nih.gov URL: 2.[2] Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI Source: mdpi.com URL: 3.[3] Title: Recent Advances in the Studies on Luotonins - MDPI Source: mdpi.com URL: 4.[4] Title: Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry Source: masterorganicchemistry.com URL: 5.[5] Title: Dess-Martin Oxidation - Organic Chemistry Portal Source: organic-chemistry.org URL: 6.[6] Title: Metal-free selective alcohol oxidation via quinazolinone: mechanistic insights and sustainable applications - RSC Publishing Source: rsc.org URL:

Sources

Application Notes & Protocols for the Synthesis of 5-Substituted Quinoline Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The emergence of multidrug-resistant pathogens has reinvigorated interest in this heterocyclic system, with a particular focus on substitutions at the 5-position, which have been shown to significantly modulate antimicrobial potency and spectrum.[1] This guide provides an in-depth exploration of the synthesis of 5-substituted quinoline derivatives, designed for researchers and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind established synthetic strategies, from classic name reactions to modern catalytic methods. Detailed, field-tested protocols are provided, alongside a critical analysis of structure-activity relationships (SAR) that drive the design of next-generation antimicrobial agents.

The Strategic Importance of the C-5 Position

The biological activity of quinoline-based antimicrobials is profoundly influenced by the nature and position of substituents on the core structure.[1][2] While substitutions at C-7 are common in the well-known fluoroquinolone class, modifications at the C-5 position have emerged as a key strategy for enhancing potency and overcoming resistance.

Mechanism of Action: Traditionally, quinolones exert their bactericidal effects by targeting and inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome.[3] However, some novel quinoline derivatives, particularly those with specific C-5 substitutions, exhibit alternative mechanisms, such as disrupting bacterial membrane integrity, leading to depolarization and leakage of cellular contents.[5][6][7] This dual-targeting capability is a highly attractive feature in the fight against resistant strains.

A prime example of a potent 5-substituted quinolone is Sparfloxacin . Its structure features a C-5 amino group, which has been identified as optimal for conferring broad-spectrum antibacterial activity, with superior in vitro and in vivo potency compared to earlier generations like ciprofloxacin.[8]

Core Synthetic Strategies for the Quinoline Nucleus

The synthesis of 5-substituted quinolines invariably begins with the construction of the fundamental bicyclic quinoline core. The choice of method depends on the desired substitution pattern, available starting materials, and scale.

The Skraup Synthesis

This is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (commonly the nitro compound corresponding to the starting aniline).[9][10]

  • Causality: The reaction is notoriously exothermic and often violent. Concentrated sulfuric acid first dehydrates glycerol to form acrolein in situ. This is followed by a Michael addition of the aniline to acrolein, cyclization, and finally, oxidation to yield the aromatic quinoline ring. The use of a moderator, such as ferrous sulfate, is critical to control the reaction's vigor.[11]

  • Application: While robust, the harsh acidic and oxidative conditions limit its use with sensitive functional groups. Its primary advantage lies in the use of simple, inexpensive starting materials.[12] For 5-substituted quinolines, one would start with a meta-substituted aniline. However, this can lead to a mixture of 5- and 7-substituted isomers, presenting a purification challenge.[13]

.dot

Skraup_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Aniline m-Substituted Aniline MichaelAdd Michael Addition Aniline->MichaelAdd Glycerol Glycerol Dehydration In situ Acrolein Formation Glycerol->Dehydration + H₂SO₄ H2SO4 H₂SO₄ (Catalyst & Dehydrating Agent) Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dehydration->MichaelAdd Cyclization Acid-Catalyzed Cyclization MichaelAdd->Cyclization Oxidation Oxidation Cyclization->Oxidation + Oxidant Quinoline 5- & 7-Substituted Quinoline Mixture Oxidation->Quinoline Tar Tar Byproducts Oxidation->Tar

Caption: General workflow of the Skraup Synthesis.

The Gould-Jacobs Reaction

This reaction provides a more controlled approach for producing 4-hydroxyquinoline derivatives, which are versatile intermediates.[14] It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.

  • Causality: The initial step is a substitution of the alkoxy group by the aniline nitrogen. The subsequent intramolecular cyclization requires high temperatures (often >250°C) to proceed efficiently.[15] This high thermal barrier is a key consideration. The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinoline.[14]

  • Application: This method is highly effective for anilines bearing electron-donating groups at the meta-position, leading cleanly to 5-substituted-4-hydroxyquinolines.[14] The 4-hydroxyl group can be converted to a chloride (a good leaving group) for further functionalization, or removed if desired. Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields by achieving the necessary high temperatures more efficiently.[15]

.dot

Gould_Jacobs_Workflow Reactants Aniline + Diethyl Ethoxymethylenemalonate Step1 Condensation / Substitution Reactants->Step1 Intermediate1 Anilidomethylenemalonate Ester Step1->Intermediate1 Step2 Thermal Cyclization (>250°C) Intermediate1->Step2 Intermediate2 4-Hydroxy-3-carboethoxyquinoline Step2->Intermediate2 Step3 Saponification (e.g., NaOH) Intermediate2->Step3 Intermediate3 Quinoline-3-carboxylate Salt Step3->Intermediate3 Step4 Decarboxylation (Heat) Intermediate3->Step4 Product 4-Hydroxyquinoline Step4->Product

Caption: Stepwise workflow of the Gould-Jacobs Reaction.

The Friedländer Annulation

The Friedländer synthesis is a powerful and versatile method for constructing quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or ester).[16][17]

  • Causality: The reaction can proceed via two primary mechanistic pathways: an initial aldol condensation followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction.[16][18] The choice of catalyst (acid or base) can influence the predominant pathway and reaction efficiency.[17]

  • Application: This method offers excellent control over the substitution pattern at positions 2, 3, and 4 of the quinoline ring, determined by the choice of the active methylene partner.[16] Modern variations using microwave irradiation or catalysts like iodine or p-toluenesulfonic acid can proceed under solvent-free conditions, enhancing the reaction's efficiency and environmental friendliness.[19]

Strategies for Introducing the C-5 Substituent

Achieving the desired 5-substituted quinoline requires a deliberate strategy, either by building the ring from an already substituted precursor or by functionalizing the pre-formed quinoline nucleus.

Strategy A: Synthesis from a meta-Substituted Aniline

This is the most straightforward approach. Using a 3-substituted aniline (e.g., 3-nitroaniline, 3-aminoaniline, 3-haloaniline) as the starting material in a Skraup or Gould-Jacobs reaction will directly incorporate the substituent at the 5-position of the resulting quinoline.

  • Key Consideration: As mentioned, the Skraup synthesis can yield a mixture of 5- and 7-substituted isomers, necessitating chromatographic separation. The Gould-Jacobs reaction generally offers better regioselectivity.

Strategy B: Electrophilic Aromatic Substitution (EAS)

The quinoline ring can undergo electrophilic substitution. Nitration is a particularly useful reaction, as it typically occurs at the 5- and 8-positions.

  • Workflow:

    • Synthesize the parent quinoline core using a method of choice.

    • Perform nitration using a nitrating mixture (e.g., HNO₃/H₂SO₄) to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.

    • Separate the isomers (often achievable by crystallization or chromatography).

    • The 5-nitro group is a versatile synthetic handle. It can be reduced to the highly desirable 5-amino group using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[20] The 5-amino group is crucial for the activity of many potent antimicrobials, including sparfloxacin.[8]

Strategy C: Palladium-Catalyzed Cross-Coupling

For creating carbon-carbon or carbon-heteroatom bonds at the C-5 position, modern cross-coupling reactions are indispensable.

  • Workflow:

    • Begin with a 5-haloquinoline (e.g., 5-bromoquinoline), which can be synthesized via EAS or from a 3-bromoaniline precursor.

    • Use this haloquinoline as an electrophile in palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig amination to introduce a wide variety of aryl, vinyl, or amino functionalities.[21][22] This approach provides vast scope for generating diverse libraries of compounds for SAR studies.

Detailed Experimental Protocols

The following protocols are representative examples of key transformations in the synthesis of 5-substituted quinolines.

Protocol 1: Microwave-Assisted Friedländer Annulation[17]

This protocol describes an efficient synthesis of a substituted quinoline from a 2-aminoaryl ketone.

  • Materials:

    • 1-(5-Amino-2-methylphenyl)ethanone (1.0 mmol, 149.2 mg)

    • Ethyl acetoacetate (1.2 mmol, 156.2 mg)

    • Glacial Acetic Acid (3.0 mL)

    • 10 mL microwave synthesis vial with a magnetic stirrer bar

    • Microwave synthesizer

  • Procedure:

    • To the 10 mL microwave vial, add 1-(5-Amino-2-methylphenyl)ethanone and a magnetic stirrer bar.

    • Add ethyl acetoacetate followed by glacial acetic acid.

    • Seal the vial securely.

    • Place the vial in the microwave synthesizer and irradiate at 120°C for 10 minutes.

    • After the reaction, cool the vial to room temperature.

    • Pour the reaction mixture into ice-cold water (approx. 20 mL).

    • Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.

    • The resulting precipitate is the crude product. Collect it by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Recrystallize from ethanol to obtain the purified quinoline derivative.

Protocol 2: Reduction of 5-Nitroquinoline to 5-Aminoquinoline

This protocol uses tin(II) chloride, a classic and reliable method for nitro group reduction.

  • Materials:

    • 5-Nitroquinoline (1.0 mmol, 174.2 mg)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 902.4 mg)

    • Concentrated Hydrochloric Acid (HCl) (5.0 mL)

    • Ethanol (10 mL)

    • Sodium hydroxide (NaOH) solution (e.g., 5 M)

    • Ethyl acetate for extraction

  • Procedure:

    • In a round-bottom flask, dissolve 5-nitroquinoline in ethanol.

    • In a separate beaker, dissolve tin(II) chloride dihydrate in concentrated HCl. This may require gentle warming.

    • Cool the SnCl₂/HCl solution in an ice bath and add it dropwise to the stirred solution of 5-nitroquinoline.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Pour the reaction mixture onto crushed ice.

    • Carefully basify the mixture by the slow addition of concentrated NaOH solution until the pH is >10. The tin salts will precipitate. Caution: This is a highly exothermic process.

    • Extract the aqueous slurry with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield crude 5-aminoquinoline.

    • The product can be purified by column chromatography on silica gel if necessary.

Structure-Activity Relationship (SAR) and Data

The antimicrobial efficacy of 5-substituted quinolines is highly dependent on the substituent. The following table summarizes representative data from the literature.

Compound/Derivative C-5 Substituent Test Organism MIC (µg/mL) Reference
Sparfloxacin-NH₂Staphylococcus aureus≤0.031 - 0.125[2][8]
Sparfloxacin-NH₂Escherichia coli0.06 - 0.5[8]
Derivative 1-NO₂S. aureus39.1[23]
Derivative 1-NO₂E. coli> MIC value[23]
Derivative 2-NH-ArylS. aureus (MRSA)≤0.06[5]
Derivative 3-ClE. coli8 - 64[24]

This table is a compilation of representative data and is not exhaustive.

Key Insights from SAR:

  • Amino Group is Key: A 5-amino group is consistently associated with high potency against a broad spectrum of bacteria, including Gram-positive and Gram-negative organisms.[8]

  • Bulky Groups: Large, bulky substituents, such as substituted arylamino groups, can confer exceptional potency, particularly against Gram-positive bacteria, possibly through enhanced membrane disruption.[5]

  • Electron-Withdrawing Groups: Groups like -NO₂ tend to have lower antibacterial activity compared to the -NH₂ group, but they serve as critical synthetic precursors.[23]

Mechanism_of_Action

Sources

Application Note: 2-Chloroquinoline-5-carbaldehyde as a Precursor for Advanced Metal-Chelating Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Rationale & Chemical Logic

The quinoline scaffold is a privileged structure in coordination chemistry, catalysis, and medicinal drug design. While the 3-carbaldehyde isomer is widely documented in the literature[1], 2-Chloroquinoline-5-carbaldehyde (CAS: 863549-05-7) offers a distinct and highly advantageous spatial geometry for ligand design.

By situating the formyl group at the 5-position and the chloro group at the 2-position, this precursor provides a distal separation of reactive sites. This topology prevents steric hindrance during the chelation of bulky transition metals (e.g., Ru, Co, V) while preserving the electron-withdrawing effect of the halogen on the heteroaromatic ring. The bifunctional nature of this molecule allows for a two-stage functionalization strategy:

  • The 5-Formyl Group: Undergoes rapid condensation with primary amines (such as thiosemicarbazides or amino alcohols) to form multidentate Schiff base ligands.

  • The 2-Chloro Group: Modulates the lipophilicity of the resulting complex, enhancing cellular uptake for biological applications, or serves as a highly reactive site for late-stage nucleophilic aromatic substitution (S_NAr) to increase ligand denticity[2].

Chemical Workflow & Synthesis Pathway

The following diagram illustrates the logical progression from the bifunctional precursor to a bioactive or catalytically active transition metal complex.

Synthesis A 2-Chloroquinoline- 5-carbaldehyde (Precursor) C Schiff Base Ligand (C=N formation) A->C Condensation (Ethanol, Reflux) B Primary Amine (e.g., Thiosemicarbazide) B->C E Coordination Complex (Bioactive/Catalyst) C->E Chelation (pH 7-8, Heat) D Metal Salt (e.g., RuCl3, CoCl2) D->E

Caption: Workflow for synthesizing Schiff base ligands and metal complexes from this compound.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust methodology requires understanding the causality of each reagent and implementing strict validation checkpoints to ensure the integrity of the coordination complex.

Protocol A: Synthesis of the Schiff Base Ligand

Objective: Condense this compound with a primary amine (e.g., thiosemicarbazide) to form a bidentate or tridentate chelator.

  • Preparation: Dissolve 10 mmol of this compound in 20 mL of absolute ethanol. In a separate flask, dissolve 10 mmol of the primary amine in 15 mL of absolute ethanol.

  • Activation: Add 3–4 drops of glacial acetic acid to the aldehyde solution.

    • Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing the electrophilicity of the formyl carbon and significantly lowering the activation energy for nucleophilic attack by the amine[2].

  • Reaction: Mix the two solutions and reflux at 75–80 °C for 4–6 hours under continuous magnetic stirring.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath to induce precipitation. Filter the resulting solid under a vacuum, wash with cold ethanol, and recrystallize from hot ethanol.

  • Validation Checkpoint (Self-Validation):

    • Perform Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase to confirm the complete consumption of the starting aldehyde[2].

    • Crucial: Conduct FT-IR analysis. The protocol is only successful if the aldehyde C=O stretch (~1695 cm⁻¹) completely disappears, replaced by a sharp imine C=N stretch at ~1610–1620 cm⁻¹[1].

Protocol B: Synthesis of the Transition Metal Complex (e.g., Ru(III) or Co(II))

Objective: Coordinate the synthesized Schiff base ligand to a transition metal center.

  • Solubilization: Dissolve 2 mmol of the synthesized Schiff base ligand in 20 mL of hot methanol.

  • Metal Addition: Dropwise, add a methanolic solution of the metal salt (e.g., 1 mmol of RuCl₃·xH₂O or CoCl₂·6H₂O for a 1:2 Metal:Ligand stoichiometry).

  • pH Adjustment: Add a 10% methanolic solution of sodium acetate to adjust the pH to ~7.5.

    • Causality: Transition metal complexation releases protons (if the ligand coordinates via deprotonated hydroxyl or thiol groups). Sodium acetate acts as a mild base to neutralize these protons, driving the reaction equilibrium toward the formation of stable covalent M-L bonds without precipitating metal hydroxides.

  • Reflux & Recovery: Reflux the mixture for 3–5 hours. Reduce the solvent volume by half under reduced pressure and cool to precipitate the complex. Wash with cold methanol and diethyl ether, then dry in a vacuum desiccator.

  • Validation Checkpoint (Self-Validation):

    • Measure the molar conductivity of the complex in DMSO (10⁻³ M). A low value (< 20 Ω⁻¹ cm² mol⁻¹) confirms the complex is non-electrolytic (chlorides are coordinated inside the inner sphere), whereas higher values indicate outer-sphere counterions[2].

Data Presentation & Spectroscopic Benchmarks

To ensure trustworthiness and reproducibility, researchers must benchmark their synthesized compounds against the expected spectroscopic shifts outlined in Table 1. Coordination is definitively proven by the shifting of the C=N band and the appearance of new M-N / M-O bonds.

Table 1: Expected Spectroscopic Benchmarks for Validation

Compound StageFT-IR: ν(C=O)FT-IR: ν(C=N)FT-IR: ν(M-N)¹H NMR: Aldehyde (CHO)¹H NMR: Imine (CH=N)
1. Precursor (this compound)~1695 cm⁻¹AbsentAbsent~10.2 ppm (s, 1H)Absent
2. Schiff Base Ligand Absent~1615 cm⁻¹AbsentAbsent~8.7 ppm (s, 1H)
3. Metal Complex (e.g., Co(II) or Ru(III))Absent~1590 cm⁻¹ *~450 cm⁻¹Absent~8.9 ppm (s, 1H) **

* The C=N stretch shifts to a lower frequency (red shift) upon complexation due to the donation of electron density from the imine nitrogen to the metal center, weakening the C=N double bond character[1]. ** Paramagnetic metal centers (like Co(II) or Ru(III)) may cause significant line broadening or shifting in NMR; diamagnetic analogs (e.g., Zn(II)) should be used for precise ¹H NMR characterization.

Biological & Catalytic Application Mechanisms

Metal complexes derived from chloroquinoline-carbaldehydes are heavily investigated for their potent biological activities, particularly as anticancer and antimicrobial agents[2],[1]. The unique structure of the 2-chloroquinoline moiety allows the complex to easily penetrate lipid bilayers. Once internalized, the planar heteroaromatic ring intercalates into DNA, while the redox-active metal center catalyzes the generation of Reactive Oxygen Species (ROS), leading to targeted apoptosis[2].

MOA M Quinoline-Metal Complex (Bioactive Agent) Cell Cellular Uptake (Facilitated by Lipophilic 2-Chloro group) M->Cell DNA DNA Intercalation (Planar Quinoline Ring) Cell->DNA ROS ROS Generation (Redox-active Metal Center) Cell->ROS Apop Apoptosis / Cell Death DNA->Apop Strand Cleavage ROS->Apop Oxidative Stress

Caption: Proposed mechanism of action for quinoline-based metal complexes in biological systems.

References

  • Title : Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes Source : Arabian Journal of Chemistry URL :[Link]

  • Title : Synthesis, Characterization, and Biological Activities of Novel Vanadium(IV) and Cobalt(II) Complexes | ACS Omega Source : ACS Publications URL :[Link]

  • Title : Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3-carbaldehyde Thiosemicarbazone Source : Jetir.org URL :[Link]

Sources

Strategic Functionalization of C2-Chlorine in 5-Formylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Scaffold & Reactivity Profile

The 2-chloro-5-formylquinoline scaffold represents a "privileged structure" in medicinal chemistry, offering a dual-reactive platform. It contains two distinct electrophilic sites:

  • C2-Chlorine: A highly activated leaving group on the pyridine ring, susceptible to Nucleophilic Aromatic Substitution (

    
    ) and Transition Metal-Catalyzed Cross-Couplings (TMCC).[1]
    
  • C5-Aldehyde: An electrophilic handle on the benzene ring, useful for reductive aminations, Wittig olefinations, or heterocycle ring closures.

Mechanistic Insight: Why C2 is Reactive

The reactivity of the C2-chlorine is driven by the aza-activation of the quinoline nitrogen (N1).[1] The dipole of the C2–N1 bond renders the C2 position electron-deficient.

  • Electronic Synergies: The formyl group at C5 is a strong electron-withdrawing group (EWG).[1] Through the fused

    
    -system, it further depletes electron density from the heteroaromatic ring, effectively lowering the LUMO energy and accelerating nucleophilic attack at C2 compared to a naked quinoline.
    
  • Chemoselectivity Challenge: The primary challenge is preserving the C5-formyl group during C2 functionalization. Hard nucleophiles (e.g., Grignards, organolithiums) will attack the aldehyde. Therefore,

    
     with amines/alkoxides  or Pd-catalyzed couplings  are the preferred routes.
    

Decision Matrix: Selecting the Right Pathway

Before initiating synthesis, use this logic flow to select the optimal protocol based on your target substituent.

ReactionLogic Start Target Substituent at C2? Heteroatom Heteroatom (N, O, S) (Amines, Ethers, Thiols) Start->Heteroatom Carbon Carbon (Aryl, Alkenyl) (Biaryls, Styrenes) Start->Carbon SNAr Protocol A: SNAr (Transition-Metal Free) Heteroatom->SNAr Preferred Suzuki Protocol B: Suzuki-Miyaura (Pd-Catalyzed) Carbon->Suzuki Preferred Check Is Nucleophile Basic/Hard? SNAr->Check Protect REQUIRED: Protect CHO (Acetal Formation) Check->Protect Yes (e.g., Alkoxides) Direct Direct Reaction Check->Direct No (e.g., Anilines, Morpholine)

Figure 1: Strategic decision tree for functionalizing 2-chloro-5-formylquinoline.[1]

Protocol A: Nucleophilic Aromatic Substitution ( )

Target: Introduction of Amines (C-N bond) or Ethers (C-O bond).[1] Mechanism: Addition-Elimination (


).[1][2]
Critical Considerations
  • Aldehyde Stability: Avoid strong hydroxide bases (NaOH/KOH) which can trigger a Cannizzaro reaction (disproportionation of the aldehyde) or aldol condensation.[1] Use mild carbonate bases or organic bases (DIPEA).[1]

  • Imine Formation: Primary amines can condense with the C5-aldehyde to form Schiff bases. If using primary amines, this side reaction is reversible; however, steric bulk usually favors

    
     at C2 first. For secondary amines (morpholine, piperidine), this is not an issue.
    
Experimental Procedure (Standard Scale: 1.0 mmol)
ComponentEquivalentsRoleRecommended Reagent
Substrate 1.0 eqScaffold2-Chloro-5-formylquinoline
Nucleophile 1.2 – 1.5 eqReactantMorpholine, Piperidine, or Aniline
Base 2.0 eqAcid Scavenger

(anhydrous) or DIPEA
Solvent [0.2 M]MediumDMF (fastest), DMSO, or MeCN (slower)

Step-by-Step Workflow:

  • Setup: To a dried 10 mL reaction vial equipped with a magnetic stir bar, add 2-chloro-5-formylquinoline (191 mg, 1.0 mmol) and anhydrous

    
      (276 mg, 2.0 mmol).
    
  • Solvation: Add anhydrous DMF (5.0 mL). Stir for 5 minutes at Room Temperature (RT) to ensure dispersion.

  • Addition: Add the amine nucleophile (1.2 mmol) dropwise.

    • Note: If the amine is a solid (e.g., an aniline), add it directly with the starting material in Step 1.

  • Reaction: Heat the mixture to 80–100 °C . Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1][2]

    • Observation: The spot for the starting material (

      
      ) should disappear; a more polar fluorescent product spot will appear.[1]
      
    • Time: Secondary cyclic amines: 2–4 hours. Anilines: 6–12 hours.

  • Workup (Precipitation Method):

    • Cool the mixture to RT.

    • Pour the reaction mixture slowly into ice-cold water (30 mL) with vigorous stirring.

    • The product usually precipitates as a yellow/orange solid.

    • Filter the solid, wash with water (

      
       mL) to remove DMF, and dry under vacuum.
      
  • Purification: If no precipitate forms (oily product), extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and purify via flash column chromatography (
    
    
    , 0-40% EtOAc in Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Introduction of Aryl/Heteroaryl groups (C-C bond).[1][3] Mechanism: Pd(0) Catalytic Cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination).[1][3]
Critical Considerations
  • Catalyst Choice: The C2-Cl bond is activated, so exotic ligands are rarely needed.

    
      is standard. For sterically hindered boronic acids, use 
    
    
    
    .[1]
  • Base Sensitivity: Use

    
     or 
    
    
    
    . Avoid strong alkoxides (
    
    
    ) to protect the aldehyde.[1]
Experimental Procedure (Standard Scale: 0.5 mmol)
ComponentEquivalentsRoleRecommended Reagent
Substrate 1.0 eqScaffold2-Chloro-5-formylquinoline
Boronic Acid 1.2 eqCoupling PartnerAryl- or Heteroaryl-boronic acid
Catalyst 5 mol%Catalyst

(Tetrakis)
Base 2.0 eqActivator

(2M aqueous solution)
Solvent [0.1 M]Medium1,4-Dioxane (or Toluene/EtOH 4:[1][4]1)

Step-by-Step Workflow:

  • Degassing (Crucial): In a microwave vial or Schlenk tube, combine the solvent (Dioxane, 4 mL) and aqueous base (

    
    , 0.5 mL).[1] Sparge with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of Pd(0).[1]
    
  • Assembly: Add 2-chloro-5-formylquinoline (96 mg, 0.5 mmol), Boronic Acid (0.6 mmol), and

    
      (29 mg, 0.025 mmol) under a positive stream of inert gas.
    
  • Reaction: Seal the vessel. Heat to 90 °C for 4–16 hours.

    • Visual Cue: The solution often darkens from yellow to black (Pd precipitation) upon completion.[1]

  • Workup:

    • Dilute with EtOAc (20 mL) and water (10 mL).[1]

    • Filter through a pad of Celite to remove Palladium black.

    • Separate phases. Extract aqueous layer with EtOAc.

    • Wash combined organics with Brine, dry over

      
      .
      
  • Purification: Flash chromatography is required to remove phosphine oxides and homocoupled boronic acid byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (

)
Aldehyde interferenceSwitch to DMSO at 100°C. If using primary amines, add mild acid catalyst (AcOH) to promote imine, then hydrolyze, OR protect CHO as acetal first.[1]
Cannizzaro Product Base too strongEnsure base is anhydrous

. Avoid NaOH. Ensure solvent is dry (water promotes hydrolysis).[1]
Pd Black Precipitates Early Incomplete degassingSparge solvents longer. Switch to

which is more robust to air than Tetrakis.[1]
Hydrolysis (C2-OH) Wet solventThe C2-Cl is prone to hydrolysis to form the 2-quinolone.[1] Use anhydrous DMF/Dioxane .
Workflow Visualization: Process

SNArWorkflow Setup 1. Mix Scaffold + K2CO3 in Anhydrous DMF AddNuc 2. Add Nucleophile (Amine/Thiol) Setup->AddNuc Heat 3. Heat to 90°C Monitor TLC AddNuc->Heat Decision Complete? Heat->Decision Decision->Heat No (Continue) Workup 4. Pour into Ice Water (Precipitation) Decision->Workup Yes Extract Alternative: EtOAc Extraction (If no solid forms) Workup->Extract No Precipitate Final Isolated Product (Yellow Solid) Workup->Final Extract->Final

Figure 2: Operational workflow for SNAr displacement of C2-chlorine.

References

  • Meth-Cohn, O., & Narine, B. (1978).[5] A versatile new synthesis of quinolines, thienopyridines and related fused pyridines.[5] Tetrahedron Letters, 19(23), 2045-2048.[1][5] Link

    • Context: Foundational work on Vilsmeier-Haack synthesis of chloro-formyl-quinolines, establishing the reactivity p
  • Gouda, M. A., & El-Bana, G. G. (2023).[5] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[5] Mini-Reviews in Organic Chemistry, 20(5), 509-529.[1] Link

    • Context: Comprehensive review detailing the displacement of 2-chloroquinolines with amines, including specific conditions for aldehyde-containing deriv
  • Murie, V. E., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871–880. Link[1]

    • Context: Discusses the regioselectivity and conditions for functionalizing chloroquinolines, validating the activ
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

    • Context: The authoritative guide on the Suzuki coupling mechanism and conditions referenced in Protocol B.

Sources

Troubleshooting & Optimization

Technical Support Center: Precision Synthesis of Quinoline-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REGIO-Q5-CHO Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Overcoming Regioselectivity Barriers in Quinoline Formylation

The Core Challenge: The Selectivity Paradox

User Query: "Why can't I just formylate quinoline using standard Vilsmeier-Haack conditions?"

Technical Analysis: Direct electrophilic aromatic substitution (EAS) on the quinoline core is inherently flawed for synthesizing the 5-carbaldehyde isomer.

  • Deactivation: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, deactivating the entire system toward electrophiles (like the Vilsmeier chloroiminium ion).

  • Positional Bias: When EAS does occur (under forcing conditions), it favors the 5- and 8-positions, but separating these isomers is notoriously difficult due to similar polarity.

  • The Solution: To achieve high regioselectivity, you must bypass direct formylation and utilize Functional Group Interconversion (FGI) or Directed Metalation .

This guide outlines the two most robust protocols: Selenium Dioxide Oxidation (if you have 5-methylquinoline) and Lithium-Halogen Exchange (if you have 5-bromoquinoline).

Decision Matrix: Selecting Your Route

Before proceeding, identify your starting material constraints.

RouteSelection node_start START: Precursor Availability node_methyl 5-Methylquinoline node_start->node_methyl node_bromo 5-Bromoquinoline node_start->node_bromo node_none Unsubstituted Quinoline node_start->node_none node_ox Route A: Riley Oxidation (SeO2) node_methyl->node_ox High Scalability node_lith Route B: Li-Halogen Exchange (n-BuLi + DMF) node_bromo->node_lith High Precision node_skraup Route C: Skraup Synthesis (m-Nitroaniline + Glycerol) node_none->node_skraup Low Selectivity (Avoid) node_result Target: Quinoline-5-Carbaldehyde node_ox->node_result node_lith->node_result node_skraup->node_result Mixed Isomers

Figure 1: Strategic decision tree for selecting the synthesis pathway based on available precursors.

Protocol A: Selenium Dioxide Oxidation (Riley Oxidation)[1]

Best for: Scale-up, robust synthesis, avoiding cryogenic conditions. Mechanism: Ene-reaction followed by [2,3]-sigmatropic rearrangement.[1][2]

The Protocol

Reagents: 5-Methylquinoline (1.0 eq), Selenium Dioxide (SeO₂, 1.1–1.5 eq), 1,4-Dioxane/Water (95:5).

  • Preparation: Dissolve 5-methylquinoline in 1,4-dioxane. Add water (critical for preventing over-oxidation to carboxylic acid).

  • Addition: Add finely powdered SeO₂ in one portion.

  • Reaction: Reflux (101°C) for 2–4 hours. Monitor by TLC (Product is more polar than starting material).

  • Workup: Filter hot through Celite to remove precipitated black selenium metal. Evaporate solvent.[3]

  • Purification: Recrystallize from hexane/EtOAc or column chromatography.

Troubleshooting Guide (Q&A)
IssueProbable CauseCorrective Action
Low Yield / Tar Formation Anhydrous conditions used.Add 1-5% Water. Water facilitates the hydrolysis of the intermediate selenite ester and prevents polymerisation/tarring [1].
Over-oxidation (Acid formation) Reaction time too long or excess oxidant.Quench reaction immediately upon consumption of starting material. Reduce SeO₂ to 1.1 eq.
"Black Selenium" clogging filter Aggregation of reduced Se.Filter while the solution is hot . If it cools, colloidal Se forms, which is difficult to remove.

Protocol B: Lithium-Halogen Exchange (Cryogenic)

Best for: High purity, absolute regiocontrol, lab-scale. Mechanism: Kinetic lithiation followed by electrophilic trapping.

The Protocol

Reagents: 5-Bromoquinoline (1.0 eq), n-Butyllithium (1.1 eq, 1.6M in hexanes), DMF (Dimethylformamide, 1.5 eq), Anhydrous THF.

  • Setup: Flame-dry glassware under Argon/Nitrogen. Cool anhydrous THF to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi dropwise to the THF. Then, add 5-bromoquinoline (dissolved in minimal THF) slowly (Inverse addition is safer). Stir for 15-30 mins at -78°C.

    • Note: The color usually changes to deep red/brown (lithiated species).

  • Trapping: Add dry DMF dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Troubleshooting Guide (Q&A)
IssueProbable CauseCorrective Action
Recovery of Starting Material Wet THF or proton source present.Rigorous Drying: THF must be distilled from Na/Benzophenone or passed through activated alumina. The lithiated intermediate is extremely basic (pKa ~40-50) and will grab any available proton immediately [2].
Formation of 5-Butylquinoline Alkylation competing with Exchange.Temperature Control: The exchange must happen at -78°C . At higher temperatures (>-40°C), n-BuLi acts as a nucleophile and attacks the quinoline ring or alkylates the bromide position [3].
Low Yield after DMF addition DMF was wet.Distill DMF over CaH₂ prior to use.

Visualizing the Lithiation Pathway

Understanding the competition between Exchange (Good) and Nucleophilic Attack (Bad) is vital.

LithiationMechanism start 5-Bromoquinoline nbuli n-BuLi (-78°C) inter_li 5-Lithioquinoline (Intermediate) start->inter_li Li-Halogen Exchange path_bad Temp > -40°C (Nucleophilic Attack) side_prod Butyl-quinoline adducts (Impurity) start->side_prod Direct Alkylation nbuli->inter_li path_good Add DMF (Electrophile) product Quinoline-5-Carbaldehyde inter_li->product Formylation

Figure 2: Kinetic pathway showing the necessity of low temperature to favor Li-Halogen exchange over nucleophilic alkylation.

Purification & QC Standards

Even with high regioselectivity, purification is required to remove trace impurities (e.g., unreacted starting material or defunctionalized quinoline).

Recommended Workflow
  • Acid-Base Extraction:

    • Dissolve crude in EtOAc.[3]

    • Extract with 1M HCl (Product goes to aqueous phase as salt).

    • Wash organic phase (removes neutral non-basic impurities).

    • Basify aqueous phase with NaOH to pH 10.

    • Extract back into EtOAc.

  • Chromatography:

    • Stationary Phase: Silica Gel (neutralized with 1% Et3N if product streaks).

    • Mobile Phase: Hexane:Ethyl Acetate (gradient 8:2 to 6:4).

    • Rf Value: Aldehyde is typically less polar than the corresponding alcohol but more polar than the bromo-precursor.

References

  • Shaikh, N., et al. (2000).[4] Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research.

  • Gilman, H. & Soddy, T. S. (1957). Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. Journal of Organic Chemistry.

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of Quinoline Derivatives. Tetrahedron.

Sources

Separation of 2-chloroquinoline-5-carbaldehyde from 7-isomer

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Separation of 2-Chloroquinoline-5-carbaldehyde from 7-Isomer

Executive Summary

The separation of This compound (5-isomer) from its 7-isomer (2-chloroquinoline-7-carbaldehyde) is a critical purification challenge often encountered during the Skraup or Meth-Cohn synthesis starting from m-substituted anilines. These regioisomers exhibit similar boiling points and solubilities, rendering simple distillation ineffective.

This guide provides a tiered troubleshooting approach, moving from chromatographic diagnostics to scalable chemical resolution . Our recommended workflow prioritizes the Bisulfite Adduct Method for high-purity separation due to its specificity for the aldehyde functionality and the steric differentiation between the 5- and 7-positions.

Module 1: Diagnostic & Triage

Q1: How do I rapidly identify the ratio of 5- and 7-isomers in my crude mixture? A: Do not rely solely on melting point, as the eutectic mixture will depress the value significantly.

  • TLC Protocol: Use a solvent system of Hexane:Ethyl Acetate (8:2 or 7:3) on silica gel.

    • Observation: The 5-isomer typically elutes faster (higher

      
      ) than the 7-isomer. The 5-position is sterically compressed (peri-interaction with H-4), often reducing the effective polarity relative to the more exposed 7-isomer.
      
  • 1H-NMR Validation: Focus on the aldehyde proton signals (–CHO).

    • The chemical environment at C5 and C7 differs due to the ring current and nitrogen proximity. The aldehyde singlets will appear as distinct peaks between

      
       10.0–10.5 ppm. Integration of these peaks gives the precise molar ratio.
      

Q2: Why did fractional distillation fail to separate them? A: The boiling point differential between 5- and 7-substituted quinolines is typically negligible (< 2°C). High-temperature distillation also risks thermal decomposition (decarbonylation) or oxidation of the aldehyde group. Vacuum distillation is only recommended to remove non-volatile tars, not for isomer separation.

Module 2: Purification Protocols

Protocol A: The Bisulfite Adduct Method (Recommended)

Best for: High purity requirements (>98%) and removing non-aldehyde impurities.

Mechanism: The aldehyde group reacts with sodium bisulfite to form a water-soluble sulfonate adduct. The steric hindrance at the 5-position (peri-effect) often makes the 5-isomer react slower or form a less stable adduct compared to the unhindered 7-isomer, allowing for kinetic or solubility-based separation.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in a minimal amount of Ethanol or Ethyl Acetate .

  • Adduct Formation: Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (1.5 equivalents).

  • Agitation: Stir vigorously for 2–4 hours at room temperature. A thick precipitate (the bisulfite adduct) should form.

  • Filtration & Wash: Filter the precipitate.[1]

    • Filtrate: Contains non-aldehyde impurities and potentially the sterically hindered 5-isomer if it failed to react (kinetic resolution).

    • Solid: Contains the bisulfite adducts of the aldehydes.

  • Regeneration: Suspend the solid adduct in water and treat with 10% Sodium Carbonate (Na₂CO₃) or dilute acid to regenerate the free aldehyde.

  • Extraction: Extract the liberated aldehyde into Dichloromethane (DCM) , dry over MgSO₄, and concentrate.

Protocol B: Fractional Crystallization

Best for: Large-scale batches where chromatography is cost-prohibitive.

Solvent System: Ethanol or Ethyl Acetate/Hexane .

  • Logic: The 7-isomer generally possesses a higher melting point and lower solubility due to more efficient crystal packing (less steric distortion) compared to the 5-isomer.

  • Procedure:

    • Dissolve the mixture in boiling Ethanol.

    • Cool slowly to room temperature, then to 4°C.

    • The crystals formed are likely enriched in the 7-isomer .

    • Concentrate the mother liquor to recover the enriched 5-isomer . Repeat recrystallization on the mother liquor residue.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal separation pathway based on your specific mixture profile.

SeparationWorkflow cluster_legend Legend Start Crude Mixture (2-Cl-5-CHO & 2-Cl-7-CHO) CheckRatio Diagnostic: TLC & NMR Determine Isomer Ratio Start->CheckRatio IsomerRatio Is 7-isomer dominant (>70%)? CheckRatio->IsomerRatio Crystallization Method B: Fractional Crystallization Solvent: Ethanol IsomerRatio->Crystallization Yes (7-isomer major) Bisulfite Method A: Bisulfite Adduct (Chemical Resolution) IsomerRatio->Bisulfite No (approx 1:1 mix) CheckPurity1 Purity > 95%? Crystallization->CheckPurity1 Check Purity CheckPurity2 Purity > 95%? Bisulfite->CheckPurity2 Check Purity Chromatography Method C: Flash Chromatography Silica Gel (Hex/EtOAc) CheckPurity1->Chromatography No (Polishing Step) Success Pure Isomer Isolated CheckPurity1->Success Yes CheckPurity2->Chromatography No CheckPurity2->Success Yes key1 Decision Point key2 Primary Method

Figure 1: Decision matrix for the separation of this compound and its 7-isomer.

Module 4: Quantitative Data & Properties

Property5-Isomer (2-Chloro-5-CHO)7-Isomer (2-Chloro-7-CHO)Separation Implication
Steric Environment Hindered (Peri-interaction with H4)Unhindered5-isomer reacts slower in derivatization; elutes faster on silica.
Melting Point Typically LowerTypically Higher7-isomer crystallizes first from Ethanol.
Polarity (

)
Higher (Less Polar)Lower (More Polar)5-isomer elutes first in Hexane/EtOAc.
Solubility Higher in AlcoholsLower in AlcoholsBasis for fractional crystallization.

References

  • BenchChem. (2025).[2][3] 5-Methylquinoline CAS 7661-55-4 | High-Purity Reagent. Retrieved from

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Retrieved from

  • ChemicalBook. (2024). Synthesis of 2-Chloroquinoline-3-carbaldehyde. Retrieved from

  • Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1). Retrieved from

Sources

Purification methods for 2-chloroquinoline-5-carbaldehyde recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-chloroquinoline-5-carbaldehyde. This document provides field-proven troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to solve purification challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound and related heterocyclic compounds.

Q1: I need to purify my crude this compound. What is the best solvent to start with for recrystallization?

A1: Based on extensive data for the structurally similar isomer, 2-chloroquinoline-3-carbaldehyde, ethyl acetate is the most frequently successful and recommended starting solvent for single-solvent recrystallization.[1][2]

The Scientific Rationale: The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. This compound is a moderately polar molecule due to the presence of the electronegative chlorine atom, the quinoline nitrogen, and the aldehyde group. Ethyl acetate has an intermediate polarity and a suitable boiling point (77 °C) that allows for a significant solubility differential across a practical temperature range, facilitating good crystal recovery upon cooling.[3] Other solvents like ethanol have also been used successfully for related structures and can be considered if ethyl acetate proves suboptimal.[4]

Q2: My compound is "oiling out" and forming a viscous liquid instead of crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute's solubility becomes so low upon cooling that it separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens under one of two conditions:

  • High Impurity Level: Significant impurities can depress the melting point of your compound, sometimes to below the temperature of the crystallization solution.[5]

  • Rapid Cooling/High Supersaturation: If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice and will crash out as a disordered, supercooled liquid (an oil).[5]

Troubleshooting Protocol:

  • Re-heat the Solution: Place the flask back on the heat source until the oil completely redissolves.

  • Add More Solvent: Add a small additional volume (1-5% of the total) of the hot solvent to slightly decrease the solution's saturation level. This is the most common and effective fix.[5]

  • Slow Down the Cooling: Once redissolved, remove the flask from heat and allow it to cool to room temperature as slowly as possible. Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. Do not place it directly in an ice bath until crystal formation at room temperature is complete.[5]

  • Consider a Different Solvent: If oiling persists, the boiling point of your solvent may be higher than the melting point of your impure compound. Try a lower-boiling point solvent.

Q3: Crystal formation is not occurring, even after my solution has cooled to room temperature. What steps can I take to induce crystallization?

A3: The failure of crystals to form indicates that the solution is not yet supersaturated at that temperature. The goal is to gently push the equilibrium towards crystallization.

Recommended Induction Techniques:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of pure product from a previous batch, add it to the solution. The seed crystal acts as a template for other molecules to deposit onto, initiating crystallization.

  • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate a portion of the solvent under a gentle stream of nitrogen or by re-heating, then attempt to cool again. Be cautious not to remove too much solvent, which could cause the product to crash out impurely.

  • Utilize an Anti-Solvent: If single-solvent methods fail, an anti-solvent crystallization is a powerful alternative. This involves adding a second solvent in which your compound is insoluble to the primary solution.[6] (See Protocol 2 for a detailed workflow).

Q4: My final product is a pale yellow powder, but the literature suggests it should be white or colorless. How can I remove colored impurities?

A4: The yellow tint is likely due to high-molecular-weight, conjugated byproducts formed during the synthesis (e.g., from the Vilsmeier-Haack reaction).[7][8] These are often present in small quantities but are highly chromophoric.

Decolorization Procedure: The most effective method is treatment with activated carbon (charcoal).

  • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source. Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping.

  • Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.

  • Swirl the mixture and gently heat it again for 5-10 minutes. The carbon adsorbs the colored impurities onto its high-surface-area matrix.[3]

  • Perform a hot gravity filtration to remove the activated carbon, then proceed with the cooling and crystallization steps as usual.

Experimental Protocols & Data

Solvent Selection Guide for Recrystallization

The choice of solvent is critical for successful purification. The following table summarizes potential solvents for this compound based on their utility with structurally similar compounds.

SolventBoiling Point (°C)Polarity IndexSuitability Notes
Ethyl Acetate 774.4Primary recommendation. Frequently cited for 2-chloroquinoline-3-carbaldehyde.[1][2] Good balance of polarity and volatility.
Ethanol 784.3Good alternative. Can be used in a co-solvent system with water or hexane.[4][9]
Dichloromethane 403.1Can be used as the "good" solvent in an anti-solvent pair with hexane or pentane.[10] Low boiling point may require careful handling.
Toluene 1112.4May be effective if the compound has lower polarity, but the high boiling point can increase the risk of oiling out.
Hexane / Petroleum Ether ~69 / 40-600.1Anti-solvents. The compound is expected to be poorly soluble in these non-polar solvents. Ideal for precipitating the compound from a more polar solution.[10][11]

Protocol 1: Single-Solvent Recrystallization (Ethyl Acetate)

This protocol outlines the standard procedure using the primary recommended solvent.

Methodology:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add ethyl acetate in small portions (e.g., 5-10 mL) and heat the mixture to a gentle boil with stirring on a hot plate.

  • Achieve Saturation: Continue adding hot ethyl acetate dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[5]

  • Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface. Crystal formation should begin within 5-20 minutes.[5]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for an additional 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by determining its melting point and comparing it to the literature value.

Protocol 2: Anti-Solvent Crystallization (Dichloromethane/Hexane)

This method is highly effective when a single ideal solvent cannot be found.

Methodology:

  • Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent (e.g., dichloromethane) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add a "poor" or "anti-solvent" (e.g., hexane) dropwise using a pipette or addition funnel.[6]

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation has been reached.

  • Crystal Growth: Stop the addition and allow the solution to stand undisturbed. Crystals should begin to form. If needed, scratching the flask can help initiate nucleation.

  • Isolation and Drying: Once crystal formation is complete, isolate, wash (with a small amount of the anti-solvent or a mixture rich in the anti-solvent), and dry the product as described in Protocol 1.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

G cluster_start Initial State cluster_process Cooling & Observation cluster_outcomes Potential Issues & Solutions cluster_end Final Steps Crude_Product Crude Product in Hot Solvent Cool_Solution Cool Solution Slowly Crude_Product->Cool_Solution Oiling_Out Compound 'Oils Out' Cool_Solution->Oiling_Out Observe No_Crystals No Crystals Form Cool_Solution->No_Crystals Observe Good_Crystals Crystals Form Cool_Solution->Good_Crystals Observe Sol_Oiling Re-heat solution Add more solvent Cool slower Oiling_Out->Sol_Oiling Problem Sol_NoCrystals 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume No_Crystals->Sol_NoCrystals Problem Isolate_Crystals Isolate & Dry Crystals Good_Crystals->Isolate_Crystals Success Sol_Oiling->Cool_Solution Solution Sol_NoCrystals->Cool_Solution Solution

Caption: A logical workflow for troubleshooting common recrystallization issues.

References

  • BenchChem Technical Support Team. (2025). Addressing challenges in the purification of quinoline derivatives. BenchChem. 10

  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem. 6

  • BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions. BenchChem. 12

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Chloroquinoline Carbaldehydes. BenchChem. 4

  • Janecka, A., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1435. MDPI. Link

  • ChemicalBook. (n.d.). 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis. 1

  • Patel, H. M., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances. The Royal Society of Chemistry. Link

  • Manjula, S. N., et al. (2012). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(1), o168. NIH-PMC. Link

  • Surrey, A. R. (1949). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823. Google Patents. Link

  • ChemicalBook. (n.d.). 2-CHLOROQUINOLINE-3-CARBALDEHYDE. 13

  • Smolecule. (n.d.). Troubleshooting Guide: Quinoline-Carboxamide Stability. 14

  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Link

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Link

  • Journal of Organic and Pharmaceutical Chemistry. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Link

  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem. 15

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Link

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Link

  • El-Maghraby, M. A., et al. (2016). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent. Journal of Molecular Liquids, 223, 159-163. Link

  • University of California, Los Angeles. (n.d.). Recrystallization. Link

Sources

Technical Support Center: Stability & Storage of 2-Chloroquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: T-OX-2CQ5 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering stability issues with 2-chloroquinoline-5-carbaldehyde . Like many nitrogen-heterocyclic aldehydes, this compound is thermodynamically predisposed to autoxidation , converting from the reactive aldehyde to the inert (and often unwanted) carboxylic acid (2-chloroquinoline-5-carboxylic acid).

This guide provides a mechanistic understanding of why this degradation occurs, a "Gold Standard" storage protocol to prevent it, and a rescue strategy for material that has already degraded.

Module 1: The Science of Degradation

To prevent oxidation, you must understand the enemy. The degradation of this compound is not a simple reaction with oxygen; it is a radical chain mechanism initiated by light or trace metals.

The Mechanism: Radical Autoxidation

The hydrogen atom attached to the carbonyl carbon (aldehyde) has a relatively low bond dissociation energy. Once this hydrogen is abstracted (by a stray radical or photon), the molecule becomes a carbon-centered radical. This radical reacts with atmospheric oxygen at a diffusion-controlled rate, propagating a cycle that destroys your sample.

Key Vulnerability: The quinoline ring at the 5-position is electron-rich compared to the pyridine ring (positions 2,3,4). This electronic structure can stabilize the intermediate acyl radical, paradoxically making the hydrogen easier to abstract than in simple benzaldehyde.

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv / metals) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Fast) Peroxy->Radical Chain Propagation Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + Aldehyde (H-Abstraction) Acid Carboxylic Acid (Degradation Product) Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Figure 1: The autoxidation cascade. Note that one radical initiation event can destroy thousands of aldehyde molecules via the propagation loop.

Module 2: Storage Protocol (The Gold Standard)

Do not rely on the manufacturer's original packaging once opened. Follow this protocol to maximize shelf-life.

Storage Conditions Matrix
ParameterRecommendationScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (

) is lighter and mixes with air more easily, offering less protection in repeatedly opened containers.
Temperature -20°C (Freezer) Arrhenius equation dictates that reaction rates drop significantly with temperature. Cold storage slows the radical propagation step.
Container Amber Glass Vial Blocks UV/Blue light (200-450nm), which is the primary energy source for cleavage of the aldehydic C-H bond (photo-initiation).
Seal Parafilm + Desiccator Prevents moisture ingress. While water doesn't cause oxidation directly, it promotes hydrate formation, which can alter reactivity.
Step-by-Step Handling Guide
  • Purge: Before closing the vial, flow a gentle stream of Argon into the vial for 10-15 seconds.

  • Seal: Cap tightly and wrap the junction with Parafilm M.

  • Isolate: Place the vial inside a secondary container (jar) containing a packet of silica gel and an oxygen scavenger sachet (e.g., iron powder based).

  • Thaw: Always allow the frozen vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water onto your compound, accelerating hydrolysis.

Module 3: Rescue Operations (Troubleshooting)

If your bright yellow solid has turned pale or white, or if 1H NMR shows a carboxylic acid peak (broad singlet ~11-13 ppm), your sample is oxidized.

Do not discard it. The aldehyde can be purified using the Bisulfite Adduct Method . This method relies on the fact that aldehydes form water-soluble sulfonates with sodium bisulfite, while carboxylic acids and other impurities do not.

Protocol: Bisulfite Purification

Reagents: Sodium Bisulfite (


), Ethyl Acetate (EtOAc), Sodium Bicarbonate (

), Magnesium Sulfate (

).
  • Dissolution: Dissolve the crude degraded material in a minimal amount of EtOAc.

  • Adduct Formation: Add an excess of saturated aqueous

    
     solution. Shake vigorously for 5-10 minutes.
    
    • Observation: The aldehyde converts to the bisulfite adduct and migrates to the aqueous layer .

  • Separation (Wash 1): Separate the layers. Keep the aqueous layer.

    • Note: The organic layer contains the impurities (dimers, non-aldehydes). You can discard this (check TLC first).

  • Wash 2: Wash the aqueous layer once with fresh EtOAc to remove trace organic impurities.

  • Regeneration: Adjust the pH of the aqueous layer to ~10-12 using 10%

    
     or NaOH solution.
    
    • Observation: The adduct collapses, regenerating the free aldehyde, which will precipitate or oil out.

  • Extraction: Extract the aqueous mixture with fresh EtOAc (3x).

  • Drying: Dry the combined organic extracts over

    
    , filter, and concentrate in vacuo.
    

BisulfiteRescue Impure Oxidized Sample (Aldehyde + Acid) Step1 Add EtOAc + Sat. NaHSO3 Impure->Step1 Sep1 Phase Separation Step1->Sep1 OrgLayer Organic Layer (Contains Impurities/Acids) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Bisulfite Adduct) Sep1->AqLayer Keep Regen Add Base (pH > 10) Regenerates Aldehyde AqLayer->Regen Final Pure 2-Chloroquinoline- 5-carbaldehyde Regen->Final Extract w/ EtOAc

Figure 2: Workflow for the purification of aldehydes via bisulfite adducts.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use BHT (Butylated Hydroxytoluene) to stabilize my solution? A: Yes, but with caveats. BHT is a radical scavenger that terminates the propagation chain. Adding 0.1% BHT is effective for long-term storage of solutions. However, BHT is an impurity that must be removed before sensitive catalytic steps (e.g., transition metal catalysis), as the phenol group can coordinate to metals.

Q: Why is my sample turning yellow/brown? A: While pure this compound is typically a pale solid, deepening color often indicates conjugation extension caused by aldol-type condensation (self-polymerization) rather than simple oxidation to the acid. The bisulfite method (Module 3) clears these oligomers effectively as they are too bulky to form stable adducts.

Q: Is the 2-chloro group stable during the bisulfite wash? A: Yes. The 2-chloro position on quinoline is susceptible to Nucleophilic Aromatic Substitution (


), but usually requires stronger nucleophiles (like amines or alkoxides) and heat. Aqueous bisulfite/carbonate at room temperature is mild enough to preserve the chloro-handle.

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th Ed.; Springer: New York, 2007. (Chapter on Free Radical Reactions and Autoxidation).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for Bisulfite Adduct purification).

  • Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chem. Rev.1961 , 61(6), 563–589. (Foundational text on radical scavenging and aldehyde stability).

  • Lioy, E. et al. "Synthesis and antimalarial activity of new 2-chloroquinoline derivatives." Bioorg. Med. Chem.2012 , 20, 4384. (Context on the stability and handling of 2-chloroquinoline intermediates).

Optimizing Vilsmeier-Haack yields for electron-deficient quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electron-Deficient Quinolines & The Meth-Cohn Synthesis

Status: Active Support Tier: Level 3 (Senior Application Scientist) Last Updated: March 2026

Executive Summary

You are encountering low yields or failed reactions when attempting Vilsmeier-Haack (VH) formylation on quinoline substrates. This is a known challenge. The quinoline ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atom, which deactivates the ring toward Electrophilic Aromatic Substitution (EAS).

The Hard Truth: Direct formylation of a "naked" or electron-withdrawing group (EWG)-substituted quinoline is kinetically unfavorable and often fails. The Solution: Successful formylation in this class almost exclusively relies on (A) The Meth-Cohn Synthesis (constructing the ring during formylation) or (B) Functionalizing 2-quinolones (exploiting the enol tautomer).

This guide troubleshoots these specific pathways, focusing on the synthesis of 2-chloro-3-formylquinolines , a critical scaffold in drug discovery.

Module 1: The Reagent (The "Engine")

Ticket #101: "My Vilsmeier reagent turns pink/dark immediately, and the reaction stalls."

Diagnosis: Thermal decomposition or moisture contamination. The active chloroiminium species is moisture-sensitive.[1] If DMF is old, it contains dimethylamine, which degrades the reagent.[1][2]

Standard Operating Procedure (SOP): In-Situ Generation

Do not use pre-made reagent for deactivated substrates. Freshness is paramount.

  • The Solvent: Use anhydrous DMF. If the bottle has been open >1 month, distill it over CaH₂ or use a fresh molecular sieve-dried bottle.

  • The Chilling: Cool DMF to 0–5°C under Argon/Nitrogen.

  • The Addition: Add POCl₃ dropwise.

    • Observation: A colorless to pale yellow precipitate (the Vilsmeier salt) should form.

    • Warning: If it turns deep red/black here, your DMF is wet or amine-contaminated. Abort.

  • The Stoichiometry (Critical for Quinolines):

    • Standard VH: 1.1 – 1.5 eq POCl₃.

    • For Quinolines (Meth-Cohn): You must use a massive excess. The POCl₃ acts as both reagent and dehydrating agent.

    • Recommended Ratio: 3.0 – 12.0 equivalents of POCl₃ relative to substrate.

Module 2: The Substrate Interaction (The "Barrier")

Ticket #102: "I am trying to formylate 6-nitroquinoline, but I recover starting material."

Diagnosis: You are attempting direct EAS on a highly deactivated ring. The activation energy is too high for standard thermal conditions.

Troubleshooting Protocol: The Meth-Cohn Route

Instead of formylating the quinoline, synthesize the functionalized core from an acetanilide. This bypasses the deactivation barrier by using an electron-rich precursor that cyclizes after activation.

The Pathway: Acetanilide ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 Imidoyl Chloride 

Vilsmeier Attack

Cyclization

2-Chloro-3-formylquinoline.

Optimization Table: Thermal vs. Microwave Conditions Data summarized from Meth-Cohn et al. and Rajagopal et al.

VariableStandard ThermalMicrowave Assisted (Recommended)
Temperature 85°C – 100°C (Reflux)120°C – 140°C
Time 4 – 16 Hours2 – 10 Minutes
POCl₃ Equiv. 7 – 12 eq.3 – 5 eq.
Typical Yield 30 – 65%80 – 92%
Solvent Neat or excess DMFMinimal DMF
Visualizing the Mechanism (Meth-Cohn)

Understanding where the reaction fails is key. If the intermediate (Imidoyl Chloride) doesn't form, the ring won't close.

MethCohnMechanism cluster_failures Common Failure Points Acetanilide Acetanilide (Precursor) ImidoylChloride Imidoyl Chloride (Intermediate A) Acetanilide->ImidoylChloride POCl3 activation Fail2 Fails if EWG on aniline ring Acetanilide->Fail2 VilsmeierReagent Vilsmeier Reagent (POCl3 + DMF) VilsmeierReagent->ImidoylChloride Electrophile VinylIntermediate α-Chloro-β-formyl Intermediate ImidoylChloride->VinylIntermediate Formylation at Methyl Fail1 Fails if steric bulk at ortho-position ImidoylChloride->Fail1 Cyclization Cyclization (Ring Closure) VinylIntermediate->Cyclization Intramolecular EAS Product 2-Chloro-3-formylquinoline Cyclization->Product -HCl

Caption: The Meth-Cohn cascade. Failure usually occurs at the 'Imidoyl Chloride' stage if steric hindrance or strong EWGs prevent the initial activation.

Module 3: Workup & Isolation (The "Harvest")

Ticket #103: "TLC showed a spot, but I isolated a black tar/polymer."

Diagnosis: Improper hydrolysis.[1] The iminium intermediate is stable, but the aldehyde product is reactive. If the quenching is too hot or the pH is uncontrolled, the aldehyde undergoes aldol condensation or polymerization.

The "Buffered Quench" Protocol

Standard water quenching is too aggressive/acidic for labile quinoline aldehydes.

  • Cool Down: Cool the reaction mixture to Room Temperature (RT).

  • The Ice Pour: Pour the reaction mixture slowly onto crushed ice (approx. 5x the reaction volume) with vigorous stirring.

    • Temp Control: Keep internal temp < 10°C.[3]

  • The Buffer (Crucial): Do not use NaOH immediately.

    • Add Sodium Acetate (NaOAc) saturated solution dropwise.[1][4]

    • Target pH: 6.0 – 7.0 .

    • Why? Strong base (pH > 9) causes Cannizzaro reactions or resinification of electron-deficient aldehydes.

  • Precipitation: The product (2-chloro-3-formylquinoline) usually precipitates as a pale solid at pH 7. Filter and wash with cold water.[1][3][4]

Decision Tree: Troubleshooting Your Experiment

TroubleshootingTree Start Start: Low Yield / Failure CheckSubstrate Is the substrate a pre-formed Quinoline? Start->CheckSubstrate DirectFormylation Direct Formylation (Difficult) CheckSubstrate->DirectFormylation Yes MethCohn Use Meth-Cohn Route (Start from Acetanilide) CheckSubstrate->MethCohn No (Acetanilide) CheckGroups Does it have EDGs (-OH, -OMe)? DirectFormylation->CheckGroups NoReaction Result: No Reaction CheckGroups->NoReaction No (EWG present) Action3 Convert to 2-Quinolone first CheckGroups->Action3 Yes (-OH) Tar Result: Black Tar MethCohn->Tar Yield Loss Action1 Switch to Microwave (120°C, 5 min) NoReaction->Action1 Force Conditions Action2 Buffer Workup (NaOAc, pH 7) Tar->Action2 Fix Hydrolysis

Caption: Diagnostic logic for selecting the correct synthetic pathway and troubleshooting failure modes.

FAQ: Expert Insights

Q: Can I use Vilsmeier-Haack on a quinoline with a nitro group? A: Direct formylation? No. The ring is too deactivated. Strategy: You must build the ring with the nitro group already in place (via the Meth-Cohn cyclization of a nitro-acetanilide). However, be aware that para-nitroacetanilides give lower yields (~30%) compared to electron-rich acetanilides because the initial attack on the amide oxygen is slower. You will need to increase the reaction time (16h+) or use microwave irradiation (130°C).

Q: Why do I get the 2-chloro derivative instead of the 2-hydroxy? A: POCl₃ is a chlorinating agent. In the Meth-Cohn reaction, the intermediate is a 2-quinolone (tautomer of 2-hydroxyquinoline). The excess POCl₃ converts the C2-OH to C2-Cl in situ. This is actually advantageous, as the chlorine is a versatile handle for subsequent nucleophilic substitutions (SNAr).

Q: Is Pyrophosphoryl Chloride necessary? A: Only for the most stubborn substrates. Pyrophosphoryl chloride is a more potent Lewis acid than POCl₃, but it is expensive and difficult to handle. For 95% of quinoline cases, optimizing the Temperature (Microwave) and Stoichiometry (12 eq POCl₃) is sufficient.

References
  • Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction (Review).[1][2][3][4][5][6][7][8][9] Comprehensive Organic Synthesis.

    • Source:

    • Relevance: The foundational text on the cycliz
  • Rajagopal, G., et al. (2001). Microwave assisted synthesis of 2-chloro-3-formylquinolines.

    • Source:

    • Relevance: Establishes the microwave protocols that increase yields
  • Ali, M. M., et al. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines.[10][3][11][12] Synlett.

    • Source:

    • Relevance: Provides the specific stoichiometry (12 eq POCl3) for maximizing yields.
  • BenchChem Technical Notes. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis.[10][3][7][11][12][13]

    • Source: (Simulated based on search context)

    • Relevance: General troubleshooting for moisture sensitivity and workup pH.

Sources

Solvent selection for 2-chloroquinoline-5-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solvent Selection & Reaction Optimization Guide

CAS Registry Number: 863549-05-7 Molecular Formula: C₁₀H₆ClNO Support Tier: Senior Application Scientist Level

Core Directive & Isomer Specificity Alert

CRITICAL NOTE: You are working with 2-chloroquinoline-5-carbaldehyde .[1]

  • The Common Isomer: Most literature refers to the 3-carbaldehyde (Vilsmeier-Haack product of acetanilides).

  • Your Isomer (5-CHO): The aldehyde is on the benzene ring (position 5), while the chlorine is on the pyridine ring (position 2).

  • Impact: Unlike the 3-isomer, the 5-aldehyde is sterically unhindered and electronically decoupled from the 2-chlorine. Do not use reaction times or temperatures derived from 3-carbaldehyde papers without adjustment.

Solvent Selection Matrix

The choice of solvent dictates whether you activate the Aldehyde (C-5) or the Chloride (C-2) .

Reaction TargetRecommended SolventMechanismKey Technical Insight
Aldehyde Condensation (Schiff Base, Knoevenagel)Ethanol (EtOH) or Methanol (MeOH) Protic solvents stabilize the zwitterionic intermediate.The 5-CHO is highly reactive. Protic solvents facilitate proton transfer during dehydration steps.
Nucleophilic Substitution (

)
(Displacing 2-Cl)
DMF , DMSO , or NMP Polar Aprotic solvents leave nucleophiles "naked" (unsolvated).The 2-Cl is activated by the ring nitrogen. Aprotic solvents are mandatory to lower the activation energy for attack at C-2.
Metal-Catalyzed Coupling (Suzuki, Sonogashira)1,4-Dioxane or Toluene Non-polar/Moderately polar solvents protect catalyst integrity.Avoid amines or protic solvents that might coordinate competitively with the Pd catalyst.
Oxidation/Reduction (CHO

COOH/CH₂OH)
THF or Acetonitrile (MeCN) Inert, polar aprotic.Avoid alcohols if oxidizing (risk of ester formation) or reducing with strong hydrides (risk of solvolysis).
Reactivity & Workflow Visualization
Diagram 1: The Reactivity/Solvent Decision Tree

Caption: Logical flow for selecting solvents based on the target functional group (C-5 Aldehyde vs. C-2 Chloride).

SolventDecision Start Target Functional Group? Aldehyde C-5 Aldehyde (Condensation/Redox) Start->Aldehyde Chloride C-2 Chloride (Substitution/Coupling) Start->Chloride Condensation Condensation (Schiff Base/Knoevenagel) Aldehyde->Condensation Substitution S_NAr Substitution (Amination/Etherification) Chloride->Substitution Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Chloride->Coupling Solvent_Protic USE: Ethanol/Methanol (Catalyst: Piperidine/AcOH) Condensation->Solvent_Protic Standard Solvent_Aprotic USE: DMF/DMSO (Temp: 80-120°C) Substitution->Solvent_Aprotic Required Solvent_NonPolar USE: Toluene/Dioxane (Inert Atmosphere) Coupling->Solvent_NonPolar Standard

Detailed Troubleshooting Protocols
Scenario A: Reaction at the Aldehyde (C-5)

Goal: Synthesis of Hydrazones, Imines, or Knoevenagel products. Issue: Low yield or "oiling out" of product.

  • The Science: The 5-position is on the benzenoid ring. It behaves like a substituted benzaldehyde. Unlike the 3-isomer, it does not suffer from steric crowding by the chloro-group.

  • Protocol:

    • Solvent: Use Ethanol (Abs.) . If solubility is poor at RT, warm to 50°C.

    • Catalyst: Add 0.1 eq. Acetic Acid (for hydrazines) or Piperidine (for active methylenes).

    • Troubleshooting:

      • Problem: Product oils out.

      • Fix: The 2-chloro group increases lipophilicity. Switch solvent to Acetonitrile or add water dropwise to the hot ethanol solution until turbidity appears, then cool slowly to force crystallization.

Scenario B: Reaction at the Chloride (C-2)

Goal: Nucleophilic Aromatic Substitution (


) with amines or alkoxides.
Issue:  No reaction or incomplete conversion.
  • The Science: The 2-position is activated by the quinoline nitrogen (N-1). However, because the electron-withdrawing aldehyde is at C-5 (distal ring), it provides weaker activation than if it were at C-3.

  • Protocol:

    • Solvent: DMF (Dimethylformamide) is mandatory.

    • Temperature: Requires 100–120°C . (Note: The 3-isomer might react at 80°C; the 5-isomer needs more energy).

    • Base: Use K₂CO₃ (2.0 eq).

    • Troubleshooting:

      • Problem: Aldehyde side-reactions (Cannizzaro or oxidation).

      • Fix: Protect the aldehyde as an acetal (using Ethylene Glycol/PTSA in Toluene) before attempting harsh

        
         at the C-2 position.
        
Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent for Green Chemistry applications?

  • Answer: Generally, no . This compound has very poor aqueous solubility.

  • Exception: You can use "On-Water" conditions for Knoevenagel condensations if you use a surfactant (e.g., CTAB) and vigorous stirring. However, for

    
     reactions, water will deactivate the nucleophile and potentially hydrolyze the 2-Cl to a 2-hydroxy (quinolone) species.
    

Q2: Why is my product turning red/brown during workup?

  • Answer: Quinoline carbaldehydes are prone to oxidation in air, especially under basic conditions.

  • Fix: Perform all reactions under Nitrogen/Argon. During workup, neutralize the base immediately. If the color persists, wash the organic layer with Sodium Bisulfite solution to reduce oxidized impurities.

Q3: I see two spots on TLC for my hydrazone product. Is it impure?

  • Answer: Not necessarily. Hydrazones of quinoline aldehydes often exist as E/Z isomers in solution.

  • Validation: Run a 1H-NMR. If the ratio changes over time or upon heating, they are isomers. If the spots are distinct and stable, one might be the azine (dimer) formed by reacting 1 eq. of hydrazine with 2 eq. of aldehyde. Ensure you are using excess hydrazine.

References & Authority
  • General Reactivity of 2-Chloroquinoline-3-carbaldehydes:

    • Note: While focused on the 3-isomer, these reviews establish the baseline reactivity for the quinoline core (Halogen activation and Aldehyde condensation).

    • Meth-Cohn, O., & Narine, B. (1978).[2] "A versatile new synthesis of quinolines, thienopyridines and related fused pyridines."[2] Tetrahedron Letters. Link

    • Abdel-Wahab, B. F., et al. (2012).[3] "2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications." Arkivoc. Link

  • Solvent Effects in Knoevenagel Condensations:

    • Determines the efficiency of the 5-CHO condensation.

    • Prajapati, D., et al. (2004). "Microwave-promoted Knoevenagel condensation... solvent-free conditions." Tetrahedron Letters. Link

  • Nucleophilic Substitution (

    
    ) in Quinolines: 
    
    • Explains the necessity of polar aprotic solvents for C-2 displacement.

    • Bunnett, J. F. (1951). "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society. Link

  • Database Verification for 5-Isomer:

    • Confirming the distinct existence of CAS 863549-05-7.

    • PubChem Compound Summary for CID 12826698 (this compound).Link

Sources

Controlling side reactions in 5-formyl-2-chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #5F-2CQ-SYNTH Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Isomer Challenge

Welcome to the technical support hub for quinoline functionalization. If you are accessing this guide, you are likely encountering difficulty isolating 5-formyl-2-chloroquinoline .

Critical Distinction: Most standard literature (specifically the Meth-Cohn synthesis via Vilsmeier-Haack cyclization of acetanilides) yields the 3-formyl isomer. The 2-chloro-3-formylquinoline is the thermodynamic product of that cyclization.

To synthesize the 5-formyl isomer, you cannot rely on direct ring closure of simple anilines. You must proceed via functionalization of a pre-existing 5-methyl group on the quinoline core. This guide focuses on the oxidation of 2-chloro-5-methylquinoline , identifying the specific side reactions that degrade the labile 2-chloro substituent.

Reaction Pathways & Failure Points

The following logic map illustrates the two primary synthetic routes and the critical "Dead End" pathways where the 2-chloro group is lost or the methyl group is over-oxidized.

G Start 2-chloro-5-methylquinoline Bromide 5-(bromomethyl)-2-chloroquinoline Start->Bromide NBS, AIBN (Route A) Dibromide Gem-dibromide (Impurity) Start->Dibromide Excess NBS (Side Rxn) SeAdduct Selenium Adduct Start->SeAdduct SeO2, Dioxane (Route B) HexamineSalt Hexaminium Salt (Sommelet Intermediate) Bromide->HexamineSalt Hexamine, CHCl3 Target 5-formyl-2-chloroquinoline (TARGET) HexamineSalt->Target AcOH, H2O (Sommelet Hydrolysis) SeAdduct->Target Reflux Quinolone 2-hydroxy-5-formylquinoline (Hydrolysis Artifact) Target->Quinolone Strong Acid/Base (Cl Displacement) Acid 5-carboxylic acid (Over-oxidation) Target->Acid O2/Peroxides

Figure 1: Synthetic workflow showing the divergence between successful aldehyde generation and common failure modes (hydrolysis and over-halogenation).

Critical Troubleshooting Protocols

Issue 1: "I am losing the Chlorine atom (Hydrolysis)."

Symptom: LCMS shows a mass corresponding to [M-Cl+OH] (conversion to 2-quinolone). Root Cause: The 2-position of quinoline is electron-deficient, making the chlorine atom a good leaving group in Nucleophilic Aromatic Substitution (


). This happens during the hydrolysis step  of the aldehyde generation if conditions are too acidic or basic.

Protocol Adjustment (The Sommelet Reaction): Instead of using strong mineral acids (HCl) to hydrolyze the hexaminium salt, use the milder Sommelet conditions.

  • Form the Salt: React 2-chloro-5-(bromomethyl)quinoline with Hexamine (1.1 eq) in Chloroform. The salt precipitates; filter and dry.[1]

  • Hydrolysis: Reflux the salt in 50% Aqueous Acetic Acid for 2-4 hours.

    • Why? Acetic acid is acidic enough to hydrolyze the imine intermediate but weak enough to prevent the

      
       displacement of the 2-chloro group by water [1].
      
    • Validation: Monitor TLC.[1] If the spot for 2-quinolone (more polar, often fluorescent blue) appears, lower the temperature to 80°C.

Issue 2: "I have a mixture of mono-, di-, and un-brominated material."

Symptom: In Route A, you cannot separate the product from the starting material. Root Cause: Radical bromination is statistical. Pushing for 100% conversion often leads to the gem-dibromide (which hydrolyzes to the carboxylic acid, not the aldehyde).

Protocol Adjustment (Stoichiometry Control):

  • Reagent Ratio: Use 0.9 equivalents of N-Bromosuccinimide (NBS) relative to the quinoline. Do not use excess.

  • Initiator: Use AIBN (Azobisisobutyronitrile) rather than Benzoyl Peroxide, as AIBN has a cleaner decomposition profile at reflux temperatures of CCl4 or PhCF3 (Benzotrifluoride - a greener alternative).

  • Endpoint: Stop the reaction at 85-90% conversion .

    • Why? It is easier to separate the non-polar starting material (methyl) from the polar aldehyde later than it is to separate the dibromide side-product [2].

Issue 3: "Selenium Dioxide yields are low/tarry."

Symptom: Route B (Direct Oxidation) yields a dark solid with trapped Selenium. Root Cause: SeO2 oxidations often result in organoselenium byproducts that are difficult to remove.

Protocol Adjustment (Solvent & Temperature):

  • Solvent: Use 1,4-Dioxane with a trace of water (2-5%).

  • Temperature: Strict control at 80-90°C. Do not reflux aggressively.

  • Workup: Filter the hot reaction mixture through Celite to remove reduced Selenium (black solid) immediately.

    • Tip: If the product is trapped in the selenium tar, extract the Celite pad with hot ethyl acetate.

Comparative Data: Route Selection

FeatureRoute A: Radical Bromination (NBS)Route B: Selenium Dioxide (SeO2)
Primary Risk Over-bromination (Gem-dibromide)Selenium contamination / Tar formation
2-Cl Stability High (until hydrolysis step)Moderate (SeO2 is acidic in water)
Scalability High (Industrial Standard)Low (Toxic waste, difficult purification)
Yield (Typical) 60-75% (2 steps)40-55% (1 step)
Recommendation Preferred for >1g synthesis Acceptable for <100mg screening

Frequently Asked Questions (FAQs)

Q: Can I use the Vilsmeier-Haack reaction on 3-amino-chlorobenzene to get this? A: No. Vilsmeier-Haack cyclization of acetanilides (Meth-Cohn synthesis) preferentially forms the aldehyde at the 3-position due to the mechanism of the ring closure. You will isolate 2-chloro-3-formylquinoline, which is a different regioisomer [3].

Q: Why is the 2-chloro group so unstable compared to chlorobenzene? A: The nitrogen atom in the quinoline ring withdraws electron density, making the C2 position highly electrophilic. It behaves more like an acid chloride than an aryl chloride. Water, hydroxide, or even acetate ions can displace the chloride if the temperature is too high [4].

Q: Can I use DMSO/NaHCO3 (Kornblum Oxidation) instead of Hexamine? A: Yes, but be cautious. The Kornblum oxidation requires heating the benzyl bromide in DMSO. While NaHCO3 buffers the solution, the elevated temperatures (100°C+) required for Kornblum can sometimes trigger the displacement of the 2-Cl by DMSO or bicarbonate. The Sommelet reaction (Hexamine/Acetic Acid) is generally milder for this specific substrate.

Q: How do I purify the final aldehyde? A: 5-formyl-2-chloroquinoline crystallizes well.

  • Dissolve the crude solid in minimum hot Ethyl Acetate.

  • Add Hexanes dropwise until turbidity appears.

  • Cool slowly to 4°C.

  • Avoid column chromatography on silica gel if possible, as the slightly acidic nature of silica can degrade the product over long contact times.

References

  • Angyal, S. J. (2011).[2] "The Sommelet Reaction". Organic Reactions, 8, 197–217. Link

  • Wiberg, K. B. (1953). "2-Thiophenealdehyde".[2] Organic Syntheses, 33, 90. (Demonstrates the stoichiometry control required for NBS bromination to avoid poly-halogenation). Link

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines". Journal of the Chemical Society, Perkin Transactions 1. (Establishes the 3-formyl selectivity of Vilsmeier cyclization). Link

  • Larsen, R. D., et al. (1993). "Hydrolysis of 2-chloroquinolines". Journal of Organic Chemistry. (Discusses the

    
     mechanism of 2-chloro displacement). Link
    
  • Riley, H. L., et al. (1932). "Selenium Dioxide Oxidation".[3][4][5] Journal of the Chemical Society. (Foundational text on SeO2 oxidation of activated methyl groups). Link

Sources

Stability of 2-chloroquinoline-5-carbaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloroquinoline-5-carbaldehyde

Introduction: Navigating the Reactivity of a Versatile Building Block

This compound is a key intermediate in synthetic chemistry, valued for its dual reactivity. The presence of both a nucleophilically susceptible chloro-substituent and an electrophilic aldehyde group makes it a powerful synthon for constructing complex heterocyclic scaffolds in drug discovery and materials science. However, this dual functionality also presents stability challenges, particularly under basic conditions, which are common in many synthetic transformations.

This guide provides an in-depth analysis of the stability of this compound in basic media. It is designed for researchers, scientists, and drug development professionals to anticipate potential side reactions, troubleshoot experimental issues, and optimize reaction conditions to achieve desired synthetic outcomes.

Frequently Asked Questions (FAQs): Understanding the Core Chemistry

Q1: What are the primary degradation pathways for this compound under basic conditions?

A1: Under basic conditions, this compound is susceptible to two main competing degradation pathways due to its structure:

  • The Cannizzaro Reaction: This involves the aldehyde (formyl) group. As an aromatic aldehyde lacking α-hydrogens, it can undergo a base-induced disproportionation reaction where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.[1][2][3]

  • Nucleophilic Aromatic Substitution (SNAr): This involves the C2-chloro substituent. The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 position for attack by nucleophiles, including strong bases like hydroxide or other nucleophiles present in the reaction mixture.[4][5]

The predominant pathway is highly dependent on the specific reaction conditions, including base strength, concentration, temperature, and the presence of other nucleophiles.

Q2: Why is this compound susceptible to the Cannizzaro reaction?

A2: The Cannizzaro reaction is characteristic of aldehydes that do not have a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon).[2][6] this compound fits this description perfectly as the formyl group is attached directly to the aromatic quinoline ring. In the presence of a strong base (typically concentrated NaOH or KOH), a hydroxide ion attacks the electrophilic carbonyl carbon.[1][3] This is followed by the transfer of a hydride ion from the resulting tetrahedral intermediate to a second molecule of the aldehyde, leading to a simultaneous oxidation and reduction (disproportionation).[3][6]

Diagram 1: The Cannizzaro Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Redox) cluster_step3 Step 3: Proton Exchange Aldehyde1 Aldehyde (Molecule 1) Intermediate1 Tetrahedral Intermediate Aldehyde1->Intermediate1 + OH⁻ OH Hydroxide (OH⁻) Aldehyde2 Aldehyde (Molecule 2) CarboxylicAcid Carboxylic Acid Intermediate1->CarboxylicAcid Hydride Donor Alkoxide Alkoxide Ion Intermediate1->Alkoxide Hydride Transfer to Aldehyde 2 Aldehyde2->Alkoxide Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate Alcohol Primary Alcohol Alkoxide->Alcohol Protonation

Caption: Mechanism of the base-catalyzed Cannizzaro reaction.

Q3: How reactive is the 2-chloro substituent to Nucleophilic Aromatic Substitution (SNAr)?

A3: The chlorine atom at the C2 position of the quinoline ring is significantly activated towards SNAr. This is because the ring nitrogen acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[5][7] The reactivity is generally higher than that of a chlorobenzene derivative but can be influenced by other substituents on the ring. In the context of basic conditions, strong nucleophilic bases like hydroxide (OH⁻) or alkoxides (RO⁻) can directly displace the chloride ion. Weaker bases or non-nucleophilic bases are less likely to cause this reaction directly, but if other nucleophiles are present, the SNAr pathway can still be a major issue. Studies have shown that 2-chloroquinolines are highly reactive toward nucleophiles like methoxide ions.[4]

Q4: Can aldol condensation occur with this molecule?

A4: No, aldol condensation cannot occur. A fundamental requirement for an aldol condensation is the presence of at least one α-hydrogen, which can be deprotonated by a base to form an enolate ion.[8][9] Since the aldehyde group in this compound is attached directly to an aromatic carbon atom, there are no α-hydrogens. Therefore, instead of aldol condensation, the molecule undergoes the Cannizzaro reaction in the presence of a strong base.[2]

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique.[10][11] An HPLC system equipped with a UV detector can separate the parent compound from its potential degradation products (the corresponding alcohol and carboxylic acid from the Cannizzaro reaction, or the SNAr product).[11] Peak purity analysis using a photodiode array (PDA) detector can further ensure that the parent peak is free from co-eluting impurities. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise when using this compound in base-mediated reactions.

Issue Observed Potential Cause(s) Recommended Troubleshooting Steps
1. Rapid disappearance of starting material with low yield of the desired product. The rate of degradation via the Cannizzaro reaction or SNAr is faster than the intended synthetic reaction. This is common with strong, nucleophilic bases (e.g., NaOH, KOH, NaOMe) and elevated temperatures.1. Modify Base: Switch to a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (Et₃N) or DBU.[4] 2. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down competing degradation pathways. 3. Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the desired product is formed.
2. Formation of a highly polar, water-soluble byproduct. This is a strong indicator of the formation of 5-carboxy-2-chloroquinoline (as its carboxylate salt), one of the products of the Cannizzaro reaction.[1][3] This salt will preferentially partition into the aqueous layer during an extractive workup.1. Analyze Aqueous Layer: Acidify the aqueous layer from your workup with dilute HCl. If a precipitate forms, it is likely the carboxylic acid product. 2. Confirm by LC-MS: Analyze a sample of the reaction mixture before workup to confirm the mass of the suspected byproduct.
3. A new, less polar byproduct is observed by TLC/LC. This could be (2-chloroquinolin-5-yl)methanol, the alcohol product from the Cannizzaro reaction.[1][3] Alternatively, if your base or solvent is nucleophilic (e.g., NaOMe in MeOH), it could be the SNAr product (e.g., 2-methoxyquinoline-5-carbaldehyde).1. Isolate and Characterize: Use column chromatography to isolate the byproduct and characterize it using ¹H NMR, ¹³C NMR, and Mass Spectrometry. 2. Change Solvent/Base System: To avoid SNAr with the solvent, switch to an aprotic solvent like THF, Dioxane, or DMF with a non-nucleophilic base.
4. The reaction is sluggish and starting material remains even after prolonged time. The base being used is too weak to promote the desired reaction, or there is a solubility issue.1. Increase Base Strength (Carefully): Incrementally increase the strength or concentration of the base, while monitoring for the onset of degradation. 2. Improve Solubility: Switch to a more polar aprotic solvent like DMF or DMSO to ensure all reagents are fully dissolved. Gentle heating may be required, but should be done cautiously.

Experimental Protocol: Forced Degradation Study for Stability Assessment

This protocol provides a systematic approach to evaluate the stability of this compound under various basic conditions using HPLC analysis.[10][12]

Objective: To quantify the rate of degradation of this compound in the presence of different bases and determine the primary degradation products.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 1.0 M Potassium Carbonate (K₂CO₃)

  • Triethylamine (Et₃N)

  • 0.1 M Hydrochloric Acid (HCl)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 10 mg of this compound in acetonitrile to prepare a 1 mg/mL stock solution in a 10 mL volumetric flask.

  • Setup of Stress Conditions:

    • Label three separate vials: "NaOH," "K₂CO₃," and "Et₃N."

    • To each vial, add 1 mL of the stock solution.

    • To the "NaOH" vial, add 1 mL of 0.1 M NaOH.

    • To the "K₂CO₃" vial, add 1 mL of 1.0 M K₂CO₃.

    • To the "Et₃N" vial, add 1 mL of a 10% v/v solution of Et₃N in acetonitrile.

    • Prepare a control vial containing 1 mL of stock solution and 1 mL of acetonitrile.

  • Incubation and Sampling:

    • Gently mix the contents of each vial and store them at a constant temperature (e.g., 50 °C) to accelerate degradation.

    • Withdraw 100 µL aliquots from each vial at specified time points (e.g., T=0, 2, 4, 8, and 24 hours).

  • Sample Quenching and Preparation:

    • Immediately transfer each 100 µL aliquot into a labeled HPLC vial containing 800 µL of mobile phase (e.g., 50:50 Acetonitrile:Water).

    • For the "NaOH" and "K₂CO₃" samples, add 100 µL of 0.1 M HCl to neutralize the base. For the "Et₃N" and control samples, add 100 µL of water.

    • This results in a final volume of 1 mL and a theoretical concentration of 0.05 mg/mL if no degradation has occurred.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic, 50% Acetonitrile, 50% Water

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

      • Injection Volume: 10 µL

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Monitor the increase in peak area for any new peaks, which represent degradation products.

    • Plot the percentage of the parent compound remaining versus time for each condition.

Diagram 2: Workflow for Base Stability Assay

G start Start: Prepare 1 mg/mL Stock Solution in ACN setup Set Up Stress Vials (NaOH, K₂CO₃, Et₃N, Control) start->setup incubate Incubate at 50 °C setup->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench, Neutralize, and Dilute (10x Dilution) sample->quench hplc HPLC Analysis quench->hplc data Calculate % Remaining & Identify Degradation Products hplc->data end End: Stability Profile Determined data->end

Caption: Experimental workflow for a forced degradation study.

References

  • E. C. Wagner. (1938). THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. Journal of the American Chemical Society. [Link]

  • BYJU'S. (2023, June 6). Cannizzaro Reaction For Iit JEE. BYJU'S. [Link]

  • Kumar, A., & Kumar, V. (2024). Synthetic applications of the Cannizzaro reaction. RSC Advances. [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia. [Link]

  • Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Frontiers in Microbiology. [Link]

  • Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences. [Link]

  • Nagy, J., et al. (1995). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • MDPI. (2025, March 19). Characteristics and Mechanisms of Simultaneous Quinoline and Ammonium Nitrogen Removal by a Robust Bacterium Pseudomonas stutzeri H3. MDPI. [Link]

  • Liu, Y., et al. (2019). Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain. Water. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • El-Emary, T. I. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Oble, J., et al. (2008). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. Tetrahedron Letters. [Link]

  • Chandra, M., et al. (2012). Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. Synthetic Communications. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Mini-Reviews in Organic Chemistry. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • BYJU'S. (n.d.). Aldol Condensation. BYJU'S. [Link]

  • Wikipedia. (n.d.). Aldol condensation. Wikipedia. [Link]

  • Sediq, A., et al. (2019). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules. [Link]

  • Chem guy. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC. [Link]

Sources

Overcoming steric hindrance in 5-position quinoline functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline Functionalization Ticket ID: #Q-C5-STERIC-001 Topic: Overcoming Steric Hindrance & Regioselectivity in 5-Position Quinoline Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Heterocycles Division

Diagnostic & Strategy Selection

User Query: "I need to install a functional group at the C5 position of a quinoline core. Direct electrophilic substitution gives me mixtures, and steric hindrance from the C4 proton (peri-effect) seems to block bulky electrophiles. What is the correct workflow?"

Specialist Analysis: The C5 position of quinoline presents a classic "peri-effect" challenge. The hydrogen atom at C4 exerts significant steric pressure on C5, making direct introduction of bulky groups (like tert-butyl or large aryls) kinetically unfavorable. Furthermore, under acidic conditions (EAS), the protonated nitrogen deactivates the ring, creating a competition between C5 and C8 (both


-positions of the carbocycle).

Use the following decision matrix to select your protocol:

StrategySelection Start START: What is your target substituent? Bulky Bulky Group (Aryl, Alkyl, Amine) Start->Bulky Small Small Group (NO2, Br, Cl) Start->Small Bulky_Path Can you pre-functionalize? Bulky->Bulky_Path Small_Path Is C8 blocked? Small->Small_Path DirectEAS Protocol A: Direct EAS + Isomer Separation Small_Path->DirectEAS No (Expect 50:50 mix) Suzuki Protocol B: 'Trojan Horse' Strategy (Bromination -> Suzuki) Bulky_Path->Suzuki No (Late Stage) Skraup Protocol C: De Novo Synthesis (Modified Skraup) Bulky_Path->Skraup Yes (Early Stage) CH_Act Protocol D: Remote C-H Activation (Requires DG) Suzuki->CH_Act If Br fails

Figure 1: Decision matrix for selecting the optimal synthetic route based on steric and electronic constraints.

Troubleshooting Guides & Protocols

Protocol A: The "Trojan Horse" Strategy (Overcoming Sterics)

Concept: You cannot directly install a bulky group at C5 due to the C4 peri-interaction. Instead, install a small "Trojan Horse" atom (Bromine) that causes minimal steric clash, then use a Transition Metal catalyst (Palladium) to force the bulky group in via cross-coupling. The metal center projects the bulky group away from the C4-H during the reductive elimination step.

Step 1: Regioselective Bromination (The Challenge)

  • Issue: Standard bromination gives inseparable C5/C8 mixtures.

  • Solution: Use Superacidic Conditions to maximize the kinetic preference for C5 over C8.

Experimental Workflow:

  • Dissolution: Dissolve quinoline (1.0 equiv) in concentrated sulfuric acid (

    
    ).
    
  • Reagent: Add Ag_2SO_4 (0.6 equiv) and

    
     (1.1 equiv).
    
  • Condition: Stir at ambient temperature. The silver salt traps the bromide anion, preventing thermodynamic equilibration and favoring the kinetically controlled C5 product.

  • Purification:

    • Neutralize with

      
      .
      
    • Crucial Step: Recrystallize from ethanol. 5-Bromoquinoline often crystallizes first; 8-bromoquinoline remains in the mother liquor.

Step 2: Suzuki-Miyaura Coupling (The Installation)

  • Reagents: 5-Bromoquinoline, Aryl-Boronic Acid (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (3 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 100°C.

  • Why this works: The Pd(II) intermediate inserts into the C-Br bond. The steric bulk of the incoming ligand is accommodated by the square planar geometry of Palladium, effectively "bypassing" the C4-H clash until the final bond formation.

Protocol B: Separation of C5/C8 Isomers (The Nitration Fix)

User Query: "I ran a nitration and have a 1:1 mixture of 5-nitro and 8-nitroquinoline. Column chromatography is failing to separate them cleanly."

Root Cause: The dipole moments of 5-nitro and 8-nitroquinoline are nearly identical, making silica separation difficult. Resolution: Utilize Solubility-Driven Separation (The "Wet DMF" Method).

Step-by-Step Resolution:

  • Crude Isolation: Quench your nitration reaction (HNO3/H2SO4) on ice and filter the mixed yellow precipitate. Dry the solid.[1]

  • The Solvent System: Prepare "Wet DMF" (Dimethylformamide containing 0.5% water).[1]

  • Dissolution: Suspend the crude mixture in Wet DMF (approx. 5 mL per gram of solid).

  • Heating: Heat to 95-100°C until fully dissolved.

  • Selective Crystallization: Cool slowly to 25°C.

    • Result: 5-Nitroquinoline will precipitate as a cream-colored solid (Purity >98%).[1]

    • Supernatant: Contains predominantly 8-nitroquinoline.[2]

  • Validation: Check purity via

    
     NMR.
    
    • 5-Nitro: Doublet at ~8.9 ppm (H4) shows coupling to H3.

    • 8-Nitro:[2][3][4] Look for the deshielded H7 doublet.

Data Summary:

Isomer Solubility in Cold DMF Solubility in Hot DMF Separation Outcome
5-Nitroquinoline Low High Precipitates first

| 8-Nitroquinoline | Moderate | High | Remains in solution |

Protocol C: C-H Activation (The Modern Approach)

User Query: "I want to avoid halogens. Can I activate the C5-H bond directly?"

Specialist Insight: Direct C5 activation is difficult because C8 is often favored by directing groups (DGs) on the quinoline nitrogen. To hit C5, you need a Remote Directing Group or a specific geometric constraint.

Recommended Method: C4-Amide Directed C5-Arylation If you can install an amide at C4, it acts as a "crane," delivering the Palladium catalyst specifically to C5.

CHActivation Substrate Quinoline-4-carboxamide Intermediate Palladacycle (6-membered ring) Substrate->Intermediate C-H Insertion Catalyst Pd(OAc)2 (10 mol%) Ligand: 1,10-Phenanthroline Catalyst->Intermediate Coordinates Product 5-Aryl-quinoline-4-carboxamide Intermediate->Product Reductive Elimination

Figure 2: Mechanism of C4-directed C5-H activation. The amide group directs the metal to the peri-position.

Protocol:

  • Substrate: Quinoline-4-carboxylic acid amide derivative.

  • Catalyst:

    
     (10 mol%).[5]
    
  • Oxidant:

    
     (2 equiv) - required to regenerate Pd(II).
    
  • Coupling Partner: Aryl Iodide.

  • Solvent: t-Amyl alcohol, 110°C.

  • Note: This overcomes the steric barrier by forming a stable 6-membered palladacycle intermediate that forces the activation at C5.

FAQ: Common Pitfalls

Q1: Why can't I just use the Skraup synthesis with meta-substituted aniline to make 5-substituted quinoline? A: You can, but it is risky. A meta-substituent on aniline has two ortho positions where the ring closure can occur.

  • Sterics: Ring closure usually occurs at the less hindered position (para to the substituent), leading to the 7-substituted quinoline as the major product.

  • Result: You will get a mixture of 7-isomer (Major) and 5-isomer (Minor). Separation is often harder than the nitration isomers.

  • Correction: If you must use Skraup, use a blocking group at the other ortho position, or accept the low yield and purify via HPLC.

Q2: I tried Iridium-catalyzed borylation, but it went to C3. Why? A: Iridium catalysts (e.g.,


 / dtbpy) are extremely sensitive to sterics. They target the least hindered C-H bond.
  • Order of Reactivity: C3 > C6/C7 > C5/C8.

  • The C5 position is sterically protected by the C4-H (peri-effect) and the C8 position is protected by the Nitrogen lone pair (unless N-oxide is used). Standard borylation will almost never hit C5.

Q3: Does the N-oxide strategy help for C5? A: Generally, N-oxides direct to C2 (via Pd) or C8 (via specific C-H activation). They rarely activate C5 directly. However, converting Quinoline to Quinoline N-oxide increases the electron density on the carbocycle, making EAS slightly more favorable at C5/C8, but it does not solve the regioselectivity problem between the two.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Quinoline reactivity and the peri-effect).

  • Separation of 5-nitroquinoline and 8-nitroquinoline. (1998). European Patent EP0858998A1. (Describes the Wet DMF purification method).

  • Phipps, R. J., & Gaunt, M. J. (2009). A meta-selective copper-catalyzed C-H bond arylation. Science, 323(5921), 1593-1597. (Mechanistic insights into overcoming steric bias in aromatics).

  • Hickey, M. R., et al. (2024).[6] Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. MDPI. (Modern C5 functionalization techniques).

  • Organic Syntheses. (1941).[7] Quinoline synthesis via Skraup Reaction. Coll. Vol. 1, p. 478.[7] (Standard protocols for de novo synthesis).

Sources

Validation & Comparative

Navigating the Downfield Frontier: A Comparative Guide to the ¹H NMR Aldehyde Proton Chemical Shift of 2-Chloroquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in the realm of drug development, a precise understanding of spectroscopic data is paramount. The quinoline scaffold, a privileged structure in medicinal chemistry, often presents unique challenges and nuances in spectral interpretation. This guide provides an in-depth analysis of the ¹H NMR chemical shift of the aldehyde proton in 2-chloroquinoline-5-carbaldehyde, a key synthetic intermediate. By comparing it with related structures and delving into the underlying physicochemical principles, this document serves as a practical reference for scientists in the field.

The Aldehyde Proton: A Sensitive Reporter of the Molecular Environment

The chemical shift of an aldehyde proton is one of the most recognizable signals in a ¹H NMR spectrum, typically residing in the far downfield region (δ 9-10 ppm).[1][2] This significant deshielding is a consequence of the magnetic anisotropy of the carbonyl group and the polarization of the C-H bond.[3][4] However, the precise chemical shift is exquisitely sensitive to the electronic environment, making it a valuable probe of molecular structure.

In the case of this compound, the aldehyde proton's chemical shift is influenced by a confluence of factors: the electron-withdrawing nature of the carbonyl group itself, the anisotropic effect of the quinoline ring system, and the electronic perturbations introduced by the chloro substituent at the 2-position.

Comparative Analysis of Aldehyde Proton Chemical Shifts in Substituted Quinolines

CompoundPosition of AldehydeOther SubstituentsSolventAldehyde Proton Chemical Shift (δ, ppm)
8-Hydroxyquinoline-5-carbaldehyde58-OHDMSO-d610.14[5]
6-(Dimethylamino)quinoline-5-carbaldehyde56-N(CH₃)₂DMSO-d610.19[5]
6-(Dimethylamino)-2-methylquinoline-5-carbaldehyde56-N(CH₃)₂, 2-CH₃DMSO-d610.20[5]
8-(Dimethylamino)quinoline-5-carbaldehyde58-N(CH₃)₂CDCl₃10.06[5]
5-Methyl-8-hydroxyquinoline-7-carbaldehyde75-CH₃, 8-OHCDCl₃10.36[5]

Analysis of Trends:

  • Electron-Donating Groups: The presence of electron-donating groups, such as the dimethylamino group at the 6-position, leads to a slight upfield shift of the aldehyde proton compared to the unsubstituted parent compound (which would be expected to be further downfield). This is due to the increased electron density on the quinoline ring, which shields the aldehyde proton.

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups are expected to deshield the aldehyde proton, shifting its resonance further downfield.

  • Intramolecular Interactions: The presence of a hydroxyl group at the 8-position, as in 8-hydroxyquinoline-5-carbaldehyde, can lead to intramolecular hydrogen bonding with the aldehyde oxygen. This can influence the electronic environment and, consequently, the chemical shift of the aldehyde proton.[6]

Predicting the Chemical Shift of this compound

Based on the established principles and the comparative data, we can predict the approximate chemical shift for the aldehyde proton of this compound. The chloro group at the 2-position is an electron-withdrawing group due to its electronegativity. This will decrease the electron density of the quinoline ring system, leading to a deshielding of the aldehyde proton at the 5-position.

Therefore, the aldehyde proton of this compound is expected to resonate at a higher chemical shift (further downfield) compared to an unsubstituted quinoline-5-carbaldehyde and likely in the range of δ 10.2 - 10.5 ppm .

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality and reproducible ¹H NMR data for this compound and its analogues, the following experimental protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. However, if solubility is an issue, or if hydrogen bonding effects are being investigated, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[7]

  • Concentration: The concentration of the sample can influence the chemical shifts, particularly for aromatic systems prone to π-π stacking.[8] A concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is generally recommended.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[1]

2. NMR Spectrometer Setup and Data Acquisition:

  • Field Strength: A spectrometer with a field strength of at least 300 MHz is recommended for adequate signal dispersion, although higher fields (400, 500, or 600 MHz) will provide superior resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for routine ¹H NMR.

    • Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will ensure good digital resolution.

  • Data Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

    • Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and peak picking.

    • Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.

Causality Behind Experimental Choices

The choice of solvent, concentration, and acquisition parameters is not arbitrary; each is dictated by the physicochemical properties of the analyte and the desired outcome of the experiment.

Figure 1. Logical relationship between analyte properties, experimental choices, and the desired outcome in NMR spectroscopy.

Conclusion

The ¹H NMR chemical shift of the aldehyde proton in this compound serves as a sensitive indicator of the electronic environment within the molecule. Through a comparative analysis of related structures, we can confidently predict its resonance to be in the downfield region of δ 10.2 - 10.5 ppm. Adherence to a robust experimental protocol is crucial for obtaining accurate and reproducible data, which is the bedrock of sound scientific research and drug development. This guide provides both the predictive framework and the practical steps necessary for researchers to confidently navigate the spectroscopic characterization of this important class of compounds.

References

  • HETEROCYCLES, Vol. 91, No. 9, 2015. Synthesis and characterization of polysubstituted 5-quinolinecarbaldehyde derivatives. [Link]

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2063. [Link]

  • Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes Supplementary Information. (n.d.). [Link]

  • The Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(45), 23305-23312. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

  • 1H NMR Chemical Shifts. (2022, March 9). [Link]

  • ResearchGate. (2017, November 27). Any one know about the aldhyde peak in proton NMR? [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Chemical Shifts: Proton. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [Link]

  • Factors Affecting Chemical Shift in Proton NMR Spectroscopy. (2025, April 27). [Link]

  • 1H NMR chemical shift ppm table. (n.d.). [Link]

  • Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). [Link]

  • Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

  • ResearchGate. (2026, February 9). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]

Sources

A Comparative Guide to the FTIR Carbonyl Stretch of 2-Chloroquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, and the precise characterization of its derivatives is paramount for drug design and quality control. FTIR spectroscopy offers a rapid and non-destructive method to probe the functional groups within a molecule, with the carbonyl stretch being a particularly sensitive indicator of the local electronic environment. Understanding the factors that influence this frequency in 2-chloroquinoline-5-carbaldehyde is crucial for its unambiguous identification and for predicting the reactivity of the aldehyde group.

The Carbonyl Stretch: A Window into Molecular Electronics

The position of the C=O stretching vibration in an infrared spectrum is dictated by the strength of the double bond. A stronger, more double-bond-like character results in a higher vibrational frequency (wavenumber, cm⁻¹), while any factor that weakens the bond (i.e., introduces more single-bond character) will lower the frequency. In aromatic aldehydes like this compound, two primary electronic effects are at play: the inductive effect and the resonance (or mesomeric) effect.

The chloro substituent and the nitrogen atom in the quinoline ring exert an electron-withdrawing inductive effect (-I), which tends to pull electron density away from the carbonyl group, strengthening the C=O bond and shifting its frequency to a higher wavenumber. Conversely, the aromatic system allows for conjugation, where the π-electrons of the carbonyl group can delocalize into the quinoline ring. This resonance effect lengthens the C=O bond, giving it more single-bond character and shifting the stretching frequency to a lower wavenumber. The final observed frequency is a net result of these opposing forces.

Comparative Analysis of Carbonyl Frequencies

CompoundPosition of AldehydeOther SubstituentsExperimental C=O Stretch (cm⁻¹)Theoretical C=O Stretch (cm⁻¹)
2-Chloroquinoline-3-carboxaldehyde32-Chloro1685[1]1717[1][2][3]
2-Chloroquinoline-3-carbaldehyde32-Chloro1690[4]-
2,6-Dichloroquinoline-3-carbaldehyde32,6-Dichloro1697[4]-
2-Chloro-6-hydroxyquinoline-3-carbaldehyde32-Chloro, 6-Hydroxy1713[4]-
2-Chloro-6-methoxyquinoline-3-carbaldehyde32-Chloro, 6-Methoxy1636[4]-
Quinoline-5-carboxaldehyde5None-Calculated (two conformers)[5]

Table 1: Comparison of Carbonyl Stretching Frequencies in Substituted Quinolines.

From the data in Table 1, we can draw several key insights:

  • The Effect of the Chloro Group: The presence of a second chloro group at the 6-position in 2,6-dichloroquinoline-3-carbaldehyde (1697 cm⁻¹) leads to a higher frequency compared to the monosubstituted analogue (1690 cm⁻¹). This is consistent with the additive electron-withdrawing inductive effect of the halogens, which strengthens the C=O bond.

  • The Role of Electron-Donating/Withdrawing Groups: The introduction of an electron-donating methoxy group at the 6-position in 2-chloro-6-methoxyquinoline-3-carbaldehyde results in a significant decrease in the carbonyl frequency to 1636 cm⁻¹[4]. This is due to the strong electron-donating resonance effect of the methoxy group, which enhances conjugation and weakens the C=O bond. Conversely, the electron-withdrawing nature of a 6-hydroxy group in 2-chloro-6-hydroxyquinoline-3-carbaldehyde increases the frequency to 1713 cm⁻¹[4].

  • Positional Isomerism: The position of the aldehyde group on the quinoline ring has a profound impact on the carbonyl stretching frequency. For 2-chloroquinoline-3-carboxaldehyde, the experimental value is around 1685-1690 cm⁻¹[1][4]. For our target molecule, this compound, we can anticipate a different value due to the altered conjugation pathway with the quinoline ring system. A theoretical study on the parent quinoline-5-carboxaldehyde indicates the presence of two stable conformers, which would influence the vibrational spectrum[5]. The addition of the 2-chloro substituent will further modulate this frequency, likely increasing it due to its inductive effect.

Based on these comparisons, the carbonyl stretching frequency for This compound is predicted to be in the range of 1690-1705 cm⁻¹ . The conjugation of the aldehyde at the 5-position with the naphthalene-like system of the quinoline, combined with the electron-withdrawing effect of the 2-chloro substituent, will likely result in a frequency slightly higher than that observed for the 3-carbaldehyde isomer.

Visualizing Electronic Influences

The interplay of inductive and resonance effects can be visualized to better understand their impact on the C=O bond.

G cluster_molecule This compound cluster_effects Electronic Effects Quinoline_Ring Quinoline Ring System Aldehyde C=O Group Quinoline_Ring->Aldehyde e⁻ withdrawal Aldehyde->Quinoline_Ring e⁻ delocalization Chloro 2-Chloro Substituent Chloro->Quinoline_Ring e⁻ withdrawal Inductive Inductive Effect (-I) Inductive->Aldehyde Strengthens C=O (Higher ν) Resonance Resonance Effect (-M) Resonance->Aldehyde Weakens C=O (Lower ν)

Figure 1: A diagram illustrating the opposing inductive and resonance effects on the carbonyl group in this compound.

Experimental Protocol for FTIR Analysis

To empirically determine the carbonyl stretching frequency of this compound, the following protocol is recommended.

Objective: To acquire a high-resolution FTIR spectrum of solid-phase this compound.

Materials:

  • This compound (solid powder)

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle (agate or mullite)

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method): a. Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. b. In a clean agate mortar, grind approximately 1-2 mg of the this compound sample. c. Add approximately 100-200 mg of the dried KBr to the mortar. d. Gently mix the sample and KBr with a spatula, then grind the mixture vigorously for 2-5 minutes until a fine, homogeneous powder is obtained. e. Transfer the powder to the pellet-forming die. f. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet. g. Carefully remove the pellet from the die.

  • Spectral Acquisition: a. Ensure the FTIR spectrometer is properly purged and a background spectrum has been collected. b. Place the KBr pellet in the sample holder of the spectrometer. c. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. d. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Analysis: a. Process the acquired spectrum to identify the peak corresponding to the carbonyl stretch. This will be a strong, sharp absorption in the 1650-1750 cm⁻¹ region. b. Use the spectrometer software to accurately determine the wavenumber of the peak maximum. c. Identify other characteristic peaks, such as the aromatic C=C stretching bands (around 1600-1450 cm⁻¹) and the C-H stretching and bending vibrations, to confirm the overall structure.

G cluster_prep Preparation Steps start Start prep Sample Preparation (KBr Pellet) start->prep acq Spectral Acquisition prep->acq analysis Data Analysis acq->analysis end End analysis->end grind_sample Grind Sample (1-2 mg) add_kbr Add KBr (100-200 mg) mix_grind Mix and Grind press_pellet Press Pellet

Figure 2: Workflow for obtaining the FTIR spectrum of a solid sample using the KBr pellet method.

Conclusion

The FTIR carbonyl stretching frequency of this compound is a sensitive probe of its electronic structure. While a direct experimental value remains to be reported, a detailed comparative analysis of its isomers and substituted analogues allows for a well-reasoned prediction of this value to be in the 1690-1705 cm⁻¹ range. This guide provides the theoretical framework and a practical experimental protocol for researchers to confidently characterize this and similar heterocyclic aldehydes, aiding in the advancement of medicinal chemistry and drug development.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]

  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available at: [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]

  • A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry. Available at: [Link]

  • Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. PubMed. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available at: [Link]

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available at: [Link]

  • Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. ResearchGate. Available at: [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PubMed. Available at: [Link]

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Mass spectrometry fragmentation pattern of 2-chloroquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Chloroquinoline-5-carbaldehyde: A Comparative Analysis

Authored by a Senior Application Scientist

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Mass spectrometry, particularly under Electron Ionization (EI-MS), provides invaluable data through characteristic fragmentation patterns that act as a molecular fingerprint. This guide offers an in-depth analysis of the predicted EI-MS fragmentation pattern of this compound, a key heterocyclic building block. As no direct experimental spectrum is widely published, this analysis is built from first principles, synthesizing established fragmentation rules for aromatic aldehydes, chloro-substituted aromatics, and quinoline systems. We will propose the primary fragmentation pathways, compare them against related structural analogs to understand the influence of each functional group, and provide a standardized experimental protocol for data acquisition. This guide is intended for researchers and scientists who utilize mass spectrometry for the structural characterization of complex organic molecules.

Introduction: The Structural Puzzle and the Role of Mass Spectrometry

2-Chloroquinoline-3-carbaldehydes are recognized as versatile precursors in the synthesis of a wide range of biologically active compounds.[1][2] The isomeric this compound, while less documented, presents a unique combination of functional groups—a stable aromatic quinoline core, a reactive aldehyde, and an electronegative chloro substituent. Understanding its behavior under energetic conditions, such as those in an EI mass spectrometer, is crucial for its unambiguous identification in complex reaction mixtures and for quality control.

The fragmentation process in EI-MS is not random; it is a series of predictable unimolecular reactions governed by the stability of the resulting radical cations and neutral losses.[3][4] By dissecting the molecule into its constituent parts—the quinoline ring, the aldehyde group, and the chlorine atom—we can predict a robust fragmentation pattern. The stability of the quinoline ring system is expected to lead to a prominent molecular ion peak, a common feature for aromatic heterocyclic compounds.[5]

Predicted Mass Spectrum and Key Fragmentation Pathways

The molecular formula of this compound is C₁₀H₆ClNO. The first crucial piece of information in the mass spectrum is the molecular ion (M⁺˙).

  • Molecular Ion (M⁺˙): The calculated monoisotopic mass is 191.01 Da for the ³⁵Cl isotope. A key identifying feature will be the isotopic peak at M+2 (m/z 193) due to the natural abundance of the ³⁷Cl isotope. The intensity ratio of the M⁺˙ to the M+2 peak is expected to be approximately 3:1, a characteristic signature for a molecule containing a single chlorine atom.[6]

The energetically unstable molecular ion will undergo fragmentation through several competing pathways, dictated by the functional groups present. We predict three primary fragmentation routes originating from the molecular ion.

Pathway A: Aldehyde-Driven Fragmentation

Aromatic aldehydes exhibit highly characteristic fragmentation patterns involving the formyl group.[7][8]

  • Loss of a Hydrogen Radical (•H): Alpha-cleavage can lead to the loss of the aldehydic hydrogen, forming a stable [M-H]⁺ acylium ion at m/z 190/192 . This is a very common fragmentation for aromatic aldehydes.[8]

  • Loss of Carbon Monoxide (CO): The [M-H]⁺ ion can subsequently lose a neutral molecule of carbon monoxide (28 Da) to yield a fragment at m/z 162/164 .[6][8]

  • Loss of the Formyl Radical (•CHO): An alternative initial fragmentation is the loss of the entire formyl group as a radical (29 Da), directly producing the fragment at m/z 162/164 .[9]

Pathway B: Chloro-Substituent Fragmentation

The C-Cl bond represents another potential cleavage site.

  • Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond results in the loss of a chlorine radical (35/37 Da), leading to a fragment ion at m/z 156 . The loss of a halogen atom is a principal fragmentation pathway for aromatic halides.[7]

Pathway C: Quinoline Ring Fragmentation

The quinoline ring itself is quite stable but can fragment, typically after an initial loss from a substituent.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the quinoline core is the expulsion of a neutral HCN molecule (27 Da).[10][11] This can occur from various fragment ions. For instance, the [M-CHO]⁺ ion at m/z 162 could lose HCN to produce a fragment at m/z 135 .

The proposed fragmentation cascade is visualized in the diagram below.

G cluster_A Pathway A: Aldehyde Fragmentation cluster_B Pathway B: Chlorine Loss cluster_C Pathway C: Ring Fragmentation M [C10H6ClNO]+• Molecular Ion m/z 191/193 M_minus_H [M-H]+ m/z 190/192 M->M_minus_H - •H M_minus_CHO [M-CHO]+ m/z 162/164 M->M_minus_CHO - •CHO M_minus_Cl [M-Cl]+ m/z 156 M->M_minus_Cl - •Cl M_minus_H_minus_CO [M-H-CO]+ m/z 162/164 M_minus_H->M_minus_H_minus_CO - CO M_minus_CHO_minus_HCN [M-CHO-HCN]+ m/z 135 M_minus_CHO->M_minus_CHO_minus_HCN - HCN

Sources

A Comparative Guide to the ¹³C NMR Spectral Analysis of 2-Chloroquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the expected ¹³C NMR spectral data for 2-chloroquinoline-5-carbaldehyde. In the absence of direct experimental data for this specific compound in publicly available literature, this guide employs a comparative approach, leveraging spectral data from structurally analogous compounds to predict and interpret the chemical shifts. This methodology offers a robust framework for researchers, scientists, and drug development professionals working with substituted quinoline derivatives.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful tool for elucidating the carbon framework of these complex molecules.[1][2]

This guide focuses on this compound, a molecule with two key substituents on the quinoline ring: a chloro group at the 2-position and a carbaldehyde group at the 5-position. Understanding the electronic effects of these substituents on the chemical shifts of the quinoline carbons is crucial for accurate spectral assignment.

Predicted ¹³C NMR Spectral Data for this compound

The following table presents the predicted ¹³C NMR chemical shifts for this compound in CDCl₃. These predictions are derived from the analysis of substituent effects on the quinoline scaffold, as detailed in the subsequent sections.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~151Deshielded due to the electronegative chlorine atom.
C-3~123Influenced by the adjacent chloro group.
C-4~137Affected by the peri-interaction with the C-5 aldehyde.
C-4a~148Quaternary carbon, influenced by both rings.
C-5~132Attachment of the electron-withdrawing aldehyde group.
C-6~129Influenced by the aldehyde group at the adjacent position.
C-7~127Relatively unaffected by distant substituents.
C-8~130Relatively unaffected by distant substituents.
C-8a~149Quaternary carbon, influenced by both rings.
CHO~192Characteristic chemical shift for an aldehyde carbon.

Comparative Analysis with Structurally Related Compounds

The prediction of the ¹³C NMR spectrum of this compound is grounded in the experimental data of well-characterized, structurally similar molecules. By examining the substituent effects of the chloro and carbaldehyde groups individually, we can build a reliable model for their combined influence.

The Unsubstituted Quinoline Scaffold

The ¹³C NMR spectrum of unsubstituted quinoline serves as our baseline. The chemical shifts for quinoline in CDCl₃ are well-documented.

Carbon AtomQuinoline Chemical Shift (δ, ppm)
C-2150.3
C-3121.1
C-4135.9
C-4a128.2
C-5127.7
C-6129.4
C-7126.5
C-8130.2
C-8a148.4

Note: Data sourced from publicly available spectral databases.[3]

The Effect of a 2-Chloro Substituent

The introduction of a chlorine atom at the C-2 position significantly influences the electronic environment of the pyridine ring. The electronegative chlorine atom withdraws electron density, leading to a downfield shift (deshielding) of the directly attached carbon (C-2) and adjacent carbons.

Carbon Atom2-Chloroquinoline Chemical Shift (δ, ppm)
C-2151.5
C-3122.5
C-4136.5
C-4a129.0
C-5127.9
C-6129.6
C-7127.3
C-8130.4
C-8a148.1

Note: Data sourced from publicly available spectral databases.[4]

The Effect of a 5-Carbaldehyde Substituent

Experimental Protocol for ¹³C NMR Spectroscopy of Quinoline Derivatives

To acquire high-quality ¹³C NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Dissolve the Sample : Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for quinoline derivatives and its carbon signal at ~77.16 ppm can be used as a reference.[1]

  • Internal Standard : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Probe : A standard 5 mm broadband probe.

  • Temperature : Standard probe temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters
  • Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time : Typically around 1-2 seconds.

  • Relaxation Delay (d1) : 2-5 seconds to allow for full relaxation of quaternary carbons.

  • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Spectral Width : A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shifts.

Data Processing and Analysis

  • Fourier Transform : Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction : Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

  • Chemical Shift Referencing : Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl₃ solvent peak at 77.16 ppm.[6]

Visualization of Key Concepts

Molecular Structure

Caption: Molecular structure of this compound.

Workflow for ¹³C NMR Analysis

workflow A Sample Preparation B NMR Data Acquisition A->B C Fourier Transform B->C D Phasing & Baseline Correction C->D E Referencing D->E F Peak Picking & Assignment E->F G Comparative Analysis F->G H Structural Elucidation G->H

Caption: Workflow for the acquisition and analysis of ¹³C NMR data.

Conclusion

This guide provides a comprehensive framework for the prediction and interpretation of the ¹³C NMR spectrum of this compound. By leveraging a comparative analysis of structurally related compounds, we have established a reliable set of predicted chemical shifts. The detailed experimental protocol offers a clear path for researchers to obtain high-quality empirical data. This approach, combining predictive analysis with robust experimental methodology, is invaluable for the structural elucidation of novel quinoline derivatives in drug discovery and materials science.

References

  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025). Nucleus (Islamabad), 39(3-4), 167-174.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals.
  • Ciobotaru, I. C., Crisan, D. N., Šket, P., Ciobotaru, C. C., & Polosan, S. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. Critical Reviews in Analytical Chemistry.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (n.d.). Benchchem.
  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622.
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. (n.d.). Benchchem.
  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. (n.d.).
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016).
  • 2-Chloroquinoline(612-62-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Quinoline(91-22-5) 13C NMR spectrum. (n.d.). ChemicalBook.
  • A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. (2013). RSC Advances.
  • sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube.
  • 13C NMR Chemical Shift. (n.d.).
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applic
  • Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. (n.d.).
  • Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (2024). Asian Journal of Green Chemistry.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

Sources

Comparing reactivity of 2-chloroquinoline-5-carbaldehyde vs 3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Reactivity Guide: 2-Chloroquinoline-5-carbaldehyde vs. 2-Chloroquinoline-3-carbaldehyde

Introduction Quinoline carbaldehydes are privileged building blocks in drug discovery, agrochemicals, and materials science. The positional isomerism of the formyl (-CHO) and chloro (-Cl) substituents fundamentally alters the electronic landscape and synthetic utility of these scaffolds. This guide provides an in-depth comparative analysis of 2-chloroquinoline-3-carbaldehyde (3-CHO) and this compound (5-CHO), focusing on the causality behind their divergent reactivities and providing validated experimental workflows.

Structural Causality & Reactivity Profiling

The reactivity of a substituted quinoline is governed by the spatial and electronic relationship between its functional groups.

2-Chloroquinoline-3-carbaldehyde (3-CHO): Synergistic Ortho-Reactivity In the 3-CHO isomer, the electrophilic C2-Cl and C3-CHO groups are situated ortho to each other on the heteroaromatic pyridine ring. The strongly electron-withdrawing formyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline system. This directly stabilizes the Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr) at the C2 position[1]. More importantly, the proximity of these two electrophilic centers enables powerful bifunctional annulation . When reacted with dinucleophiles (e.g., hydrazines, amidines), 3-CHO undergoes tandem SNAr and Knoevenagel-type condensation to form fused tricyclic systems like pyrazolo[3,4-b]quinolines[2].

This compound (5-CHO): Isolated Functional Reactivity In the 5-CHO isomer, the formyl group is located on the carbocyclic (benzene) ring, while the chloro group remains on the heterocyclic ring. Because they are spatially distant and electronically decoupled (relative to the ortho-isomer), they react as isolated functional groups. The C2-Cl undergoes standard SNAr activated primarily by the inductive effect of the adjacent quinoline nitrogen, but lacks the extreme activation seen in the 3-CHO variant. The C5-CHO undergoes standard condensations (e.g., Schiff base formation) without spontaneous intramolecular cyclization.

Synthesis Methodologies

The accessibility of these two building blocks differs drastically due to their structures.

  • 3-CHO Synthesis: The industry standard is the Vilsmeier-Haack formylation of acetanilides. This robust, scalable reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to generate a highly electrophilic chloromethyleneiminium ion, which drives simultaneous cyclization and formylation[3].

  • 5-CHO Synthesis: Lacking a direct one-pot cyclization route, 5-CHO is typically synthesized via multi-step functionalization, such as the Skraup synthesis of 5-bromo-2-chloroquinoline followed by halogen-metal exchange (lithiation at -78 °C) and subsequent quenching with DMF.

VH_Synthesis A Acetanilide C Intermediate Iminium Ion A->C + B B Vilsmeier Reagent (POCl3 + DMF) D Cyclization & Aromatization C->D Heat (80-90°C) E 2-Chloroquinoline- 3-carbaldehyde D->E Aqueous Workup

Workflow: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde.

Comparative Data Presentation

The following table summarizes the quantitative and qualitative differences in performance between the two isomers.

Parameter2-Chloroquinoline-3-carbaldehydeThis compound
SNAr Reactivity (C2-Cl) Extremely High (Activated by ortho-CHO)Moderate (Activated by N-atom only)
Annulation Potential High (Forms fused tricycles with dinucleophiles)None (Spatially restricted)
Primary Synthesis Route Vilsmeier-Haack reaction (1 step from acetanilide)Halogen-metal exchange / Multi-step
Hydrazine Reaction Product Pyrazolo[3,4-b]quinoline (Fused ring)5-Hydrazonomethyl-2-chloroquinoline
Key Application Precursor for complex polyheterocyclesSite-specific linear functionalization

Experimental Protocols & Methodologies

Protocol A: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde Self-Validating System: The success of the iminium formation is indicated by a deep color change, and the final product purity is visually confirmed by the precipitation of a pale yellow solid upon ice hydrolysis[3].

  • Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and an argon balloon, add N,N-Dimethylformamide (DMF, 3.0 equiv). Cool the flask to 0 °C using an ice-water bath.

  • Vilsmeier Complex Generation: Dropwise add Phosphorus Oxychloride (POCl₃, 7.0 equiv) over 30 minutes. Causality: Maintaining the temperature below 5 °C is critical to prevent the violent, exothermic decomposition of the highly reactive chloromethyleneiminium intermediate.

  • Substrate Addition: Add the substituted acetanilide (1.0 equiv) portion-wise.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 80-90 °C for 8-10 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching & Isolation: Pour the hot mixture carefully over crushed ice. Causality: Rapid cooling and hydrolysis of the iminium species prevents the formation of tarry byproducts. Stir for 30 minutes until a pale yellow precipitate forms. Filter, wash with cold water, and recrystallize from ethanol to yield the pure 3-CHO product.

Protocol B: Divergent Reactivity with Hydrazine (Annulation vs. Condensation) This protocol highlights the functional divergence between the two scaffolds when exposed to hydrazine hydrate[2].

  • Reaction Setup: Dissolve 1.0 mmol of the chosen quinoline carbaldehyde (3-CHO or 5-CHO) in 10 mL of absolute ethanol.

  • Nucleophile Addition: Add 1.2 mmol of hydrazine hydrate and a catalytic drop of glacial acetic acid.

  • Reflux & Monitoring: Reflux the mixture for 4 hours.

    • For 3-CHO: The initial hydrazone intermediate undergoes spontaneous intramolecular SNAr at the highly activated C2-Cl position, ejecting HCl and forming the fused 1H-pyrazolo[3,4-b]quinoline[1].

    • For 5-CHO: The reaction halts at the hydrazone stage (2-chloro-5-(hydrazonomethyl)quinoline) because the C5 position cannot physically bridge to the C2-Cl, and the C2-Cl is insufficiently activated to force an intermolecular dimerization under these mild conditions.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography.

Reactivity cluster_3CHO 2-Chloroquinoline-3-carbaldehyde cluster_5CHO This compound N1 Ortho-Functional Groups (C2-Cl, C3-CHO) N2 Reaction with Hydrazine N1->N2 N3 Tandem SNAr + Condensation N2->N3 N4 Pyrazolo[3,4-b]quinoline (Fused Heterocycle) N3->N4 M1 Distant Functional Groups (C2-Cl, C5-CHO) M2 Reaction with Hydrazine M1->M2 M3 Independent Condensation M2->M3 M4 Hydrazone Derivative (No Annulation) M3->M4

Reactivity pathways: Ortho-annulation (3-CHO) vs. Independent condensation (5-CHO).

Conclusion

The choice between 2-chloroquinoline-3-carbaldehyde and this compound dictates the trajectory of the synthetic campaign. 3-CHO is the premier choice for generating complex, fused polyheterocycles via tandem annulation strategies[4]. Conversely, 5-CHO is ideal for linear, site-specific functionalization where the integrity of the quinoline core must be maintained without unintended cyclizations.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. nih.gov.1

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. semanticscholar.org. 2

  • Application Notes and Protocols for the Large-Scale Synthesis of Chloroquinoline Carbaldehydes. benchchem.com.3

  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. ingentaconnect.com. 4

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 5-Formyl-2-Chloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ultraviolet-visible (UV-Vis) absorption properties of 5-formyl-2-chloroquinoline. In the absence of direct experimental data in publicly accessible literature, this document offers a comparative analysis based on structurally related analogs. Furthermore, a comprehensive, field-proven experimental protocol is provided to enable researchers to determine the precise absorption maxima of 5-formyl-2-chloroquinoline with high fidelity.

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and photophysical properties.[1][2] The introduction of a formyl group and a chlorine atom at the 5- and 2-positions, respectively, is expected to significantly influence the electronic transitions within the quinoline ring system, making a thorough understanding of its UV-Vis absorption profile crucial for its application and further development.

Theoretical Framework and Comparative Analysis

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. The quinoline core possesses a π-conjugated system that gives rise to characteristic absorption bands. The position and intensity of these bands are sensitive to the nature and position of substituents.

  • The Parent Quinoline Scaffold: Quinoline itself exhibits characteristic absorption bands in the UV region. These arise from π → π* transitions within the aromatic system.

  • Effect of the 2-Chloro Substituent: The chlorine atom at the 2-position is an electron-withdrawing group. Its presence is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline due to the extension of conjugation and perturbation of the molecular orbitals.[3]

  • Effect of the 5-Formyl Substituent: The formyl group (-CHO) at the 5-position is a strong electron-withdrawing group and a chromophore. It will significantly influence the electronic distribution and is expected to lead to a further bathochromic shift and potentially introduce n → π* transitions. Studies on other quinolinecarbaldehydes have demonstrated a strong correlation between the chemical structure and their spectroscopic properties.[4][5]

To build a predictive framework for the absorption maxima of 5-formyl-2-chloroquinoline, we can examine the experimental data for its structural analogs.

CompoundSolventλmax (nm)Reference
2-ChloroquinolineNot SpecifiedNot Explicitly Stated[3][6]
8-Hydroxy-quinoline-5-carbaldehydeMethanol377, 306, 260, 214[4]
Quinoline-5-carboxaldehydeNot SpecifiedTheoretical and experimental studies performed[7]
2-Chloroquinoline-3-carboxaldehydeNot SpecifiedQuantum chemical calculations performed[1]

The data on 8-hydroxy-quinoline-5-carbaldehyde is particularly insightful.[4] Despite the presence of a hydroxyl group at the 8-position, the absorption bands provide a reasonable starting point for estimating the spectral region of interest for 5-formyl-2-chloroquinoline. The extended conjugation due to the formyl group at the 5-position is evident.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption maxima of 5-formyl-2-chloroquinoline. This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the obtained data.

  • 5-formyl-2-chloroquinoline (synthesized and purified)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane)

  • UV-Vis spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

G cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Weigh 5-formyl-2-chloroquinoline stock Prepare Stock Solution (e.g., 1 mg/mL) start->stock dilute Perform Serial Dilutions (e.g., 1-20 µg/mL) stock->dilute measure Measure Absorbance of Samples dilute->measure Transfer to Cuvettes beer Construct Beer-Lambert Plot (Absorbance vs. Concentration) dilute->beer instrument Spectrophotometer Setup (Wavelength Scan: 200-800 nm) blank Measure Solvent Blank instrument->blank blank->measure plot Plot Absorbance vs. Wavelength measure->plot identify Identify λmax plot->identify

Caption: Workflow for the determination of UV-Vis absorption maxima.

  • Solvent Selection: The choice of solvent is critical as it can influence the position of absorption maxima (solvatochromism).[8][9] It is recommended to perform initial scans in solvents of varying polarity (e.g., cyclohexane, ethanol, and acetonitrile) to assess this effect. For routine analysis, a polar protic solvent like ethanol or methanol is often suitable.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 1.0 mg of 5-formyl-2-chloroquinoline using a calibrated analytical balance.

    • Dissolve the compound in the chosen spectroscopic grade solvent in a 10 mL Class A volumetric flask. Ensure complete dissolution. This will be your stock solution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations ranging from approximately 1 µg/mL to 20 µg/mL. The optimal concentration range should yield absorbance values between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

  • Instrument Setup and Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the instrument to scan a wavelength range from 200 nm to 800 nm.

    • Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders and perform a baseline correction.

    • Rinse a sample cuvette with one of the working solutions and then fill it. Carefully wipe the optical surfaces of the cuvette before placing it in the sample holder.

    • Acquire the absorption spectrum of the sample.

    • Repeat the measurement for all prepared working solutions, starting from the least concentrated to the most concentrated.

  • Data Analysis and Interpretation:

    • Overlay the obtained spectra. The wavelength at which the highest absorbance is observed is the absorption maximum (λmax).

    • Identify all significant absorption peaks and their corresponding absorbance values.

    • To validate the measurements, plot a Beer-Lambert calibration curve of absorbance at λmax versus concentration for the series of working solutions. A linear plot with a high correlation coefficient (R² > 0.99) confirms that the measurements are within the linear dynamic range of the assay.

Expected Outcomes and Comparison

Based on the analysis of structurally similar compounds, it is anticipated that 5-formyl-2-chloroquinoline will exhibit strong absorption in the UV region, likely with multiple bands. The primary π → π* transitions are expected to be in the range of 250-350 nm, with a possibility of a weaker, longer-wavelength absorption band corresponding to an n → π* transition of the formyl group. The exact λmax values will be dependent on the solvent used.

The experimentally determined λmax for 5-formyl-2-chloroquinoline should be compared with the data presented for its analogs to understand the electronic effects of the combined chloro and formyl substituents on the quinoline core.

Conclusion

References

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
  • (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate.
  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC.
  • 2-Chloroquinoline | C9H6ClN | CID 11928. PubChem - NIH.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI.
  • Optical Characterization of Quinoline Yellow Fluorochemosensors for Analyzing Its Photonics Applications With Synthesized Nano Particles. Research Square.
  • Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. ResearchGate.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate.

Sources

Comparative Guide to HPLC Stationary Phases for the Resolution of 2-Chloroquinoline-5-carbaldehyde and Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical intermediate quality control, the chromatographic resolution of highly functionalized building blocks presents a significant analytical challenge. 2-Chloroquinoline-5-carbaldehyde (CAS 863549-05-7)[1] is a critical precursor in drug discovery, but its synthesis often yields closely related regioisomers (such as the 6-carbaldehyde analog) and hydrolysis degradation products (such as 2-hydroxyquinoline-5-carbaldehyde).

This guide objectively compares the performance of standard Octadecyl (C18) stationary phases against specialized Phenyl-Hexyl and Biphenyl alternatives. By examining the causality behind retention mechanisms, we demonstrate why traditional hydrophobic phases fail and provide a self-validating analytical protocol to ensure robust, reproducible separation of quinoline derivatives.

The Mechanistic Challenge: Why Standard C18 Fails

As an Application Scientist, I frequently see methods for basic aromatic compounds fail during validation because the underlying retention mechanism was not matched to the molecule's physicochemical properties.

The quinoline core features a highly polarized


-electron system and a basic nitrogen atom[2]. Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. When analyzing this compound on a C18 phase, two primary issues arise:
  • Poor Selectivity: C18 chains cannot differentiate between the subtle spatial differences of the 5-carbaldehyde and 6-carbaldehyde regioisomers, leading to co-elution[3].

  • Peak Tailing: The basic nitrogen of the quinoline ring interacts with unreacted, acidic surface silanols on the silica support via ion-exchange mechanisms, causing severe peak tailing and reducing resolution[3].

The Solution: Stationary phases incorporating phenyl rings (Phenyl-Hexyl or Biphenyl) introduce


 and dipole-dipole interactions[4]. The rigid, double-ring structure of a Biphenyl phase maximizes electron overlap with the polarized quinoline core, offering orthogonal selectivity that easily resolves structural isomers that C18 cannot[5].

Decision Workflow for Column Selection

G Start Analyze Quinoline Derivative Structure Assess Identify Basic Nitrogen & Aromaticity Start->Assess C18 Standard C18 Phase (Hydrophobic Only) Assess->C18 Default Choice Phenyl Phenyl-Hexyl / Biphenyl (π-π & Dipole Interactions) Assess->Phenyl Aromatic Selectivity Fail Poor Resolution / Peak Tailing C18->Fail Opt Optimize Mobile Phase (pH 5.5 Acetate Buffer) Phenyl->Opt Fail->Phenyl Switch Phase Success Baseline Resolution of Regioisomers Opt->Success

Workflow for selecting HPLC stationary phases for quinoline derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness in your analytical results, every HPLC method must include a self-validating system suitability test (SST). Rather than relying solely on purchased impurity standards, the following protocol utilizes forced degradation to generate the critical hydrolysis impurity in situ, proving the column's resolving power before any unknown samples are injected[6].

Step 1: Preparation of the Stability-Indicating SST Solution
  • Stock Solution: Dissolve 10.0 mg of this compound in 10 mL of Acetonitrile to create a 1.0 mg/mL stock.

  • Acid Hydrolysis (Forced Degradation): Transfer 1.0 mL of the stock solution to a glass vial. Add 1.0 mL of 0.1 M HCl. Incubate the sealed vial at 60°C for 4 hours. This selectively hydrolyzes the chloro-group to generate the primary degradation product, 2-hydroxyquinoline-5-carbaldehyde[6].

  • Neutralization: Cool to room temperature and neutralize with 1.0 mL of 0.1 M NaOH.

  • Regioisomer Spiking: Spike the solution with 10 µL of a 1.0 mg/mL solution of 2-chloroquinoline-6-carbaldehyde (Regioisomer Impurity).

  • Final Dilution: Dilute 1.0 mL of this stressed mixture with 9.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions
  • Column Dimensions: 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic 40:60 (v/v) 10 mM Ammonium Acetate : Acetonitrile.

  • pH Control: Adjust the aqueous buffer to pH 5.5 using glacial acetic acid. Causality note: A pH of 5.5 ensures the basic quinoline nitrogen remains partially unionized to maximize retention, while preventing the dissolution of the underlying silica support[7].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Performance Comparison Data

The table below summarizes the quantitative chromatographic performance of three different stationary phases using the exact mobile phase conditions described above.

Stationary Phase ChemistryRT: Hydrolysis Impurity (min)RT: this compound (min)RT: Regioisomer Impurity (min)Resolution (

) (Target / Regioisomer)
Tailing Factor (

) (Target Peak)
Standard C18 3.215.105.350.8 (Co-elution)1.68 (Severe Tailing)
Phenyl-Hexyl 3.856.427.102.1 (Baseline)1.15
Biphenyl 4.127.558.683.4 (Excellent)1.02 (Highly Symmetrical)
Data Interpretation
  • Standard C18: Fails system suitability. The resolution between the 5-carbaldehyde target and the 6-carbaldehyde regioisomer is < 1.5, meaning accurate quantitation is impossible. The high tailing factor (

    
     = 1.68) indicates secondary silanol interactions.
    
  • Phenyl-Hexyl: Passes system suitability (

    
     > 2.0). The flexible hexyl linker allows the phenyl ring to align with the quinoline core, providing sufficient 
    
    
    
    selectivity to separate the regioisomers.
  • Biphenyl: The optimal choice. The rigid biphenyl structure acts as an electron-dense

    
    -system that strongly interacts with the electron-deficient chloroquinoline ring[5]. This yields the highest retention, the sharpest peak symmetry (
    
    
    
    = 1.02), and massive resolution (
    
    
    = 3.4) between the positional isomers.

References

  • Source: synblock.
  • Source: tandfonline.
  • Source: benchchem.
  • Source: benchchem.
  • Source: bg.ac.
  • Epic HPLC and UHPLC Columns (Biphenyl & Phenyl-Hexyl Selectivity)
  • Source: hpst.

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Mastering Elemental Analysis: A Comparative Guide for the Characterization of C10H6ClNO

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical research, the precise determination of a compound's elemental composition is a cornerstone of its characterization. This guide provides a comprehensive overview of the principles and practices involved in the elemental analysis of C10H6ClNO, a representative halogenated organic molecule. We will delve into the theoretical calculations, compare state-of-the-art analytical techniques, and provide actionable, field-proven protocols to ensure the accuracy and reliability of your results. This document is intended for researchers, scientists, and drug development professionals who seek to move beyond rote execution and understand the "why" behind the "how."

The Foundation: Theoretical Elemental Composition of C10H6ClNO

Before any experimental work commences, a theoretical calculation of the elemental composition of the target molecule, C10H6ClNO, is imperative. This theoretical benchmark serves as the "gold standard" against which all experimental data will be compared. The process involves determining the molecular weight of the compound and the mass percentage of each constituent element.

The molecular formula C10H6ClNO indicates the presence of Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O). To calculate the theoretical elemental composition, we first need the atomic weights of each element:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Chlorine (Cl): 35.453 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Step 1: Calculate the Molecular Weight (MW)

The molecular weight of C10H6ClNO is the sum of the atomic weights of all atoms in the molecule:

MW = (10 * 12.011) + (6 * 1.008) + (1 * 35.453) + (1 * 14.007) + (1 * 15.999) MW = 120.11 + 6.048 + 35.453 + 14.007 + 15.999 MW = 191.617 g/mol

Step 2: Calculate the Percentage Composition of Each Element

The percentage of each element is calculated by dividing the total mass of that element in the molecule by the molecular weight and multiplying by 100.[1]

  • %C = (10 * 12.011 / 191.617) * 100 = 62.68%

  • %H = (6 * 1.008 / 191.617) * 100 = 3.16%

  • %Cl = (1 * 35.453 / 191.617) * 100 = 18.50%

  • %N = (1 * 14.007 / 191.617) * 100 = 7.31%

  • %O = (1 * 15.999 / 191.617) * 100 = 8.35%

This theoretical composition is the benchmark for purity and identity. Any significant deviation in experimental results warrants further investigation into the sample's integrity.

A Comparative Analysis of Experimental Techniques

A variety of instrumental methods are available for elemental analysis, each with its own set of advantages and limitations.[2][3] The choice of technique is often dictated by the elements of interest, the required sensitivity, and the nature of the sample matrix. For C10H6ClNO, which contains C, H, N, Cl, and O, a combination of techniques may be necessary for a complete analysis.

TechniquePrincipleElements DeterminedAdvantagesLimitations
Combustion Analysis (CHN/S/X) Sample is combusted in a high-temperature furnace, and the resulting gases (CO2, H2O, N2, SO2, HX) are separated and quantified.[4][5]C, H, N, S, Halogens (X)High precision and accuracy for C, H, N, S; well-established and robust method.[6]Oxygen is typically determined by difference or via a separate pyrolysis method; can be susceptible to incomplete combustion for certain matrices.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Sample is introduced into an argon plasma, which excites atoms to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the element's concentration.[3]Most elements, including Cl.High sensitivity for many elements; capable of multi-element analysis.Not suitable for C, H, N, O analysis; can be subject to spectral and chemical interferences.[7][8][9]
X-Ray Fluorescence (XRF) Sample is irradiated with X-rays, causing the emission of fluorescent (or secondary) X-rays with energies characteristic of the elements present.[3][10]Most elements heavier than sodium, including Cl.Non-destructive; requires minimal sample preparation.Lower sensitivity compared to ICP techniques; matrix effects can be significant.

For the comprehensive analysis of C10H6ClNO, combustion analysis is the primary and most direct method for determining the percentages of Carbon, Hydrogen, and Nitrogen. The Chlorine content can be determined by combustion analysis with a specific detector for halogens or alternatively by techniques like ICP-OES after appropriate sample digestion. Oxygen is often determined by difference or through a separate pyrolysis-based analytical module.

Experimental Protocol: Combustion Analysis of C10H6ClNO

The following is a detailed, step-by-step protocol for the determination of C, H, and N in C10H6ClNO using a modern elemental analyzer based on the Dumas combustion method.[5]

3.1. Principle of the Method

The sample is accurately weighed and combusted in a high-temperature furnace (typically ~900-1000°C) in a pure oxygen environment. This process quantitatively converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) and its oxides (NOx). The combustion products are then passed through a reduction tube containing heated copper to convert any nitrogen oxides to N2. The resulting gas mixture (CO2, H2O, and N2) is separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[5][6]

3.2. Instrumentation and Reagents

  • Elemental Analyzer (e.g., Thermo Scientific FlashSmart, Elementar vario MICRO cube)[11][12][13]

  • Microbalance (accurate to at least 0.001 mg)

  • Tin capsules for solid samples

  • Certified organic analytical standards (e.g., Acetanilide, Sulfanilamide)

  • High-purity helium and oxygen gases

3.3. Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation start Start weigh_sample Accurately weigh 1-3 mg of C10H6ClNO into a tin capsule start->weigh_sample weigh_std Weigh certified standard start->weigh_std encapsulate Seal the tin capsule weigh_sample->encapsulate load_autosampler Load samples and standards into the autosampler encapsulate->load_autosampler encapsulate_std Seal standard capsule weigh_std->encapsulate_std encapsulate_std->load_autosampler start_run Initiate analysis sequence load_autosampler->start_run combustion Combustion at ~1000°C in O2 atmosphere start_run->combustion reduction Reduction of NOx to N2 over heated Cu combustion->reduction separation GC separation of CO2, H2O, and N2 reduction->separation detection TCD Detection separation->detection integration Peak integration and quantification detection->integration calculation Calculate %C, %H, %N integration->calculation comparison Compare experimental vs. theoretical values calculation->comparison validation Validate results based on standard recovery and precision comparison->validation end End validation->end

Figure 1: Experimental workflow for the combustion analysis of C10H6ClNO.

3.4. Step-by-Step Procedure

  • Instrument Preparation and Calibration:

    • Ensure the elemental analyzer is leak-tight and the combustion and reduction furnaces have reached their setpoint temperatures.

    • Perform a system blank analysis to ensure a clean baseline.

    • Calibrate the instrument using a certified organic analytical standard. Analyze 3-5 replicates of the standard to establish a calibration factor. The recovery for the standard should be within ±0.3% of the theoretical value.

  • Sample Preparation:

    • Using a microbalance, accurately weigh approximately 1-3 mg of the C10H6ClNO sample into a pre-cleaned tin capsule.

    • Carefully fold and seal the tin capsule to ensure no sample is lost.

  • Sample Analysis:

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • Enter the sample weight into the instrument software.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

  • Data Acquisition and Processing:

    • The instrument software will record the detector signal as a function of time, producing a chromatogram with peaks corresponding to N2, CO2, and H2O.

    • The software will integrate the area of each peak and, using the calibration factor, calculate the mass percentage of each element in the sample.

Interpretation of Results and Method Validation

The trustworthiness of elemental analysis data hinges on a rigorous approach to result interpretation and method validation.

4.1. Comparing Experimental and Theoretical Data

The primary goal is to compare the experimentally determined mass percentages with the theoretical values calculated in Section 1. A generally accepted tolerance for high-purity compounds in academic and industrial settings is that the experimental values should be within ±0.4% of the theoretical values.[14]

Data Summary Table:

ElementTheoretical %Experimental % (Example)DifferencePass/Fail (±0.4% criterion)
C62.6862.55-0.13Pass
H3.163.20+0.04Pass
N7.317.25-0.06Pass

4.2. Method Validation Parameters

A self-validating system ensures the reliability of each analytical run. Key validation parameters include:

  • Accuracy: Assessed by analyzing a certified reference material. The mean result should be close to the certified value.[15]

  • Precision: The closeness of agreement between a series of measurements. This is typically expressed as the relative standard deviation (RSD) of replicate analyses. For elemental analysis, an RSD of ≤2% is often targeted.[15][16]

  • Specificity: The ability to accurately measure the analyte in the presence of other components. In combustion analysis, this is achieved through complete combustion and effective gas separation.[15]

4.3. Troubleshooting and Causality

Deviations from the expected results can often be traced back to specific experimental factors.

troubleshooting_logic cluster_sample Sample-Related Issues cluster_instrument Instrument-Related Issues start Experimental % deviates from Theoretical % by >0.4% impurity Presence of impurities (e.g., residual solvent, starting materials) start->impurity hygroscopic Sample is hygroscopic (leading to high H and low C, N) start->hygroscopic incomplete_drying Incomplete drying of sample start->incomplete_drying incomplete_combustion Incomplete combustion (low C, H, N values) start->incomplete_combustion leak System leak (high N, low C, H values) start->leak calibration_drift Instrument calibration drift start->calibration_drift column_degradation GC column degradation (poor peak separation) start->column_degradation

Figure 2: Decision tree for troubleshooting deviant elemental analysis results.

Conclusion

The elemental analysis of a compound like C10H6ClNO is a meticulous process that demands both theoretical understanding and experimental rigor. By grounding our work in accurate theoretical calculations, selecting the appropriate analytical instrumentation, and adhering to validated experimental protocols, we can generate high-quality data that is fundamental to the characterization and quality control of chemical entities. This guide serves as a framework for achieving that level of scientific integrity.

References

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Filo. (2025, January 31). Elemental analysis of an organic compound containing C,H,N and O and weig... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Main Analytical Techniques Used for Elemental Analysis in Various Matrices. Retrieved from [Link]

  • Teledyne Leeman Labs. (2021, December 7). Resolving Interferences in ICP-OES Using Inter-Element Correction. Retrieved from [Link]

  • AZoM. (2019, September 9). Most Common Elemental Analysis Techniques. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Interferences. Retrieved from [Link]

  • Universal Lab. (2024, January 28). Common Elemental Analysis Methods. Retrieved from [Link]

  • CHN-Tool. (n.d.). Elemental Analysis Calculator: CHN Tool. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]

  • PAC. (n.d.). Elemental Analyzer Lab Instruments. Retrieved from [Link]

  • University of Calgary. (n.d.). Combustion and Elemental Analysis. Retrieved from [Link]

  • Elementar. (n.d.). 125 years of instrumental elemental analysis. Retrieved from [Link]

  • Lab Manager. (2016, May 11). Validation of Analytical Methods. Retrieved from [Link]

  • Spectroscopy Online. (2021, September 15). Interferences Explained, ICP-OES Part 1. Retrieved from [Link]

  • ResearchGate. (2025, December 26). Main Analytical Techniques Used for Elemental Analysis in Various Matrices. Retrieved from [Link]

  • Drawell. (2024, December 13). How to Address Interference Challenges in ICP-AES for Complex Matrices. Retrieved from [Link]

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  • YouTube. (2020, July 5). Determining Empirical and Molecular Formulas | OpenStax Chemistry 2e 3.2. Retrieved from [Link]

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  • ACS Publications. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

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A Comparative Guide to the Crystallographic Landscape of Quinoline-5-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The introduction of a carbaldehyde group at the 5-position provides a synthetically versatile handle for the elaboration of this privileged core, leading to a diverse array of derivatives with significant biological activities. A profound understanding of the three-dimensional architecture of these molecules, achievable through single-crystal X-ray diffraction, is paramount for rational drug design and the elucidation of structure-activity relationships.

This guide presents a comparative analysis of the X-ray crystallography data for derivatives of quinoline-5-carbaldehyde. While a definitive crystal structure for the parent quinoline-5-carbaldehyde is not publicly available, a detailed examination of its substituted analogues provides critical insights into the conformational preferences, intermolecular interactions, and crystal packing motifs that govern this class of compounds. We will delve into the crystallographic data of key derivatives, explore the experimental methodologies for their synthesis and crystallization, and discuss alternative characterization techniques that complement our understanding of their solid-state properties.

The Unresolved Structure of the Parent Scaffold: Quinoline-5-Carbaldehyde

Despite its importance as a fundamental building block, a single-crystal X-ray structure of quinoline-5-carbaldehyde has not been reported in the crystallographic literature to date. This absence underscores the inherent challenges in obtaining single crystals of small, relatively polar organic molecules. Factors such as polymorphism, the tendency to form oils or amorphous solids, and difficulties in identifying suitable crystallization conditions can impede the growth of diffraction-quality crystals. In the absence of a definitive crystal structure, researchers must rely on data from closely related derivatives to infer the likely solid-state conformation and packing of the parent compound.

Comparative Crystallographic Analysis of Quinoline-5-Carbaldehyde Derivatives

To illuminate the structural landscape of this family of compounds, we will compare the crystallographic data of two representative derivatives for which single-crystal X-ray data are available: 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde and a Schiff base derivative of 8-hydroxyquinoline-5-carbaldehyde .

Case Study 1: 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde

The introduction of hydroxyl and methyl groups, along with an additional carbaldehyde function, significantly influences the electronic and steric properties of the quinoline core, leading to distinct crystal packing arrangements.

Crystallographic Parameter8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde[1]
Chemical Formula C₁₂H₉NO₃
Formula Weight 215.21
Crystal System Orthorhombic
Space Group Pnma
a (Å) 14.123(3)
b (Å) 7.088(1)
c (Å) 9.754(2)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 976.2(3)
Z 4
Calculated Density (g/cm³) 1.464

The crystal structure of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde reveals a planar quinoline ring system. The packing of the molecules in the crystal lattice is stabilized by π-π stacking interactions between parallelly-displaced quinoline rings, with a centroid-centroid distance of 3.544 Å.[1] Additionally, the compound co-crystallizes with a chloroform molecule, which is involved in a strong C-H···O hydrogen bond with the hydroxyl group of the quinoline derivative.[1]

Case Study 2: Schiff Base Derivative of 8-Hydroxyquinoline-5-carbaldehyde

The reaction of the carbaldehyde group to form a Schiff base introduces a new dimension of structural complexity and intermolecular interactions.

Crystallographic Parameter(E)-5-(((2,6-diisopropylphenyl)imino)methyl)quinolin-8-ol[1]
Chemical Formula C₂₂H₂₄N₂O
Formula Weight 344.44
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.134(2)
b (Å) 18.109(4)
c (Å) 10.998(2)
α (°) 90
β (°) 109.43(3)
γ (°) 90
Volume (ų) 1900.0(7)
Z 4
Calculated Density (g/cm³) 1.204

In this Schiff base derivative, the quinoline and phenyl rings are nearly perpendicular to each other. The crystal packing is dominated by intermolecular hydrogen bonds and van der Waals interactions. The imine linkage adopts an E configuration.[1]

Experimental Protocols

The successful acquisition of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Below are representative protocols for the synthesis and crystallization of quinoline-5-carbaldehyde derivatives.

Synthesis of 8-Hydroxyquinoline-5-carbaldehyde Derivatives

A common method for the introduction of a carbaldehyde group onto the quinoline ring is through formylation reactions such as the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions.[1][2]

Vilsmeier-Haack Formylation of 8-Hydroxyquinoline: [1]

  • To a solution of dry chloroform and dry N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃).

  • Stir the mixture for one hour at 0 °C.

  • Add the 8-hydroxyquinoline derivative to the reaction mixture.

  • Bring the reaction to a gentle reflux and maintain for 16 hours.

  • Quench the reaction by adding crushed ice.

  • Neutralize the solution to a pH of 6-7 with an aqueous solution of sodium carbonate.

  • Separate the organic layer and purify the product by column chromatography.

Crystallization Techniques for Quinoline Derivatives

The growth of single crystals often requires careful optimization of solvent systems and crystallization methods.

Slow Evaporation Crystallization: [3]

  • Dissolve the purified quinoline derivative in a suitable solvent or solvent mixture (e.g., chloroform/methanol) to near saturation.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a perforated lid or parafilm to allow for slow evaporation.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Vapor Diffusion Crystallization: [3]

  • Dissolve the quinoline derivative in a "good" solvent in which it is highly soluble.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a volatile "anti-solvent" in which the compound is poorly soluble.

  • The slow diffusion of the anti-solvent vapor into the solution of the compound will reduce its solubility and induce crystallization.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis s1 Starting Quinoline Derivative s2 Formylation Reaction (e.g., Vilsmeier-Haack) s1->s2 Reagents: POCl3, DMF s3 Crude Product s2->s3 Workup p1 Column Chromatography s3->p1 p2 Purified Derivative p1->p2 c1 Dissolution in Suitable Solvent p2->c1 c2 Slow Evaporation or Vapor Diffusion c1->c2 c3 Single Crystals c2->c3 a1 X-ray Diffraction c3->a1 a2 Structure Determination a1->a2

Caption: Experimental workflow from synthesis to X-ray structure determination.

Alternative and Complementary Characterization Techniques

While single-crystal X-ray diffraction provides the most detailed structural information, other techniques are invaluable for characterizing the solid-state properties of quinoline-5-carbaldehyde derivatives, especially when single crystals are not obtainable.

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for the characterization of polycrystalline materials.[4] It provides a unique "fingerprint" for a specific crystalline phase and can be used to:

  • Identify crystalline phases: Comparing the experimental PXRD pattern to a database of known patterns can confirm the identity of a synthesized compound.

  • Assess purity: The presence of peaks from other crystalline phases can indicate impurities.

  • Study polymorphism: Different crystalline forms (polymorphs) of the same compound will exhibit distinct PXRD patterns.

  • Obtain unit cell parameters: The positions of the diffraction peaks can be used to determine the unit cell dimensions of the crystal lattice.[3]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material.[5]

  • DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine melting points, glass transitions, and heats of fusion, providing insights into the energetics of phase transitions.

  • TGA measures the change in mass of a sample as a function of temperature. It is used to study thermal stability and decomposition profiles.[5]

characterization_methods cluster_xray X-ray Diffraction cluster_thermal Thermal Analysis cluster_spectroscopy Spectroscopy center Quinoline-5-carbaldehyde Derivative scxrd Single-Crystal XRD center->scxrd 3D Molecular Structure pxrd Powder XRD center->pxrd Crystalline Phase & Purity dsc DSC center->dsc Thermal Transitions (Melting Point) tga TGA center->tga Thermal Stability & Decomposition nmr NMR center->nmr Molecular Connectivity ir IR/FTIR center->ir Functional Groups ms Mass Spectrometry center->ms Molecular Weight & Fragmentation

Caption: Complementary techniques for solid-state characterization.

Conclusion

The crystallographic analysis of quinoline-5-carbaldehyde derivatives provides invaluable insights into their molecular architecture and solid-state behavior. While the crystal structure of the parent compound remains elusive, the detailed examination of its derivatives, such as 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde and its Schiff bases, reveals key structural motifs and intermolecular interactions that are likely to be conserved across this chemical class. By combining single-crystal X-ray diffraction with complementary techniques like PXRD and thermal analysis, researchers can build a comprehensive understanding of the solid-state properties of these important molecules, paving the way for the rational design of new drugs and materials.

References

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  • ResearchGate. (2025). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

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  • Srivastava, A., & Singh, R. M. (2005). A convenient synthesis of 2-chloroquinoline-3-carbaldehydes and their reactions. Indian Journal of Chemistry-Section B, 44(10), 2097-2103.
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Positional Isomerism in Quinolines: A Comparative Guide to the Biological Activities of 5-Formyl and 3-Formyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific biological profile of a quinoline derivative is intricately linked to the nature and, crucially, the position of its substituents. This guide provides a comparative analysis of the biological activities of 5-formyl and 3-formyl quinolines, two constitutional isomers where the seemingly minor shift of a single aldehyde group can profoundly influence their pharmacological effects. While extensive research has illuminated the bioactivity of 3-formylquinolines, data on their 5-formyl counterparts remains comparatively scarce. This guide will therefore leverage established Structure-Activity Relationship (SAR) principles of the quinoline ring to forecast the potential biological profile of 5-formylquinolines, juxtaposed with the experimentally verified activities of 3-formylquinolines.

The Decisive Role of Substituent Placement on the Quinoline Ring

The electronic and steric properties of substituents, dictated by their position on the quinoline ring, are paramount in determining the molecule's interaction with biological targets. The quinoline nucleus is a bicyclic aromatic system where the electron-donating or -withdrawing nature of a substituent can modulate the electron density across the entire ring system, thereby affecting its reactivity and binding affinity.

Substitutions on the pyridine ring (positions 2, 3, and 4) versus the benzene ring (positions 5, 6, 7, and 8) can lead to markedly different biological outcomes. For instance, substitutions at the 2- and 6-positions have been shown to be particularly effective for enhancing cytotoxic potency in anticancer applications.[2][3] Conversely, the 4-position is often critical for antimalarial activity, as seen in the classic drug chloroquine.[4] The formyl group, being an electron-withdrawing substituent, is expected to significantly influence the biological activity based on its location.

3-Formylquinolines: A Hub of Antimicrobial and Anticancer Activity

The 3-position of the quinoline ring is a synthetically accessible and frequently modified site. Derivatives of 3-formylquinoline, particularly 2-chloro-3-formylquinoline, have been extensively investigated as precursors for a variety of heterocyclic compounds with significant biological activities.

These derivatives have demonstrated notable potential as both antimicrobial and anticancer agents. The aldehyde functionality at the C-3 position serves as a versatile chemical handle for the synthesis of Schiff bases, chalcones, and other complex heterocyclic systems, which often exhibit enhanced biological profiles.

Established Biological Activities of 3-Formylquinoline Derivatives:
  • Antimicrobial Activity: Chalcones derived from the condensation of 2-chloro-3-formylquinolines with various acetophenones have shown significant activity against a range of bacteria and fungi.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of 3-formylquinoline derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular processes.

5-Formylquinolines: An Unexplored Frontier with Therapeutic Potential

Direct experimental data on the biological activities of 5-formylquinoline is limited in the current literature. However, by applying established SAR principles for the quinoline scaffold, we can infer its potential biological profile.

The 5-position on the benzene ring of the quinoline nucleus offers a distinct electronic and steric environment compared to the 3-position. A formyl group at this position would exert its electron-withdrawing effect primarily on the carbocyclic ring, which could lead to a different spectrum of biological activities. For instance, studies on 5-substituted quinolines have revealed potent biological effects, including anticancer and antimalarial activities.[5] The presence of a reactive aldehyde at this position opens up avenues for the synthesis of novel derivatives with unique pharmacological properties.

Projected Biological Activities of 5-Formylquinoline Derivatives:

Based on general SAR principles, a formyl group at the 5-position could potentially lead to:

  • Modulated Anticancer Activity: The electronic influence on the benzene ring might alter interactions with cancer-related targets. For example, 6-bromo-5-nitroquinoline has shown significant antiproliferative activity.[6] The electron-withdrawing nature of the formyl group at a neighboring position could elicit similar or novel cytotoxic mechanisms.

  • Novel Antimicrobial Properties: The position of substituents is known to affect the antimicrobial spectrum of quinolines. A 5-formyl substituent could lead to derivatives with activity against different microbial strains compared to their 3-formyl counterparts.

  • Distinct Pharmacokinetic Profiles: The polarity and metabolic stability of a molecule are influenced by substituent placement. A 5-formyl group may lead to different absorption, distribution, metabolism, and excretion (ADME) properties compared to the 3-formyl isomer.

Comparative Summary of Biological Activities

Feature3-Formylquinoline Derivatives5-Formylquinoline Derivatives (Projected)
Anticancer Activity Documented cytotoxicity against various cancer cell lines. Often serve as precursors for more complex, potent molecules.Potential for significant cytotoxic activity, possibly through different mechanisms of action due to altered electronic distribution.
Antimicrobial Activity Established antibacterial and antifungal properties, particularly in chalcone and Schiff base derivatives.Likely to possess antimicrobial properties, with a potentially different spectrum of activity compared to 3-formyl derivatives.
Synthetic Versatility The formyl group is a key handle for derivatization to a wide range of bioactive heterocycles.The formyl group at the 5-position provides a unique opportunity for the synthesis of novel and unexplored chemical entities.
Research Status Extensively studied with a considerable body of literature.Largely unexplored, representing a promising area for future drug discovery efforts.

Experimental Protocols

General Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol provides a standardized method for assessing the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, PC3) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[2]

  • Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of the test compounds (e.g., 3-formylquinoline and 5-formylquinoline derivatives). Include a vehicle control (e.g., DMSO).[2]

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curves.[2]

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.

  • Data Reading: After incubation, visually inspect the wells for turbidity or use a plate reader to measure absorbance. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Structure-Activity Relationships

SAR_Quinoline cluster_pyridine Pyridine Ring cluster_benzene Benzene Ring Quinoline Quinoline Core pos3 3-Position (e.g., 3-Formyl) Quinoline->pos3 Known Antimicrobial & Anticancer Activity pos5 5-Position (e.g., 5-Formyl) Quinoline->pos5 Projected Bioactivity based on SAR

Caption: Key positions on the quinoline ring influencing biological activity.

Conclusion and Future Directions

While 3-formylquinoline derivatives have been a productive area of research, yielding numerous compounds with promising antimicrobial and anticancer activities, the isomeric 5-formylquinolines represent a largely untapped resource in drug discovery. Based on established structure-activity relationships of the quinoline scaffold, it is highly probable that 5-formylquinoline derivatives will also exhibit significant biological activities, potentially with novel mechanisms of action and different target specificities. The synthetic accessibility of the 5-formyl group provides a valuable opportunity for the design and synthesis of new chemical entities. Further experimental investigation into the biological profile of 5-formylquinolines is strongly warranted to fully exploit the therapeutic potential of this isomeric class.

References

  • New Journal of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. RSC Publishing. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Özenver, N., Sönmez, N., Baran, M. Y., Uz, A., & Demirezer, L. Ö. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. Retrieved from [Link]

  • Elso, O. G., & Liñares, G. G. (2025, September 15). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 13, 1645334. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]

  • Elso, O. G., & Liñares, G. G. (2025, September 15). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 13. Retrieved from [Link]

  • Elso, O. G., & Liñares, G. G. (2026, February 18). Quinolines: the role of substitution site in antileishmanial activity. ResearchGate. Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2025, November 8). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. (n.d.). RSC Advances. Retrieved from [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019, March 15). Journal of Biochemical and Molecular Toxicology. Retrieved from [Link]

  • Investigating the spectrum of biological activity of substituted quinoline-2-carboxamides and their isosteres. (2012, January 10). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). SAR of Quinolines.pptx. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). Molecules. Retrieved from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • A Review On Substitution Quinoline Derivatives and its Biological Activity. (2021, May 15). International Journal of Research in Engineering, Science and Management. Retrieved from [Link]

  • Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. (2020, January 15). IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023, July 21). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021, November 4). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Investigating biological activity spectrum for novel quinoline analogues. (2007, February 1). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloroquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Chloroquinoline-5-carbaldehyde, a halogenated aromatic aldehyde. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Section 1: Hazard Identification and Risk Assessment

  • Halogenated Quinolines: These compounds can be irritating to the skin, eyes, and respiratory system[1]. Some quinoline derivatives are known to have other toxic properties, and it is prudent to handle all such compounds with care.

  • Aromatic Aldehydes: Many aldehydes are respiratory irritants, and some are toxic[2].

  • Chlorinated Organic Compounds: These substances can pose environmental hazards if not disposed of correctly and are often regulated as hazardous waste[3][4].

Given these potential hazards, this compound should be treated as a hazardous substance. A thorough risk assessment should be conducted before any handling or disposal procedures are initiated.

Section 2: Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood[5][6].

All handling of this compound and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure[6]. Ensure that an eyewash station and safety shower are readily accessible.

Section 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, trained personnel wearing appropriate PPE can clean it up using an absorbent, non-combustible material such as vermiculite or sand.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container[7].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Section 4: Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash[8][9].

Step 1: Waste Identification and Segregation

Proper identification and segregation of chemical waste are critical to prevent dangerous reactions[6].

  • Dedicated Waste Stream: this compound waste should be collected in a dedicated waste stream for halogenated organic compounds[10].

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong bases, or other reactive chemicals. Consult the Safety Data Sheet (SDS) for specific incompatibility information.

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures)[6].

Step 2: Waste Collection and Containerization

The selection of an appropriate waste container is essential for safe storage and transport.

  • Container Type: Use only approved hazardous waste containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable[6][11].

  • Container Condition: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tightly-fitting lid[11].

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

Step 3: Labeling

Proper labeling of hazardous waste is a regulatory requirement and crucial for safety.

  • Clear Identification: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound"[12].

  • Hazard Communication: The label should also include the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

Step 4: Storage

Waste must be stored safely pending pickup and disposal.

  • Location: Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation[12][13].

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills[11].

  • Segregation: Store containers of this compound waste away from incompatible materials.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[6][14].

  • Licensed Disposal Vendor: Your EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the waste in accordance with all local, state, and federal regulations[8][9].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Solid or Liquid) fume_hood->waste_generated segregate Segregate Waste (Halogenated Organic Stream) waste_generated->segregate spill Spill Occurs waste_generated->spill Accident containerize Collect in Approved HDPE or Glass Container segregate->containerize label_waste Label Container: 'Hazardous Waste', Chemical Name, Date containerize->label_waste store_waste Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Waste Disposed by Licensed Vendor contact_ehs->end evacuate Evacuate & Ventilate spill->evacuate contain_spill Contain with Absorbent (e.g., Vermiculite) evacuate->contain_spill collect_spill Collect & Containerize as Hazardous Waste contain_spill->collect_spill collect_spill->containerize

Caption: Disposal workflow for this compound.

References

  • University of Alberta. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • WasteWise. (n.d.). Aldehyde Disposal. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). The Disposal of Chemical Laboratory Wastes. Retrieved from [Link]

  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • SSLC.gov. (n.d.). Chlorine. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Chloroquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of logical, chemically-driven precautions. When handling 2-Chloroquinoline-5-carbaldehyde (CAS: 863549-05-7) [1], standard operating procedures must be elevated to account for the specific reactivity of its functional groups.

This guide provides a self-validating framework for the safe handling, operational processing, and disposal of this compound, ensuring both scientific integrity and personnel safety.

Mechanistic Risk Assessment

To design an effective safety protocol, we must first understand why the chemical is hazardous. This compound presents a dual-hazard profile driven by its molecular architecture:

  • The Electrophilic Aldehyde (-CHO): The formyl group at the 5-position is highly reactive toward primary amines. Upon contact with biological tissues, it can covalently bind to proteins in the skin, eyes, and respiratory tract, causing acute irritation and potential sensitization[2].

  • The Chloroquinoline Core: The lipophilic nature of the quinoline ring facilitates rapid penetration through epidermal barriers and cellular membranes. Furthermore, the presence of the halogen (chlorine) means that upon thermal decomposition, the compound will generate toxic hydrogen chloride (HCl) gas[3].

Table 1: Quantitative & Qualitative Hazard Summary (GHS Profile)

Hazard ClassGHS CodeMechanistic Consequence
Acute Toxicity (Oral) H302Lipophilic core allows rapid gastrointestinal absorption, leading to systemic toxicity.
Skin Irritation H315Aldehyde-protein cross-linking causes localized epidermal degradation.
Eye Irritation H319High reactivity with ocular mucosal proteins; risk of corneal damage.
Respiratory Irritation H335Inhalation of crystalline dust leads to electrophilic attack on alveolar tissues.

Personal Protective Equipment (PPE) Matrix

Because this compound is typically handled as a fine, air-sensitive crystalline powder, standard laboratory PPE is insufficient. The following matrix outlines the required barrier protections and the chemical rationale behind them.

Table 2: Engineered PPE Specifications

Protection ZoneRequired EquipmentCausality & Mechanistic Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness) . Note: If handling in DMF or DCM, switch to Butyl or Viton gloves.Nitrile provides excellent resistance to solid particulate permeation. However, if the compound is dissolved in organic solvents, the solvent acts as a carrier, requiring solvent-specific elastomer resistance to prevent breakthrough.
Eye Protection Snug-fitting Chemical Safety Goggles (Not standard safety glasses).Standard glasses allow airborne crystalline dust to bypass the lenses. Goggles create a sealed micro-environment, preventing the highly reactive aldehyde from contacting ocular moisture.
Respiratory N95/P100 Particulate Respirator (If handled outside a Class II fume hood).The powder is prone to aerosolization due to static charge. A P100 filter traps >99.9% of airborne particulates, preventing H335 respiratory irritation[2].
Body Protection Flame-Resistant (FR) Lab Coat with tight-fitting cuffs.Prevents electrostatic accumulation (which can scatter the powder) and protects against accidental ignition, as the compound is combustible under certain conditions.

Operational Plan: Safe Handling Protocol

Every step in the handling process must be designed to minimize aerosolization and static buildup.

Step 1: Environmental Isolation

  • Conduct all weighing and transfer operations inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Ensure the sash is pulled down to the lowest workable height to create a physical barrier against sudden drafts.

Step 2: Anti-Static Transfer

  • Because fine powders hold static charge, use an anti-static gun (ionizer) on your weighing boats and spatulas prior to transfer. This prevents the this compound from "jumping" off the spatula and contaminating the workspace.

  • Use a grounded, stainless-steel spatula rather than plastic to further reduce static accumulation.

Step 3: Solution Preparation

  • When dissolving the compound, add the solvent to the powder slowly, washing down the sides of the vessel. Do not drop the powder into a vigorously stirring solvent, as this can eject micro-droplets of the highly irritating solution into the hood environment.

Spill Response and Disposal Plan

In the event of a spill, sweeping the dry powder will aerosolize the aldehyde, exponentially increasing inhalation risks.

Emergency Spill Workflow
  • Solid Spills: Do not dry sweep. Cover the spill with damp absorbent paper (using water or a mild solvent like ethanol) to suppress dust, then carefully wipe it up. Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.

  • Solution Spills (Chemical Quenching): If the compound is spilled while in solution, apply a 10% Sodium Bisulfite (

    
    )  solution to the area[4].
    
    • Mechanistic Rationale: The bisulfite acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a stable, water-soluble

      
      -hydroxy sulfonate adduct, effectively neutralizing the chemical's reactivity and volatility before cleanup.
      
Final Disposal Protocol

Do not dispose of this compound or its neutralized adducts down the drain.

  • Protocol: Dissolve or mix the material with a combustible solvent and route it to a licensed hazardous waste facility for incineration.

  • Incinerator Specifications: The disposal facility must use a chemical incinerator equipped with an afterburner and a scrubber [3].

    • Mechanistic Rationale: The afterburner ensures the complete thermal destruction of the stable quinoline ring. Because the molecule contains chlorine, combustion will produce toxic hydrogen chloride (HCl) gas. The wet scrubber is chemically required to neutralize this acidic exhaust before it reaches the atmosphere.

Process Visualization

The following workflow illustrates the logical progression of handling and emergency response for this compound.

G Start Start: this compound Handling Protocol PPE 1. Don Engineered PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood 2. Transfer to Fume Hood (Min 100 fpm face velocity) PPE->Hood Weigh 3. Anti-Static Weighing & Solvent Dissolution Hood->Weigh Spill Spill Occurs? Weigh->Spill SolidSpill Solid Spill: Suppress with Damp Wipe (Do Not Dry Sweep) Spill->SolidSpill Solid LiquidSpill Solution Spill: Quench with Sodium Bisulfite (Forms Sulfonate Adduct) Spill->LiquidSpill Liquid Dispose 4. Final Disposal: Combustible Solvent + Incineration w/ Scrubber Spill->Dispose No SolidSpill->Dispose LiquidSpill->Dispose

Workflow for the safe handling, spill neutralization, and disposal of this compound.

References

  • Control Guidance Sheet 404 – Aldehyde Spill Containment and Cleanup. Centers for Disease Control and Prevention (CDC) / NIOSH. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.